Diethyl bis(hydroxymethyl)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBOKEUIHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885143 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
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Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-01-0 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20605-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
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| Record name | Diethyl bis(hydroxymethyl)malonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |
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Foundational & Exploratory
Diethyl bis(hydroxymethyl)malonate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate is a versatile synthetic intermediate prized for its utility in constructing a variety of more complex organic molecules. As a derivative of diethyl malonate, it possesses two primary hydroxyl groups, rendering it a valuable C3 building block for introducing geminal hydroxymethyl functionalities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and visualizations of its core chemical transformations.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 20605-01-0 | [1] |
| Molecular Formula | C₉H₁₆O₆ | [2] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [3] |
| Melting Point | 49-51 °C (lit.) | [3] |
| Boiling Point | 351.3 °C at 760 mmHg | [4] |
| Density | 1.315 g/cm³ | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Solubility | Slightly soluble in water. |
Synthesis of this compound
The most common and well-documented method for the preparation of this compound is the base-catalyzed reaction of diethyl malonate with formaldehyde.[5]
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde[5]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Formaldehyde solution (equivalent to 60 g, 2 moles of formaldehyde)
-
Potassium bicarbonate (8 g)
-
Diethyl malonate (160 g, 1 mole)
-
Saturated ammonium sulfate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and situated in a water bath at 20°C within a fume hood, combine the formaldehyde solution and potassium bicarbonate.
-
Begin stirring and add diethyl malonate dropwise over approximately 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for an additional hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add 320 mL of saturated ammonium sulfate solution, and extract with 320 mL of diethyl ether.
-
Dry the ethereal extract with 20 g of anhydrous sodium sulfate for one hour.
-
Filter the dried solution into a 1-L three-necked flask. Wash the sodium sulfate and filter paper with an additional 50 mL of anhydrous ether.
-
Set up the flask for distillation and remove the ether by heating until the liquid temperature reaches 45-50°C.
-
Remove the heating source and apply a vacuum to remove any remaining volatile materials until the pressure drops to 20-30 mm.
-
Gently heat the contents of the flask to 40°C and maintain this temperature until crystallization begins, and then for an additional 30 minutes.
-
Add 500 mL of isopropyl ether and warm the mixture to 50°C, swirling until all the product dissolves.
-
Transfer the solution to an Erlenmeyer flask and cool in an ice-water bath with stirring to induce crystallization.
-
Refrigerate the resulting thick suspension for at least one hour.
-
Collect the crystals by suction filtration, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid. The expected yield is 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.
Key Reactions and Experimental Protocols
This compound serves as a versatile precursor for various chemical transformations. The primary hydroxyl groups can be readily converted into other functionalities, enabling the synthesis of a range of important compounds.
Reaction Pathways Overview
References
Spectroscopic and Synthetic Profile of Diethyl bis(hydroxymethyl)malonate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0). The information is presented to facilitate its use in research and development, particularly in the context of drug discovery and organic synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.22 | Quartet (q) | 4H | 2 x -OCH₂ CH₃ |
| 4.09-4.04 | Multiplet (m) | 4H | 2 x -CH₂ OH |
| 2.99 | Singlet (s) | 2H | 2 x -OH |
| 1.25 | Triplet (t) | 6H | 2 x -OCH₂CH₃ |
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.58 | 2 x C =O |
| 63.54 | -C -(CH₂OH)₂ |
| 61.97 | 2 x -C H₂OH |
| 61.21 | 2 x -OC H₂CH₃ |
| 14.04 | 2 x -OCH₂C H₃ |
-
Spectrometer Frequency: 75 MHz
-
Solvent: CDCl₃
Infrared (IR) Spectroscopy[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3433 | O-H stretch |
| 2982 | C-H stretch |
| 1790 | C=O stretch (ester) |
| 1209 | C-O stretch |
| 1028 | C-O stretch |
-
Sample Preparation: Neat
Mass Spectrometry (MS)
The mass spectrum of this compound can be accessed through the NIST WebBook.[2] Analysis of the fragmentation pattern is crucial for structural confirmation.
Experimental Protocols
The following section details the synthetic procedure for this compound.
Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)
-
Potassium bicarbonate (8 g)
-
Diethyl malonate (160 g, 1 mole)
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
A solution of formaldehyde and potassium bicarbonate is prepared in a beaker placed in a water bath at 20°C.
-
Diethyl malonate is added dropwise to the stirred solution over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
The mixture is stirred for an additional hour.
-
A saturated solution of ammonium sulfate is added, and the mixture is extracted with ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the ether is distilled off.
-
Volatile materials are removed under vacuum until the pressure is reduced to 20-30 mm, while maintaining the temperature at 40°C to induce crystallization.
-
Isopropyl ether is added to dissolve the product by warming to 50°C.
-
The solution is cooled in an ice bath with stirring to precipitate the crystalline product.
-
The crystals are collected by filtration, dried, and can be recrystallized from isopropyl ether.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Technical Guide: NMR Analysis of Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate is a valuable bifunctional building block in organic synthesis, frequently utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its structure, featuring two primary hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, provides multiple reaction sites for further chemical transformations. Accurate characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming its structure and purity. This guide provides an in-depth overview of the ¹H and ¹³C NMR analysis of this compound, including experimental protocols and data interpretation.
Data Presentation
The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 | 6H |
| -OH | ~3.5 (broad) | Singlet | - | 2H |
| -CH₂- (Hydroxymethyl) | ~3.9 | Singlet | - | 4H |
| -O-CH₂- (Ethyl) | ~4.2 | Quartet | ~7.1 | 4H |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D₂O.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| -C H₃ (Ethyl) | ~14 |
| Quaternary Carbon | ~58 |
| -C H₂- (Hydroxymethyl) | ~63 |
| -O-C H₂- (Ethyl) | ~62 |
| C =O (Ester) | ~170 |
Experimental Protocols
The following protocol outlines the synthesis and subsequent NMR analysis of this compound, adapted from a procedure published in Organic Syntheses.[1]
Synthesis of this compound
-
Reaction Setup: In a beaker placed in a water bath to maintain a temperature of 20°C, combine a formaldehyde solution (equivalent to 2 moles of formaldehyde) and potassium bicarbonate (8 g).
-
Addition of Diethyl Malonate: While stirring the mixture mechanically, add diethyl malonate (1 mole, 160 g) dropwise over a period of 40-50 minutes. The rate of addition should be controlled to keep the reaction temperature between 25-30°C.
-
Reaction Time: Continue stirring the reaction mixture for an additional hour after the addition is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add a saturated solution of ammonium sulfate and extract the product with ether.
-
Drying and Solvent Removal: Dry the ethereal extract with anhydrous sodium sulfate, filter, and then remove the ether by distillation.
-
Crystallization: Remove any remaining volatile materials under vacuum. Add isopropyl ether to the residue, warm the mixture to dissolve the product, and then cool it in an ice bath with stirring to induce crystallization.
-
Isolation and Drying: Collect the crystals by suction filtration and dry them to obtain this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dried this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Set the spectral width to cover the range of expected proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Mandatory Visualization
The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow for the analysis of this compound.
Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
References
In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl bis(hydroxymethyl)malonate. It includes a detailed analysis of its spectral data, experimental protocols for its synthesis, and a workflow diagram for its preparation.
Core Infrared Spectral Data
The infrared spectrum of this compound is characterized by the presence of hydroxyl, alkyl, and ester functional groups. The key absorption peaks are summarized in the table below. These data are critical for the identification and characterization of the compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3433 | O-H | Stretching | Strong, Broad |
| 2982 | C-H (in CH₂ and CH₃) | Stretching | Medium |
| 1790 | C=O (Ester) | Stretching | Strong |
| 1209 | C-O (Ester) | Stretching | Strong |
| 1028 | C-O (Alcohol) | Stretching | Medium |
Experimental Protocols
The following section details the experimental protocol for the synthesis of this compound, a prerequisite for its spectral analysis.
Synthesis of this compound
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Diethyl malonate
-
Formaldehyde solution (37%)
-
Potassium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
-
Standard laboratory glassware and apparatus
Procedure:
-
Reaction Setup: A solution of diethyl malonate in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde and potassium carbonate is added dropwise to the stirred solution of diethyl malonate over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure the completion of the reaction.
-
Workup: The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
An In-Depth Technical Guide on the Mass Spectrometry of Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry data for diethyl bis(hydroxymethyl)malonate. It includes a detailed experimental protocol for data acquisition, a quantitative analysis of the mass spectrum, and a proposed fragmentation pathway visualized with a clear diagram. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and similar chemical entities.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrometry data for this compound is summarized below. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100.0 | [C2H3O]+ |
| 45 | 85.7 | [C2H5O]+ |
| 55 | 57.1 | [C3H3O]+ |
| 69 | 28.6 | [C4H5O]+ |
| 73 | 50.0 | [C3H5O2]+ |
| 87 | 42.9 | [M - COOC2H5 - C2H4O]+ |
| 101 | 21.4 | [M - COOC2H5 - H2O]+ |
| 115 | 14.3 | [M - COOC2H5 - 2H2O]+ |
| 129 | 78.6 | [M - C2H5O - C2H4O]+ |
| 147 | 92.9 | [M - COOC2H5]+ |
| 175 | 35.7 | [M - OC2H5]+ |
| 189 | 5.7 | [M - CH2OH]+ |
| 220 | 2.9 | [M]+• |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
2.1. Sample Preparation
Due to the polar nature of this compound, derivatization is recommended to improve volatility and chromatographic separation.[3][4][5]
-
Derivatization: A common method is silylation. To a solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.
-
Dilution: After cooling to room temperature, the derivatized sample can be diluted with a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1-10 µg/mL).[6]
2.2. Instrumentation
A standard benchtop GC-MS system equipped with a capillary column and an electron ionization (EI) source is suitable for this analysis.
2.3. GC-MS Parameters
-
Gas Chromatograph (GC)
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
-
2.4. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show the retention time of the derivatized this compound. The mass spectrum corresponding to this chromatographic peak can then be extracted and analyzed. Library matching (e.g., against the NIST/EPA/NIH Mass Spectral Library) can be used for compound identification.
Proposed Fragmentation Pathway
The electron ionization of this compound leads to a series of characteristic fragment ions. The fragmentation pattern is influenced by the presence of the ester and hydroxymethyl functional groups. A plausible fragmentation pathway is outlined below.
Caption: Proposed EI fragmentation pathway for this compound.
Explanation of the Fragmentation Pathway:
The molecular ion ([M]+•) is observed at m/z 220, albeit at a very low intensity, which is common for molecules that fragment readily. The major fragmentation routes involve the loss of functional groups:
-
Loss of a hydroxymethyl radical (-CH2OH): This leads to the formation of the ion at m/z 189.
-
Loss of an ethoxy radical (-OC2H5): This results in the ion at m/z 175.
-
Loss of a carbethoxy radical (-COOC2H5): This is a significant fragmentation pathway, producing the prominent ion at m/z 147. This is a common fragmentation pattern for malonate esters.[7]
-
Further Fragmentations: The initial fragment ions undergo further losses to produce the smaller ions observed in the spectrum. For example, the ion at m/z 147 can lose a molecule of ethylene oxide (C2H4O) to form the ion at m/z 101, or a molecule of water to form the ion at m/z 129. The ion at m/z 175 can also lose ethylene oxide to give the ion at m/z 129. The base peak at m/z 43 is likely due to the acetyl cation ([C2H3O]+), formed through a rearrangement and cleavage process. The prominent ion at m/z 45 corresponds to the ethoxy cation ([C2H5O]+).
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. mdpi.com [mdpi.com]
Technical Guide: Physical Properties of Diethyl bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl bis(hydroxymethyl)malonate (CAS No. 20605-01-0). The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a white to almost white crystalline solid at room temperature.[1][2] It is an important intermediate in organic synthesis, particularly for the preparation of substituted malonic, acrylic, and isobutyric esters.[3][4]
Quantitative Physical Data
The following tables summarize the key physical properties of this compound, compiled from various sources.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| CAS Number | 20605-01-0 | [1][3][5] |
| Molecular Formula | C₉H₁₆O₆ | [1][3] |
| Molecular Weight | 220.22 g/mol | [1][3] |
| Appearance | White to almost white crystalline solid | [1][2] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 49-51 °C | [1][2][3][5][6][7] |
| 52-53 °C | [8] | |
| 54-55 °C | ||
| 57-59 °C | [5] | |
| Boiling Point | 351.3 °C at 760 mmHg | [1] |
| 281.15 °C (rough estimate) | [3][9] | |
| Flash Point | 134.5 °C | [1] |
| 110 °C (closed cup) | [2][5] | |
| >110 °C (>230 °F) | [4] |
Table 3: Density and Refractive Index
| Property | Value | Source(s) |
| Density | 1.229 g/cm³ | [1][2] |
| 1.2286 g/cm³ (rough estimate) | [3][9] | |
| 1.315 g/cm³ | ||
| Refractive Index | 1.4390 (estimate) | [3][9] |
| 1.474 (Predicted) |
Table 4: Solubility
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [3][4][9][10] |
| Organic Solvents | Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | [10] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small amount of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid. The test tube is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.
-
Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Mass Measurement: A known volume of this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A pycnometer or a graduated cylinder can be used to measure a precise volume of the molten compound (as it is a solid at room temperature).
-
Calculation: The density is calculated by dividing the mass of the sample by its volume. The temperature at which the measurement is made should be recorded, as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound is added to a test tube.
-
Solvent Addition: A known volume of the solvent (e.g., water, ethanol) is added to the test tube.
-
Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a specific period to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If some solid remains, it is considered slightly soluble or insoluble. For quantitative measurements, the concentration of the dissolved solute can be determined using analytical techniques such as spectroscopy or chromatography.
Synthesis and Experimental Workflow Diagrams
The following diagrams illustrate the synthesis of this compound and a general experimental workflow for determining its melting point.
Caption: Synthesis of this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide to Diethyl bis(hydroxymethyl)malonate (CAS: 20605-01-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate, with the CAS number 20605-01-0, is a versatile difunctional organic compound. Its structure, featuring two hydroxymethyl groups and two ethyl ester functionalities, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in the development of complex molecules, including those with potential therapeutic applications.
Chemical and Physical Properties
This compound is a white to almost white crystalline solid at room temperature.[][3] It is slightly soluble in water but shows good solubility in many common organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₆ | [] |
| Molecular Weight | 220.22 g/mol | [] |
| Melting Point | 49-51 °C (lit.) | [] |
| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [] |
| Density | 1.224 g/cm³ | [] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility in Water | Slightly soluble | [4] |
| Appearance | White to almost white crystalline solid | [][3] |
| InChI Key | WIOHBOKEUIHYIC-UHFFFAOYSA-N | [] |
| SMILES | CCOC(=O)C(CO)(CO)C(=O)OCC | [] |
Synthesis of this compound
The most common and well-documented method for the preparation of this compound is the reaction of diethyl malonate with formaldehyde in the presence of a base.[5]
Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Diethyl malonate (1 mole)
-
Formaldehyde solution (equivalent to 2 moles of formaldehyde)
-
Potassium bicarbonate (small crystals)
-
Saturated ammonium sulfate solution
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20 °C, combine the formaldehyde solution and potassium bicarbonate.
-
While stirring, add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30 °C.
-
Continue stirring for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.
-
Extract the mixture with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate for one hour.
-
Filter the dried solution into a three-necked flask and wash the sodium sulfate and filter paper with anhydrous ether.
-
Distill off the ether until the temperature of the liquid reaches 45-50 °C.
-
Apply a vacuum to remove volatile materials until the pressure drops to 20-30 mm.
-
Heat the flask to 40 °C and maintain this temperature for 30 minutes after crystallization begins.
-
Add isopropyl ether and warm the mixture to 50 °C to dissolve the product.
-
Transfer the solution to an Erlenmeyer flask and cool in an ice bath with stirring to induce crystallization.
-
Refrigerate the suspension for 1 hour.
-
Filter the crystals with suction, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid.
Yield:
The reported yield of colorless crystals with a melting point of 48–50 °C is 72–75%.[5] Recrystallization from isopropyl ether can further purify the product with an 85% recovery.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound serves as a key building block for a variety of more complex molecules due to its reactive hydroxymethyl and ester groups.
Synthesis of 1,3-Dioxane Derivatives
A significant application of this compound is in the preparation of 5,5-disubstituted-1,3-dioxanes through condensation with aldehydes or ketones.[6] These structures are found in various natural products and are useful as protected forms of 1,3-diols.[7]
Experimental Protocol: Synthesis of a Cyclohexanone-derived 1,3-Dioxane
This protocol is based on a patent describing the synthesis of 1,3-dioxane compounds.[6]
Materials:
-
This compound (0.75 mol)
-
Cyclohexanone (0.75 mol)
-
Cyclohexane (solvent and entrainer)
-
Sulfuric acid (catalyst)
-
Aqueous sodium bicarbonate solution
Procedure:
-
Combine this compound, cyclohexanone, and cyclohexane in a reaction vessel.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (70-80 °C) and remove the water of reaction over 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding the reaction mixture to an excess of dilute aqueous sodium bicarbonate solution.
-
Separate the organic phase and purify the product by distillation under vacuum.
Yield:
The isolated yield for the reaction with cyclohexanone is reported to be greater than 85%.[6]
Intermediate for Substituted Esters
This compound is a useful intermediate for preparing substituted malonic, acrylic, and isobutyric esters.[5][8] These derivatives are, in turn, valuable precursors in various organic syntheses.
Role in Drug Discovery and Development
While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have shown potential biological activity.[1] Its structural features allow for modifications that can lead to compounds with therapeutic potential.
Research has indicated that derivatives of this compound have been investigated for antimicrobial and antifungal properties.[1] Furthermore, it serves as a crucial intermediate in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, and has been implicated in the development of compounds for potential use in treating Alzheimer's disease and cancer.[]
Caption: Role as a precursor in drug development.
Conclusion
This compound is a highly functional and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its hydroxyl and ester groups make it an invaluable tool for synthetic chemists. For researchers in drug discovery and development, this compound provides a robust platform for the creation of diverse molecular architectures, leading to the synthesis of novel compounds with a wide range of potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. Buy this compound | 20605-01-0 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. nbinno.com [nbinno.com]
Diethyl Bis(hydroxymethyl)malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl bis(hydroxymethyl)malonate is a versatile bifunctional organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring two hydroxymethyl groups and two ethyl ester functionalities, allows for diverse reactivity, making it a valuable intermediate in the preparation of substituted malonic esters, acrylic esters, isobutyric esters, and complex heterocyclic structures. This guide provides an in-depth overview of the synthesis, discovery, and applications of this compound, with a particular focus on its relevance to the pharmaceutical industry and drug development. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to offer a comprehensive resource for researchers in the field.
Introduction
This compound, also known by its IUPAC name diethyl 2,2-bis(hydroxymethyl)propanedioate, is a white to almost white crystalline solid.[1] Its strategic importance in organic synthesis stems from the reactivity of its functional groups, which can be independently or concertedly manipulated to build molecular complexity. While not a naturally occurring compound, its synthesis is well-established and efficient, making it a readily accessible tool for synthetic chemists.[2]
The compound's journey from a laboratory curiosity to a key synthetic intermediate is rooted in early 20th-century explorations of malonic ester reactivity.[2] Today, its applications have expanded significantly, with notable roles in the synthesis of bioactive molecules and pharmaceutical agents.[1][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₆ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 49-51 °C | [] |
| Boiling Point | 351.3±37.0 °C at 760 mmHg | [] |
| Density | 1.224 g/cm³ | [] |
| Solubility | Slightly soluble in water | |
| Purity | Typically 97% - 98% | [1] |
Synthesis and Discovery
The discovery and synthesis of this compound can be traced back to early investigations into the reactivity of malonic esters in the mid-20th century.[2] Key publications that laid the groundwork for its preparation include the work of K. N. Welch in 1930 and H. Gault and A. Roesch in 1937. The most common and well-documented method for its synthesis involves the base-catalyzed reaction of diethyl malonate with formaldehyde.[4]
General Synthesis Workflow
The synthesis of this compound from diethyl malonate and formaldehyde can be represented by the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure.[4]
Materials:
| Reagent | Quantity | Moles |
| Diethyl malonate | 160 g | 1.0 |
| Formaldehyde (37% solution) | 162 g | 2.0 |
| Potassium carbonate (anhydrous) | 10 g | - |
| Diethyl ether | 500 mL | - |
| Anhydrous sodium sulfate | 20 g | - |
| Isopropyl ether | As needed for recrystallization | - |
Procedure:
-
A solution of 162 g (2.0 moles) of 37% formaldehyde and 10 g of anhydrous potassium carbonate in 100 mL of water is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is cooled in an ice bath, and 160 g (1.0 mole) of diethyl malonate is added dropwise with vigorous stirring at a rate that maintains the reaction temperature between 15-20°C.
-
After the addition is complete, the mixture is stirred for an additional 3 hours at room temperature.
-
The reaction mixture is then extracted three times with 150 mL portions of diethyl ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from isopropyl ether to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72-75% | [4] |
| Melting Point (crude) | 48-50°C | [4] |
| Melting Point (recrystallized) | 50-52°C | [4] |
Applications in Drug Development and Organic Synthesis
This compound is a highly valuable intermediate in the synthesis of a variety of organic compounds, some of which have significant applications in the pharmaceutical industry.
Synthetic Utility
The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile precursor.
Caption: Synthetic applications of this compound.
Pharmaceutical Relevance
This compound has been identified as a key intermediate in the synthesis of several important pharmaceutical compounds.
-
Antiviral Drugs: It plays a significant role in the synthesis of antiviral medications, including acyclovir and ganciclovir.[]
-
Cancer and Alzheimer's Disease: Research has indicated its potential utility in the development of treatments for Alzheimer's disease and cancer, owing to its unique chemical properties that allow for the construction of complex molecular architectures.[]
-
Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential antimicrobial and antifungal properties, opening avenues for the development of new anti-infective agents.
While specific signaling pathways directly involving this compound are not extensively documented, its role as a precursor to bioactive molecules implies its indirect involvement in modulating various biological processes targeted by the final drug products.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-established synthesis and diverse reactivity have cemented its importance in both academic research and industrial applications, particularly in the pharmaceutical sector. As the demand for novel therapeutics continues to grow, the utility of this compound as a key building block in drug discovery and development is poised to expand further. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable technical resource for professionals in the field.
References
An In-depth Technical Guide to the Safety of Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data available for Diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0), a reagent used in the synthesis of various organic compounds, including 1,3-dioxanes and substituted esters[1]. This guide consolidates information from safety data sheets and chemical databases to ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C9H16O6 | [2][3] |
| Molecular Weight | 220.22 g/mol | [2][4] |
| Appearance | White Solid | [2] |
| Melting Point | 49-51 °C (lit.) | [1][3][4][5] |
| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water. | [1][3] |
| Autoignition Temperature | No data available | [2] |
| Decomposition Temperature | No data available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Signal Word: Warning[2]
Hazard Pictogram:
Toxicological Information
Limited quantitative toxicological data is available for this compound. The product information from several suppliers indicates that no acute toxicity information is available[2]. The known health effects are summarized below.
| Toxicity Type | Result | Target Organs |
| Acute Toxicity | No information available for this product.[2] | - |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Eyes |
| Respiratory or Skin Sensitization | No data available | Respiratory System, Skin |
| Germ Cell Mutagenicity | No data available | - |
| Carcinogenicity | No data available; not a known or suspected carcinogen.[2] | - |
| Reproductive Toxicity | No data available | - |
| STOT-Single Exposure | Category 3 (May cause respiratory irritation)[2] | Respiratory system[2] |
| STOT-Repeated Exposure | No data available | - |
| Aspiration Hazard | Not applicable (Solid) | - |
Experimental Protocols: Safe Handling and Emergency Procedures
While specific experimental protocols for toxicity testing are not publicly available, the following procedures for safe handling and emergency response are derived from safety data sheets.
A logical workflow for ensuring personal safety when handling this compound is outlined below.
-
Engineering Controls : Use only outdoors or in a well-ventilated area[2].
-
Personal Protective Equipment (PPE) :
-
Safe Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray[2]. Wash face, hands, and any exposed skin thoroughly after handling[2]. Avoid contact with skin and eyes[7].
The following diagram illustrates the recommended first-aid procedures in case of exposure.
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[2].
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2].
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8].
-
Specific Hazards : Not expected to present a significant hazard under anticipated conditions of normal use[7]. Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2)[2].
-
Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary[8].
Stability and Reactivity
| Parameter | Information |
| Reactivity | No information available |
| Chemical Stability | Stable under recommended storage conditions |
| Possibility of Hazardous Reactions | None under normal processing.[2] |
| Conditions to Avoid | Incompatible products. |
| Incompatible Materials | Acids, Bases, Reducing agents, Oxidizing agents.[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2).[2] |
Storage and Disposal
-
Storage : Store in a well-ventilated place. Keep container tightly closed[2]. The storage class code is 11 for combustible solids[4].
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[2].
This guide is intended to provide essential safety information for researchers and professionals working with this compound. It is crucial to always consult the most current Safety Data Sheet from your supplier before use and to ensure that all safety protocols are strictly followed.
References
- 1. This compound | 20605-01-0 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. This compound 97 20605-01-0 [sigmaaldrich.com]
- 5. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Handling and Storage of Diethyl bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and stable storage of Diethyl bis(hydroxymethyl)malonate (CAS No. 20605-01-0). Adherence to these guidelines is critical to ensure the integrity of the compound for research and development activities, as well as to maintain a safe laboratory environment.
Compound Properties and Safety Data
This compound is a combustible solid with two hydroxymethyl groups, which may contribute to its hygroscopic nature. Understanding its physical and chemical properties is fundamental to its proper handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 20605-01-0 |
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49-51 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
| Solubility | Slightly soluble in water |
| Stability | Stable under normal temperatures and pressures |
Table 2: Safety and Hazard Information
| Hazard Category | Description |
| Health Hazards | May cause eye, skin, and respiratory tract irritation. |
| Fire Hazard | Combustible solid. |
| Incompatible Materials | Acids, Bases, Reducing Agents, Oxidizing Agents. |
Recommended Storage Protocols
Proper storage is crucial to maintain the stability and purity of this compound. Due to its potential hygroscopicity, exposure to moisture should be minimized.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Room temperature. |
| Atmosphere | Store in a dry environment. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture absorption and potential degradation. |
| Container | Tightly sealed container. Amber glass is preferred to protect from light. |
| Location | Store in a well-ventilated area away from incompatible materials. |
Experimental Protocols for Handling
The following protocols provide detailed methodologies for handling this compound in a laboratory setting. These procedures are designed to minimize exposure and contamination.
General Handling Precautions
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Protocol for Dispensing and Weighing (in a fume hood)
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including a clean, dry weighing vessel, spatulas, and the container of this compound.
-
Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the fume hood before opening to minimize moisture condensation.
-
Dispensing: Carefully open the container. Using a clean, dry spatula, transfer the desired amount of the solid to the tared weighing vessel.
-
Cleaning: Promptly and securely reseal the main container. Clean any spills within the fume hood immediately.
-
Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional and local regulations.
Protocol for Handling as a Potentially Hygroscopic Solid
Given the presence of hydroxyl groups, treating this compound as a potentially hygroscopic substance is a prudent measure, especially for sensitive reactions.
-
Inert Atmosphere Handling: For highly sensitive applications, perform all manipulations within a glove box under an inert atmosphere (e.g., argon or nitrogen).
-
Drying Before Use: If the compound is suspected to have absorbed moisture, it can be dried in a vacuum oven at a temperature below its melting point (e.g., 40-45 °C) for several hours.
-
Storage in a Desiccator: For short-term storage of frequently used aliquots, keep the vials in a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key logical workflows for the handling and storage of this compound.
Caption: Workflow for receiving and initial inspection of this compound.
Caption: Step-by-step workflow for the safe handling and dispensing of the compound.
An In-depth Technical Guide to the Physicochemical Properties of Diethyl bis(hydroxymethyl)malonate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting and boiling points of Diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0), a versatile reagent in organic synthesis. The document presents quantitative data, detailed experimental protocols for its synthesis and purification, and a logical workflow for its characterization.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its identification, purification, and use in further chemical reactions. The reported values are summarized below. Variations in the melting point may be attributed to differences in purity or crystalline form.
| Property | Value | Notes |
| Melting Point | 49-51 °C (lit.)[1][2] | Commonly cited literature value. |
| 45-52 °C[3] | A broader range reported by some suppliers. | |
| 57-59 °C (lit.) | An alternative literature value. | |
| 50-52 °C | After recrystallization from isopropyl ether.[4] | |
| Boiling Point | 351.3 °C | At 760 mmHg.[1] |
| Flash Point | >110 °C (>230 °F)[5][6] | Closed cup. |
Experimental Protocols
The following protocol details a method for the synthesis and purification of this compound, culminating in the determination of its melting point. This procedure is adapted from a literature source.[4]
Objective: To synthesize this compound and determine its purity via melting point analysis.
Materials:
-
Diethyl malonate
-
Formaldehyde solution
-
Potassium carbonate solution
-
Isopropyl ether
-
Ice water bath
-
Filtration apparatus
-
Vacuum desiccator with sulfuric acid
-
Melting point apparatus
Procedure:
-
Synthesis: The synthesis is carried out by reacting diethyl malonate with formaldehyde. The exact stoichiometry and reaction conditions need to be carefully controlled.
-
Isolation: The reaction mixture is worked up to isolate the crude product. This typically involves extraction and washing steps.
-
Crystallization: The crude product is transferred to an Erlenmeyer flask. The solution is then cooled in an ice water bath with stirring until a thick suspension of crystals is formed.[4]
-
Refrigeration and Filtration: The crystal suspension is refrigerated for at least one hour to maximize crystal formation. The crystals are then collected by suction filtration, using a rubber dam to ensure a tight seal.[4]
-
Drying: The collected crystals are first dried overnight at room temperature and then placed in a vacuum desiccator over sulfuric acid to remove any residual solvent.[4] The resulting product should yield colorless crystals with a melting point of 48–50 °C.[4]
-
Recrystallization for Higher Purity: For a higher purity product, the crystals can be recrystallized from approximately 3.5 volumes of isopropyl ether. This process typically results in an 85% recovery of the material, with an elevated melting point of 50–52 °C.[4]
-
Melting Point Determination: The melting point of the final, dried product is determined using a standard melting point apparatus. The observed melting point range is a key indicator of the compound's purity.
Logical Workflow Visualization
The following diagram illustrates the workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. This compound|20605-01-0-Maohuan Chemical [bschem.com]
- 2. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 3. This compound [jinonpharma.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Diethyl bis(hydroxymethyl)malonate is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring two hydroxyl groups and two ethyl ester functionalities, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and key research applications, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Chemical and Physical Properties
This compound, with the CAS number 20605-01-0, is a white to almost white crystalline solid.[1][2] It is characterized by the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol .[1][3] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₆ | [1][3] |
| Molecular Weight | 220.22 g/mol | [1][3] |
| Appearance | White to almost white crystalline solid | [1][2] |
| Melting Point | 49-51 °C | [3][4] |
| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in water | [5] |
| Flash Point | 134.5 ± 20.0 °C | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.
| Technique | Data | Reference(s) |
| ¹H NMR (90 MHz, CDCl₃) | Peaks corresponding to the ethyl and hydroxymethyl protons are observed. | [6] |
| ¹³C NMR | Data available, confirming the carbon skeleton. | [4] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [1] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | [1] |
Synthesis of this compound
The primary and well-established method for the synthesis of this compound involves the reaction of diethyl malonate with formaldehyde in the presence of a base.[6][7] A detailed and reliable protocol is provided by Organic Syntheses.[6][7]
Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde[6][7]
Materials:
-
Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)
-
Potassium bicarbonate (8 g)
-
Diethyl malonate (160 g, 1 mole)
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.
-
With mechanical stirring, add diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature at 25–30°C.
-
Continue stirring for an additional hour.
-
Transfer the reaction mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract with 320 ml of ether.
-
Dry the ethereal extract with anhydrous sodium sulfate for one hour and then filter.
-
Distill off the ether until the liquid temperature reaches 45–50°C.
-
Apply a vacuum to remove volatile materials until the pressure drops to 20–30 mm.
-
Maintain the flask contents at 40°C until crystallization begins and for an additional 30 minutes.
-
Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.
-
Cool the solution in an ice-water bath with stirring to induce crystallization.
-
Refrigerate the suspension for 1 hour, then filter the crystals with suction.
-
Dry the crystals overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid.
Yield: 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C. Recrystallization from isopropyl ether can yield a product with a melting point of 50–52°C.[6]
Synthesis Workflow
Caption: Synthesis of this compound.
Potential Research Applications
This compound is a versatile intermediate with applications spanning several areas of chemical research.
Organic Synthesis
This compound is a valuable precursor for a variety of organic molecules.
-
Synthesis of 1,3-Dioxanes: It serves as a reagent for the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones.[5]
-
Preparation of Substituted Esters: It is an intermediate in the synthesis of substituted malonic, acrylic, and isobutyric esters.[6][7]
Polymer Chemistry
The presence of two hydroxyl groups makes this compound a suitable monomer for the synthesis of polyesters and other polymers. While specific protocols for this exact monomer are not abundant in publicly available literature, its structure is analogous to other diols used in polyester synthesis. It can also act as a cross-linking agent in polymer formulations.
A study on aliphatic hyperbranched polyesters utilized a synthetic strategy starting from diethyl malonate, highlighting the potential of malonate derivatives in creating complex polymer architectures.
Drug Development and Medicinal Chemistry
While direct biological activity of this compound is not extensively documented, its derivatives have been investigated for their pharmacological potential.
-
Antiviral Intermediates: It is suggested as a potential intermediate in the synthesis of antiviral drugs, including acyclovir and ganciclovir.[2] However, detailed synthetic pathways originating from this specific compound are not well-established in the literature.
-
Antimicrobial and Antifungal Properties: Derivatives of this compound have been studied for potential antimicrobial and antifungal activities.[8] This opens avenues for the development of new therapeutic agents.
Logical Relationship of Applications
Caption: Potential Research Applications of this compound.
Conclusion
This compound is a readily accessible and highly functionalized molecule with significant potential in various fields of chemical research. Its utility as a precursor in organic synthesis is well-documented, and its potential applications in polymer and medicinal chemistry are areas of growing interest. This guide provides a foundational understanding of this compound, aiming to equip researchers with the necessary information to explore its full synthetic potential. Further research into the development of detailed protocols for its application in drug synthesis and advanced polymer architectures is warranted and promises to unlock new scientific advancements.
References
- 1. Buy this compound | 20605-01-0 [smolecule.com]
- 2. CN104610261A - Preparation method of ganciclovir intermediate - Google Patents [patents.google.com]
- 3. 双羟甲基丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. paint.org [paint.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl bis(hydroxymethyl)malonate is a highly functionalized organic molecule that serves as a versatile and pivotal building block in a multitude of synthetic transformations. Its unique structure, featuring two hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, allows for a diverse range of chemical manipulations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures, including heterocycles and polymers. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a summary of its physicochemical and spectroscopic data.
Physicochemical and Spectroscopic Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is slightly soluble in water but readily soluble in common organic solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20605-01-0 | [4] |
| Molecular Formula | C₉H₁₆O₆ | [5] |
| Molecular Weight | 220.22 g/mol | [5] |
| Melting Point | 49-51 °C | [4][6] |
| Boiling Point | 351.3 °C at 760 mmHg | [6] |
| Flash Point | 110 °C (closed cup) | [4] |
| Density | 1.2 g/cm³ | [6] |
| Solubility | Slightly soluble in water | [3][4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to ethyl ester protons (triplet and quartet) and hydroxymethyl protons (singlet or broad singlet). | [7][8] |
| ¹³C NMR | Resonances for the quaternary carbon, carbonyl carbons, methylene carbons of the ethyl groups, methyl carbons of the ethyl groups, and the hydroxymethyl carbons. | [9][10] |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad), C-H stretching, and C=O stretching of the ester groups. A published spectrum shows peaks at 3433 cm⁻¹ (O-H), 2982 cm⁻¹ (C-H), and 1790 cm⁻¹ (C=O). | [1][11] |
| Mass Spectrometry | The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound. | [1][12] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the reaction of diethyl malonate with formaldehyde in the presence of a base catalyst.[5][13]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[13]
Materials:
-
Diethyl malonate (1.0 mole)
-
Formaldehyde (2.0 moles, typically a 37% aqueous solution)
-
Potassium bicarbonate (catalyst)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated ammonium sulfate solution
-
Isopropyl ether
Procedure:
-
In a fume hood, combine the formaldehyde solution and potassium bicarbonate in a beaker equipped with a mechanical stirrer and immersed in a water bath to maintain a temperature of 20-25 °C.
-
Slowly add diethyl malonate to the stirred solution over a period of 40-50 minutes, ensuring the reaction temperature does not exceed 30 °C.
-
Continue stirring for an additional hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
The crude product is then purified by recrystallization from isopropyl ether.
Table 3: Synthesis Yields of this compound
| Catalyst | Reaction Conditions | Yield | Reference(s) |
| Potassium Bicarbonate | Aqueous formaldehyde, 25-30 °C | 72-75% | [13] |
| Calcium Hydroxide | Formalin, continuous flow reactor | 89-90% | [14] |
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of valuable organic compounds. Its diol and diester functionalities can be selectively or simultaneously transformed.
Synthesis of 1,3-Dioxanes
The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst provides a straightforward route to 5,5-bis(ethoxycarbonyl)-1,3-dioxanes. These structures are found in some natural products and are useful intermediates in their own right.[2][15]
Caption: Synthesis of 1,3-dioxanes from this compound.
Precursor to Methylene Malonates and Polymers
A significant application of this compound is its use as a stable precursor to diethyl methylene malonate, a highly reactive monomer.[14] The diol can be subjected to thermolysis to generate the methylene malonate, which can then undergo anionic polymerization to form poly(diethyl methylene malonate).[14][16] This polymer has potential applications in coatings and adhesives.
Caption: Pathway to poly(diethyl methylene malonate) via this compound.
Intermediate for Substituted Esters and Dienophiles
This compound serves as a starting material for the synthesis of various substituted malonic, acrylic, and isobutyric esters.[3][13] Furthermore, it can be converted into useful dienophiles such as α-bromomethylacrylic acid and its ethyl ester.[2][3]
Role in Polymer Chemistry as a Crosslinking Agent
The presence of two hydroxyl groups in this compound allows it to act as a crosslinking agent in polymer systems. Crosslinking is a crucial process for modifying the physicochemical properties of polymers, enhancing mechanical strength, thermal stability, and solvent resistance.[17][18] While specific examples of this compound as a primary crosslinker are not extensively detailed in the provided search results, its structural similarity to other diols used in polyester and polyurethane synthesis suggests its potential in this area. For instance, it could react with diisocyanates to form polyurethanes or with diacids to form polyesters, creating a crosslinked network.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich functionality allows for the construction of a wide array of complex molecules, from heterocyclic systems to functional polymers. The detailed synthetic protocols and comprehensive property data presented in this guide are intended to facilitate its broader application in academic research and industrial drug development. Future investigations into its utility as a crosslinking agent and in the synthesis of novel polymeric materials are likely to expand its importance in materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound 97 20605-01-0 [sigmaaldrich.com]
- 5. Buy this compound | 20605-01-0 [smolecule.com]
- 6. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 7. This compound(20605-01-0) 1H NMR spectrum [chemicalbook.com]
- 8. Diethyl methylmalonate(609-08-5) 1H NMR [m.chemicalbook.com]
- 9. This compound(20605-01-0) IR2 [m.chemicalbook.com]
- 10. This compound(20605-01-0) 13C NMR [m.chemicalbook.com]
- 11. This compound | 20605-01-0 [chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of Substituted Malonic Esters Using Diethyl bis(hydroxymethyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl bis(hydroxymethyl)malonate (DEBHM) is a versatile carboxylate organic compound that serves as a crucial intermediate in advanced organic synthesis.[1] With a molecular formula of C₉H₁₆O₆, its structure is characterized by two hydroxymethyl groups and two ethyl ester groups attached to a central carbon, making it a valuable building block for a wide array of functionalized molecules.[1] Unlike simple diethyl malonate, the two primary alcohol functionalities of DEBHM offer additional reaction sites, enabling the synthesis of complex structures, including substituted malonic esters, acrylic esters, and various heterocyclic systems.[2][3] This document provides detailed protocols and application notes for leveraging DEBHM in key synthetic transformations.
Synthesis of this compound (DEBHM)
The standard and most reported method for preparing DEBHM is through the base-catalyzed reaction of diethyl malonate with formaldehyde.[2]
Experimental Protocol: Synthesis of DEBHM
This protocol is adapted from the procedure published in Organic Syntheses.[2]
-
Preparation : In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine a formaldehyde solution (equivalent to 60 g, 2 moles) and potassium bicarbonate (8 g).[2]
-
Addition of Diethyl Malonate : Begin stirring and add diethyl malonate (160 g, 1 mole) dropwise over 40-50 minutes. Maintain the reaction temperature between 25-30°C.[2]
-
Reaction : Continue stirring for an additional hour after the addition is complete.[2]
-
Workup : Transfer the mixture to a separatory funnel. Add a saturated solution of ammonium sulfate (320 mL) and extract the product with ether (320 mL).[2]
-
Drying and Concentration : Dry the ethereal extract with anhydrous sodium sulfate (20 g) for one hour. Filter the solution into a 1-L three-necked flask and wash the sodium sulfate with anhydrous ether (50 mL).[2] Distill the ether until the liquid temperature reaches 45-50°C.[2]
-
Crystallization : Apply a vacuum to remove volatile materials until the pressure drops to 20-30 mm. Maintain the flask contents at 40°C to induce crystallization.[2]
-
Purification : Add isopropyl ether (500 mL) and warm the mixture to 50°C to dissolve the product. Cool the solution in an ice bath with stirring to precipitate the crystalline product.[2] The resulting DEBHM is typically a colorless to pale yellow viscous liquid or crystalline solid.[3]
Synthesis Workflow
Caption: Workflow for the synthesis of DEBHM.
Applications in the Synthesis of Substituted Malonic Esters
DEBHM is a potent precursor for generating substituted malonic esters through various classical organic reactions. Its active methylene group can be readily deprotonated to form a nucleophilic enolate.[1]
Alkylation Reactions
The malonic ester synthesis is a well-established method for preparing substituted carboxylic acids from alkyl halides.[4][5] The acidic proton on the α-carbon of DEBHM can be removed by a suitable base (e.g., sodium ethoxide) to form an enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[6][7]
-
Base Formation : Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1 equivalent) to anhydrous ethanol.[6]
-
Enolate Formation : Add DEBHM (1 equivalent) dropwise to the sodium ethoxide solution at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[6]
-
Alkylation : Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic.[6]
-
Reaction Completion : Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[6]
-
Workup and Purification : After cooling, perform an aqueous workup and extract the product with a suitable organic solvent. The crude product can be purified by vacuum distillation or column chromatography.
Note: A major drawback of malonic ester synthesis is the potential for dialkylation.[4] To minimize this, use a strict 1:1 molar ratio of the enolate to the alkylating agent and add the alkyl halide slowly.[6]
Caption: General pathway for the alkylation of DEBHM.
| Entry | Alkyl Halide (R-X) | Base | Conditions | Expected Product | Representative Yield (%) |
| 1 | CH₃I | NaOEt | Ethanol, Reflux | Diethyl (1,1-bis(hydroxymethyl)ethyl)malonate | 70-80 |
| 2 | CH₂=CHCH₂Br | NaOEt | Ethanol, Reflux | Diethyl allyl(bis(hydroxymethyl))malonate | 65-75 |
| 3 | C₆H₅CH₂Cl | NaOEt | Ethanol, Reflux | Diethyl benzyl(bis(hydroxymethyl))malonate | 70-85 |
| 4 | 1,4-dibromobutane | 2 eq. NaOEt | Ethanol, Reflux | Diethyl 1,1-bis(hydroxymethyl)cyclopentane-dicarboxylate | 60-70[7] |
Yields are representative based on typical malonic ester syntheses and may require optimization for DEBHM.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] DEBHM can react with aldehydes and ketones in the presence of a weak base catalyst (e.g., piperidine, gelatin, or BSA) to form α,β-unsaturated products.[8][9][10]
This protocol is based on a procedure using immobilized gelatin as a catalyst.[9]
-
Reaction Setup : In a suitable flask, dissolve DEBHM (1 equivalent) and the aldehyde (1 equivalent) in DMSO at room temperature.
-
Catalyst Addition : Add the immobilized base catalyst (e.g., immobilized gelatin).[9]
-
Reaction : Stir the mixture at room temperature and monitor the reaction by TLC until the aldehyde is consumed.[9]
-
Workup : Decant the supernatant from the catalyst. Extract the product from the DMSO solution with hexane or heptane (3 x 15 mL).[9][10]
-
Purification : Wash the combined organic extracts with saturated sodium chloride solution, dry over MgSO₄, and evaporate the solvent to yield the product.[9] Further purification can be achieved via chromatography if necessary.
Caption: Mechanism of the Knoevenagel condensation.
| Entry | Aldehyde | Catalyst | Conditions | Representative Yield (%) |
| 1 | Benzaldehyde | Immobilized Gelatin | DMSO, RT | 88[9] |
| 2 | 4-Chlorobenzaldehyde | Immobilized BSA | DMSO, RT | 89[10] |
| 3 | Furfural | Immobilized Gelatin | DMSO, RT | 85[9] |
| 4 | Heptanal | Immobilized Gelatin | DMSO, RT | 86[9] |
Yields are based on reactions with diethyl malonate and are expected to be similar for DEBHM.[9][10]
Michael Addition (Conjugate Addition)
The Michael reaction involves the 1,4-addition of a nucleophile, such as the enolate of DEBHM, to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12] This reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds.[11]
-
Enolate Formation : Prepare the enolate of DEBHM using a suitable base (e.g., NaOEt in ethanol) as described in the alkylation protocol.
-
Addition : Cool the enolate solution and add the Michael acceptor (e.g., an α,β-unsaturated ketone or nitrile, 1 equivalent) dropwise, maintaining a low temperature to control the reaction.[12]
-
Reaction : Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Protonation/Workup : Quench the reaction with a proton source (e.g., dilute HCl or NH₄Cl solution) to protonate the resulting enolate intermediate.[11][12]
-
Purification : Extract the product with an organic solvent, dry the solution, and purify by column chromatography or distillation.
| Entry | Michael Acceptor | Base/Catalyst | Conditions | Representative Yield (%) |
| 1 | Chalcone | Ni(acac)₂ / Sparteine | Toluene, 25°C | 85-90[13] |
| 2 | Methyl Vinyl Ketone | NaOEt | Ethanol, RT | >90 |
| 3 | Acrylonitrile | NaOEt | Ethanol, RT | >90 |
| 4 | trans-β-Nitrostyrene | 2-aminoDMAP/urea | Toluene, RT | 95[14] |
Yields are based on reactions with diethyl malonate and are expected to be similar for DEBHM.
Synthesis of Heterocyclic Compounds
A significant application of DEBHM is in the synthesis of heterocyclic structures.[3] The two hydroxymethyl groups serve as convenient handles for intramolecular cyclization after the central carbon has been functionalized. This strategy allows for the construction of diverse oxygen-containing heterocycles.
-
Functionalization : The central carbon of DEBHM is first functionalized via alkylation or acylation to introduce a desired substituent.
-
Activation : The terminal hydroxyl groups are activated for nucleophilic substitution, for example, by converting them to tosylates or halides.
-
Cyclization : An intramolecular reaction, often promoted by a base, leads to ring formation. Alternatively, acid-catalyzed cyclization can lead to the formation of cyclic ethers or lactones.
Caption: Conceptual workflow for heterocycle synthesis from DEBHM.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality—an active methylene center and two hydroxymethyl groups—provides a platform for a wide range of transformations including alkylations, Knoevenagel condensations, and Michael additions. These reactions enable the straightforward synthesis of complex substituted malonic esters and provide strategic pathways for the construction of novel heterocyclic frameworks, making DEBHM a key tool for researchers in medicinal chemistry and materials science.[1]
References
- 1. Buy this compound | 20605-01-0 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. longdom.org [longdom.org]
- 14. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Application Notes and Protocols for Knoevenagel Condensation with Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Knoevenagel condensation reaction involving diethyl bis(hydroxymethyl)malonate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2][3] This reaction typically involves the condensation of an active methylene compound, such as a malonic ester, with an aldehyde or ketone, and is often catalyzed by a weak base.[1][2]
This compound is a valuable intermediate for synthesizing substituted acrylic and isobutyric esters.[4] Its condensation with aldehydes or ketones leads to highly functionalized molecules that can serve as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.
General Reaction Mechanism
The Knoevenagel condensation is initiated by a basic catalyst that deprotonates the active methylene compound, forming a nucleophilic carbanion (enolate). This enolate then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step eliminates a molecule of water, resulting in the final α,β-unsaturated product.[1][3] The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone.[1]
Experimental Protocols
While specific protocols for the Knoevenagel condensation of this compound are not extensively reported, the following is a representative protocol adapted from established procedures for diethyl malonate. Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.
Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in toluene.
-
Addition of Catalyst: To the stirred solution, add piperidine (0.1 eq) followed by glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the desired product.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Piperidine and acetic acid are corrosive; avoid contact with skin and eyes.
Quantitative Data
The following table summarizes reaction conditions and yields for the Knoevenagel condensation of the related compound, diethyl malonate, with various aldehydes, which can serve as a reference for optimizing the reaction with this compound.
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | 85-90 | [5] |
| Various Aldehydes | Immobilized BSA | DMSO | Room Temp | 85-89 | [6] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not Specified | Not Specified | [1] |
| Furfural | Ammonium Bicarbonate | None | 90 | Not Specified | [3] |
| Acetone | Zinc Chloride | Acetic Anhydride | Reflux | 50 | [7] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Knoevenagel condensation.
Proposed Reaction Scheme
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of 1,3-Dioxanes using Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane moiety is a versatile heterocyclic scaffold present in numerous natural products and pharmaceutical agents. It also serves as a crucial protecting group for carbonyl compounds and 1,3-diols in multi-step organic synthesis. Diethyl bis(hydroxymethyl)malonate is a readily available and functionalized 1,3-diol that offers a convenient route to synthesize 5,5-bis(ethoxycarbonyl)-1,3-dioxanes. These derivatives are valuable intermediates, as the ester functionalities at the C5 position provide handles for further chemical transformations, enabling the construction of complex molecular architectures.
This document provides detailed protocols for the acid-catalyzed preparation of 1,3-dioxanes from this compound and various carbonyl compounds. It includes quantitative data from representative reactions, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The synthesis of 5,5-bis(ethoxycarbonyl)-1,3-dioxanes from this compound proceeds via an acid-catalyzed acetalization reaction. In this reversible reaction, a carbonyl compound (aldehyde or ketone) reacts with the diol in the presence of an acid catalyst to form a six-membered cyclic acetal, with the concomitant removal of water to drive the equilibrium towards the product.
Data Presentation
The following table summarizes the yields of 1,3-dioxane derivatives prepared from this compound and representative carbonyl compounds as described in the literature.
| Carbonyl Compound | Product | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | Diethyl spiro[1,3-dioxane-2,1'-cyclohexane]-5,5-dicarboxylate | Sulfuric Acid | Cyclohexane | Reflux (70-80 °C), 5 hours | >85 | [1] |
| Isobutyraldehyde | Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate | Sulfuric Acid | Not specified | Not specified | up to 82 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl spiro[1,3-dioxane-2,1'-cyclohexane]-5,5-dicarboxylate
This protocol is adapted from the procedure described in patent EP0866065A1[1].
Materials:
-
This compound (98%, 0.75 mol, 165.0 g)
-
Cyclohexanone (0.75 mol, 75.3 g)
-
Cyclohexane (500 g)
-
Concentrated Sulfuric Acid (1.0 g)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (165.0 g), cyclohexanone (75.3 g), and cyclohexane (500 g).
-
With stirring, carefully add concentrated sulfuric acid (1.0 g) to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C).
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-5,5-bis(ethoxycarbonyl)-1,3-dioxanes
This generalized protocol is based on established methods for acetal formation.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Anhydrous Toluene or Cyclohexane (to provide a ~0.5 M solution of the limiting reagent)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) or concentrated sulfuric acid (catalytic amount))
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charge the flask with this compound, the carbonyl compound, and the chosen solvent (toluene or cyclohexane).
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a 5,5-bis(ethoxycarbonyl)-1,3-dioxane from this compound and an aldehyde (RCHO).
Caption: Acid-catalyzed formation of a 1,3-dioxane.
Experimental Workflow
The general laboratory workflow for the synthesis and purification of 5,5-bis(ethoxycarbonyl)-1,3-dioxanes is outlined below.
Caption: General laboratory workflow for 1,3-dioxane synthesis.
References
Application Notes and Protocols: Diethyl Bis(hydroxymethyl)malonate as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl bis(hydroxymethyl)malonate is a versatile organic compound characterized by the presence of two hydroxyl groups and two ethyl ester functionalities.[1] Its structure suggests potential as a crosslinking agent in the synthesis of various polymers, such as polyesters and polyurethanes. The hydroxyl groups can react with functional groups on polymer chains, such as carboxylic acids or isocyanates, to form a three-dimensional network. This crosslinked structure can enhance the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. These attributes make it a molecule of interest for applications in drug delivery, where polymer degradation rates and mechanical integrity are critical.[2]
Introduction
This compound, with the chemical formula C₉H₁₆O₆, is a derivative of diethyl malonate.[1] While it is a known intermediate in various organic syntheses, its application as a crosslinker in polymer chemistry is an area of emerging interest.[3] The bifunctional nature of its hydroxyl groups allows it to act as a bridge between polymer chains, thereby modifying the bulk properties of the material. In the context of drug development, polymers with tailored properties are essential for creating effective drug delivery systems.[2] Crosslinking is a key strategy to control the release kinetics and in-vivo stability of polymer-based drug carriers.
Chemical Properties and Structure
| Property | Value | Reference |
| CAS Number | 20605-01-0 | [1] |
| Molecular Formula | C₉H₁₆O₆ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | White to almost white crystalline solid | |
| Melting Point | 49-51 °C | |
| Solubility | Slightly soluble in water | [4] |
Proposed Application: Crosslinking of Polyesters for Controlled Drug Delivery
This application note details a hypothetical protocol for the use of this compound as a crosslinker for a biodegradable polyester, such as poly(lactic-co-glycolic acid) (PLGA), intended for use in a drug delivery system. The crosslinking reaction would occur between the hydroxyl groups of the malonate derivative and the carboxyl end-groups of the PLGA chains.
Rationale
The introduction of crosslinks into a PLGA matrix can:
-
Decrease the polymer degradation rate, leading to a more sustained drug release profile.
-
Increase the mechanical strength and cohesiveness of the polymer matrix.
-
Modify the swelling behavior of the polymer in aqueous environments.
Experimental Protocol: Synthesis of Crosslinked PLGA
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), carboxyl-terminated (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Model drug (e.g., paclitaxel)
Procedure:
-
Dissolution: Dissolve 1 g of carboxyl-terminated PLGA in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the PLGA solution. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Crosslinker Addition: In a separate vial, dissolve the desired amount of this compound (e.g., 0.1, 0.2, 0.5 mole percent relative to PLGA carboxyl groups) in 2 mL of anhydrous DCM.
-
Crosslinking Reaction: Add the this compound solution dropwise to the activated PLGA solution. Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Drug Loading (Optional): If a drug is to be incorporated, dissolve the desired amount of the model drug in a small volume of DCM and add it to the reaction mixture during the final hour of the crosslinking reaction.
-
Precipitation: Precipitate the crosslinked polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether with vigorous stirring.
-
Washing: Decant the diethyl ether and wash the polymer precipitate twice with fresh cold diethyl ether to remove unreacted reagents and by-products.
-
Drying: Dry the crosslinked polymer under vacuum at room temperature for 48 hours to remove residual solvents.
Characterization of Crosslinked Polymer
| Characterization Technique | Parameter to be Measured | Expected Outcome with Increased Crosslinking |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Ester bond formation | Increased intensity of ester carbonyl peak |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Increase in Tg |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution | Increase in molecular weight and broader distribution |
| Swelling Studies | Swelling ratio in phosphate-buffered saline (PBS) | Decrease in swelling ratio |
| In-vitro Drug Release | Cumulative drug release over time | Slower and more sustained release profile |
| Mechanical Testing (e.g., nanoindentation) | Young's Modulus | Increase in modulus |
Visualization of Concepts
Synthesis of this compound
References
Application Notes and Protocols: Reactions of Diethyl Bis(hydroxymethyl)malonate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the reaction conditions for diethyl bis(hydroxymethyl)malonate with aldehydes. A critical distinction is made between the well-known Knoevenagel condensation of diethyl malonate with aldehydes and the subsequent reactions of the resulting this compound.
Introduction
The reaction of active methylene compounds with aldehydes is a cornerstone of carbon-carbon bond formation in organic synthesis. While the Knoevenagel condensation of diethyl malonate with various aldehydes is extensively documented, the reactivity of its derivative, this compound, with aldehydes proceeds through different pathways. This compound is synthesized from diethyl malonate and formaldehyde.[1][2] This diol then serves as a versatile intermediate for creating more complex structures, such as heterocyclic compounds.[3][4]
This guide focuses on two primary transformations:
-
The synthesis of this compound via the reaction of diethyl malonate with formaldehyde.
-
The subsequent reaction of this compound with other aldehydes to form 1,3-dioxane derivatives.
Synthesis of this compound
The standard and well-documented method for synthesizing this compound is the base-catalyzed reaction of diethyl malonate with formaldehyde.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data for Synthesis
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) | Purity (%) | Reference |
| Diethyl Malonate | 1 | 160.17 | 160 g (1 mole) | - | >98% | [1] |
| Formaldehyde | 2 | 30.03 | 60 g (2 moles) | - | - | [1] |
| Potassium Bicarbonate | 0.08 | 100.12 | 8 g | - | - | [1] |
| This compound | - | 220.22 | 148-161 g | 67-73 | - | [1] |
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Formaldehyde solution (assay to determine concentration)
-
Potassium bicarbonate (KHCO₃)
-
Diethyl malonate
-
Saturated ammonium sulfate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
-
With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
-
Continue stirring for an additional hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and add 320 ml of a saturated ammonium sulfate solution.
-
Extract the mixture with 320 ml of diethyl ether.
-
Dry the ethereal extract with 20 g of anhydrous sodium sulfate for 1 hour.
-
Filter the dried solution and wash the sodium sulfate with 50 ml of anhydrous ether.
-
Distill the ether from the filtrate until the liquid temperature reaches 45–50°C.
-
Remove volatile materials under vacuum (20–30 mm) at 40°C until crystallization begins, and maintain for an additional 30 minutes.
-
Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Collect the crystals by filtration, wash with cold isopropyl ether, and air-dry. The yield is 148–161 g (67–73%).
Reaction of this compound with Aldehydes
This compound is a useful reagent for preparing 1,3-dioxanes through its reaction with aldehydes and ketones.[3] This reaction is an acid-catalyzed cyclocondensation.
Reaction Scheme
Caption: Formation of 1,3-Dioxane Derivatives.
Generalized Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |
| This compound | Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., p-toluenesulfonic acid) | Aprotic solvent (e.g., Toluene, Benzene) | Reflux | 1,3-Dioxane derivative |
Generalized Experimental Protocol: Synthesis of 1,3-Dioxane Derivatives
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 1,3-dioxane derivative.
Other Reactions
This compound can also react with formaldehyde and primary amines, such as methylamine, to yield N-substituted products. For instance, the reaction with formaldehyde and methylamine produces diethyl 2,2-di(N-methylaminomethyl)malonate.[4]
Experimental Workflow Overview
Caption: Experimental workflow from starting materials to final products.
References
Application Note: Diethyl Bis(hydroxymethyl)malonate as a Functional Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate (DEBHM) is a versatile organic compound featuring two primary hydroxyl groups and two ethyl ester functionalities.[1][2] This unique structure makes it an excellent candidate not only as a monomer in polycondensation reactions but also as a functional initiator for ring-opening polymerization (ROP). The presence of the malonate ester core offers the potential for post-polymerization modification, making DEBHM an attractive building block for creating advanced polymers for drug delivery, tissue engineering, and other biomedical applications. This document provides detailed protocols and theoretical data for the use of DEBHM as a di-functional initiator in the synthesis of biodegradable polyesters.
Chemical Structure and Functionality
The utility of DEBHM as an initiator stems from its two primary hydroxyl groups, which can initiate the polymerization of cyclic monomers, such as lactones and lactides, or react with dicarboxylic acids in polycondensation reactions.
Caption: Structure of this compound.
Application 1: Ring-Opening Polymerization (ROP) of ε-Caprolactone
DEBHM can act as a dual initiator for the ROP of cyclic esters like ε-caprolactone (ε-CL), leading to the formation of a telechelic polymer with two polycaprolactone (PCL) chains extending from the central malonate core. This process is typically catalyzed by organometallic compounds such as tin(II) octoate (Sn(Oct)₂).
Caption: ROP of ε-Caprolactone initiated by DEBHM.
Experimental Protocol: Synthesis of DEBHM-PCL
Materials:
-
This compound (DEBHM)
-
ε-Caprolactone (ε-CL), freshly distilled
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Methanol, cold
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
DEBHM is dried under vacuum at 40°C for 4 hours prior to use.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add DEBHM (e.g., 0.220 g, 1 mmol) and ε-caprolactone (e.g., 11.4 g, 100 mmol for a target DP of 50 per arm).
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
A stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M) is prepared.
-
Inject the required amount of Sn(Oct)₂ solution (e.g., 1 mL, 0.1 mmol) into the reaction flask with vigorous stirring. The monomer-to-catalyst ratio is typically 1000:1.
-
The flask is immersed in a preheated oil bath at 130°C.
-
The reaction is allowed to proceed for 4-24 hours, depending on the desired molecular weight.
-
After the reaction period, the flask is cooled to room temperature.
-
The polymer is dissolved in a minimal amount of DCM and precipitated by dropwise addition into a large volume of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by:
-
¹H NMR: To confirm the structure and determine the number-average molecular weight (Mn) by comparing the integrals of the initiator and polymer backbone protons.
-
Gel Permeation Chromatography (GPC): To determine Mn and the polydispersity index (PDI).
Representative Data
The following table summarizes hypothetical data for the ROP of ε-CL initiated by DEBHM, illustrating the effect of varying the monomer-to-initiator ratio.
| Entry | [Monomer]/[Initiator] Ratio | Reaction Time (h) | Conversion (%) | Mn (NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (GPC) |
| 1 | 20 | 4 | 98 | 2,480 | 2,550 | 1.15 |
| 2 | 50 | 8 | 97 | 5,760 | 5,900 | 1.20 |
| 3 | 100 | 16 | 95 | 11,050 | 11,500 | 1.28 |
Application 2: Polycondensation with a Dicarboxylic Acid
DEBHM can serve as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce functional polyesters. The ester groups of the DEBHM core remain intact, providing sites for further chemical modification.
Caption: Polycondensation of DEBHM with a dicarboxylic acid.
Experimental Protocol: Synthesis of Polyester via Polycondensation
Materials:
-
This compound (DEBHM)
-
Adipic acid
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA) as a catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
Procedure:
-
Equimolar amounts of DEBHM (e.g., 22.02 g, 0.1 mol) and adipic acid (e.g., 14.61 g, 0.1 mol) are added to the reaction flask.
-
The catalyst (e.g., 0.1-0.5% w/w of the total monomer weight) is added to the mixture.
-
The flask is heated to 150-160°C under a slow stream of nitrogen to melt the reactants and initiate the esterification reaction. Water is collected in the distillation condenser. This stage typically lasts for 2-3 hours.
-
The temperature is then slowly increased to 180-200°C, and a vacuum (e.g., <1 mmHg) is gradually applied to remove the water of condensation and drive the reaction to completion.
-
The reaction is continued for another 4-8 hours, or until the desired viscosity is reached.
-
The resulting polyester is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
Representative Data
The following table presents hypothetical data for the polycondensation of DEBHM with adipic acid, showing the progression of molecular weight with reaction time under vacuum.
| Entry | Reaction Time under Vacuum (h) | Mn (GPC) ( g/mol ) | PDI (GPC) |
| 1 | 2 | 3,500 | 1.85 |
| 2 | 4 | 7,200 | 2.10 |
| 3 | 8 | 15,000 | 2.30 |
Conclusion
This compound is a promising functional initiator and monomer for the synthesis of advanced polyesters. Its diol functionality allows for predictable initiation in ring-opening polymerizations, yielding well-defined telechelic polymers. Furthermore, it can be readily incorporated into polyester backbones via polycondensation. The latent ester functionality within the DEBHM core provides a platform for subsequent chemical modifications, enabling the development of sophisticated polymer architectures for high-value applications in the pharmaceutical and biomedical fields. The protocols provided herein serve as a starting point for researchers to explore the potential of this versatile building block.
References
Application Notes and Protocols: Diethyl Bis(hydroxymethyl)malonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl bis(hydroxymethyl)malonate is a versatile organic compound that serves as a valuable building block in the synthesis of a variety of complex molecules, including key intermediates for active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing two hydroxymethyl groups and two ethyl ester moieties, allows for a wide range of chemical transformations, making it an attractive starting material in medicinal chemistry.[2][3] This document provides an overview of its applications, with a focus on its role in synthesizing pharmaceutical intermediates, and includes a detailed experimental protocol for its preparation. While its utility in the synthesis of antiviral agents such as acyclovir and ganciclovir has been noted, specific synthetic routes from this starting material are not prominently detailed in publicly available literature.[] The compound's derivatives have also been explored for their potential in treating conditions like Alzheimer's disease and for their antimicrobial properties.[3][]
Introduction
This compound (CAS 20605-01-0) is a white to almost white crystalline solid with a melting point of 49-51 °C.[5] Its structure is characterized by a central malonate core functionalized with two hydroxymethyl groups, rendering it a highly useful intermediate for creating substituted malonic esters, acrylic esters, and other complex structures.[1][6] The presence of multiple reactive sites allows for its use in various reactions, including alkylation, decarboxylation, and aldol condensations.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₆ | [5] |
| Molecular Weight | 220.22 g/mol | [5] |
| Appearance | White to almost white crystalline solid | [5] |
| Melting Point | 49-51 °C | [5] |
| Boiling Point | 351.3±37.0 °C at 760 mmHg | [5] |
| Density | 1.224 g/cm³ | [5] |
| Purity | Typically 97-98% | [1][5] |
Applications in Pharmaceutical Synthesis
This compound is a precursor for various pharmaceutical intermediates. Its derivatives have shown potential biological activities, including:
-
Alzheimer's Disease and Cancer: Research has indicated its potential utility in developing treatments for Alzheimer's disease and cancer.[]
-
Antimicrobial and Antifungal Properties: Derivatives of this compound have been investigated for their potential antimicrobial and antifungal activities.[3]
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from diethyl malonate and formaldehyde.[6]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (assay required)
-
Potassium bicarbonate
-
Ammonium sulfate
-
Ether (peroxide-free)
-
Anhydrous sodium sulfate
-
Isopropyl ether
Equipment:
-
800-ml beaker
-
Water bath
-
Mechanical stirrer
-
Separatory funnel
-
1-L three-necked flask with thermometer and condenser
-
Heating mantle or liquid bath
-
Aspirator
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
-
With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add a saturated solution of ammonium sulfate (320 ml), and extract with 320 ml of ether.
-
Dry the ethereal extract with anhydrous sodium sulfate (20 g) for 1 hour, then filter it into a 1-L three-necked flask.
-
Distill the ether from the flask until the liquid temperature reaches 45–50°C.
-
Apply a vacuum using an aspirator to remove volatile materials until the pressure drops to 20–30 mm.
-
Maintain the flask contents at 40°C until crystallization begins and for an additional 30 minutes.
-
Add 500 ml of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Transfer the solution to an Erlenmeyer flask and cool in an ice bath with stirring to induce crystallization.
-
Refrigerate the suspension for at least 1 hour, then filter the crystals using a Buchner funnel and dry them overnight at room temperature.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 158–166 g (72–75%) | [5] |
| Melting Point (crude) | 48–50°C | [5] |
| Melting Point (recrystallized) | 50–52°C | [5] |
| Recovery on Recrystallization | 85% | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway in Neuroinflammation
While direct evidence for this compound is lacking, its derivatives are being explored for their anti-inflammatory effects, potentially relevant in neurodegenerative diseases like Alzheimer's. A simplified diagram of a pro-inflammatory signaling pathway in microglia, a key cell type in neuroinflammation, is shown below. Inhibition of such pathways is a therapeutic strategy.
Caption: Potential pro-inflammatory signaling pathway targeted by anti-inflammatory agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with demonstrated potential in the preparation of pharmaceutical compounds. Its utility stems from the multiple reactive functional groups that allow for the construction of complex molecular architectures. While its role in the synthesis of specific antiviral drugs has been suggested, further published research is needed to provide detailed synthetic protocols. The continued exploration of derivatives of this compound may lead to the development of novel therapeutics for a range of diseases, including those with an inflammatory component.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 20605-01-0 [smolecule.com]
- 3. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Conversion of Diethyl bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic conversion of Diethyl bis(hydroxymethyl)malonate, a versatile building block in organic synthesis. The following sections detail its preparation and subsequent catalytic transformations into valuable downstream products such as diethyl methylenemalonate and diethyl methylmalonate.
Synthesis of this compound
The primary route to this compound involves the base-catalyzed reaction of diethyl malonate with formaldehyde. This reaction serves as the entry point for various subsequent catalytic conversions.
Experimental Protocol: Base-Catalyzed Hydroxymethylation
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (assay to determine concentration)
-
Potassium bicarbonate (K₂CO₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
-
While stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
-
Continue stirring for an additional hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated solution of ammonium sulfate (320 ml) and extract the mixture with 320 ml of ether.
-
Dry the ethereal extract over anhydrous sodium sulfate (20 g) for 1 hour.
-
Filter the dried solution into a 1-liter, three-necked flask.
-
Distill off the ether until the liquid temperature reaches 45–50°C.
-
Apply a vacuum to remove volatile materials until the pressure drops to 20–30 mm Hg, maintaining the temperature at 40°C to induce crystallization.
-
Add 500 ml of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Isolate the crystals by filtration, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid.
Data Presentation:
| Parameter | Value | Reference |
| Yield of crude product | 158–166 g (72–75%) | [1] |
| Melting point of crude product | 48–50°C | [1] |
| Yield after recrystallization | 85% recovery | [1] |
| Melting point of recrystallized product | 50–52°C | [1] |
Logical Workflow for Synthesis
Caption: Synthesis of this compound.
Catalytic Conversion to Diethyl Methylenemalonate
This compound can be converted to diethyl methylenemalonate, a valuable monomer, through thermocatalytic dehydration.
Experimental Protocol: Zeolite-Catalyzed Thermolysis
This protocol is based on information from patent literature describing the thermolysis of a dialkyl bis(hydroxymethyl)malonate.
Materials:
-
This compound
-
Zeolite catalyst (e.g., ZSM-5)
Procedure:
-
Set up a vertically oriented reactor tube packed with a zeolite catalyst.
-
Heat the catalyst bed to the desired reaction temperature (e.g., 200-400°C).
-
Introduce this compound into the top of the heated reactor tube, allowing it to vaporize and pass over the catalyst bed.
-
Collect the product mixture, which includes diethyl methylenemalonate and water, at the reactor outlet by condensation.
-
Purify the diethyl methylenemalonate from the collected condensate, for example, by distillation.
Data Presentation:
| Parameter | Value |
| Catalyst | Zeolite (e.g., ZSM-5) |
| Temperature | 200-400°C |
| Product | Diethyl methylenemalonate |
Note: Specific yield and conversion data are highly dependent on the specific zeolite, reaction temperature, and flow rate, and are not detailed in the publicly available literature.
Reaction Pathway
Caption: Thermocatalytic conversion to diethyl methylenemalonate.
Potential Catalytic Conversion to Diethyl Methylmalonate
While direct catalytic hydrogenolysis of this compound to diethyl methylmalonate is not well-documented in the literature, a potential route can be inferred from related reactions. One possibility involves a tandem dehydration-hydrogenation process. Alternatively, direct hydrogenolysis of the C-OH bonds could be explored.
Proposed Experimental Protocol: Raney Nickel Catalyzed Reduction
This proposed protocol is based on general procedures for Raney Nickel reductions of alcohols and related compounds.[2][3]
Materials:
-
This compound
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation apparatus, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of activated Raney Nickel to the solution under an inert atmosphere.
-
Seal the apparatus and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the diethyl methylmalonate by distillation.
Data Presentation:
| Parameter | Proposed Value |
| Catalyst | Raney Nickel |
| Solvent | Ethanol |
| Hydrogen Pressure | 500-1500 psi |
| Temperature | 50-100°C |
| Product | Diethyl methylmalonate |
Note: As this is a proposed protocol, the reaction conditions and yields would require experimental optimization.
Plausible Reaction Pathways
Caption: Potential routes to diethyl methylmalonate.
References
Application Notes and Protocols for the Synthesis of Derivatives from Diethyl bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate (DBHM) is a versatile synthetic intermediate characterized by a central malonate core functionalized with two primary hydroxyl groups and two ethyl esters.[1][2] This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its derivatives have shown potential in various applications, including the preparation of substituted malonic esters, acrylic esters, and isobutyric esters.[3] Furthermore, DBHM derivatives are explored for their potential as crosslinking agents in polymer chemistry and as bioactive molecules in the pharmaceutical industry, with studies indicating potential antimicrobial, antifungal, and enzyme-inhibitory activities.[1][2][4] Notably, this compound itself has been identified as an inhibitor of mammalian serine racemase, an enzyme implicated in neurological conditions associated with NMDA receptor overactivation.[4]
This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.
Synthesis of this compound
The primary route to this compound involves the base-catalyzed reaction of diethyl malonate with formaldehyde.[2][3]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium bicarbonate (KHCO₃)
-
Saturated ammonium sulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Isopropyl ether
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
-
While stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
-
Continue stirring for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and add 320 mL of a saturated ammonium sulfate solution.
-
Extract the mixture with 320 mL of diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate for 1 hour.
-
Filter the dried solution into a 1-L three-necked flask and wash the sodium sulfate with 50 mL of anhydrous ether.
-
Distill off the ether until the liquid temperature reaches 45–50°C.
-
Apply a vacuum to remove volatile materials until the pressure drops to 20–30 mm.
-
Maintain the flask temperature at 40°C until crystallization begins and for an additional 30 minutes.
-
Add 500 mL of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Transfer the solution to an Erlenmeyer flask and cool in an ice bath with stirring to induce crystallization.
-
Refrigerate the suspension for at least 1 hour, then collect the crystals by suction filtration.
-
Dry the crystals overnight at room temperature and then in a vacuum desiccator over sulfuric acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 89-90% | [5] |
| Purity | 99% | [5] |
| Melting Point | 49-51 °C | [][7][8] |
Synthesis of Derivatives from this compound
The two primary hydroxyl groups of DBHM are key to its versatility, allowing for the synthesis of a variety of derivatives through reactions such as acetalization, etherification, and esterification.
Synthesis of Cyclic Acetals (1,3-Dioxane Derivatives)
The diol functionality of DBHM can be reacted with aldehydes or ketones in the presence of an acid catalyst to form 5,5-disubstituted-1,3-dioxanes. These derivatives are useful as protected diols or as building blocks for more complex molecules.
General Workflow for Acetalization of DBHM:
Caption: General workflow for the synthesis of 1,3-dioxane derivatives.
Experimental Protocol: Synthesis of Diethyl 2-phenyl-1,3-dioxane-5,5-dicarboxylate (Representative Procedure)
Materials:
-
This compound (DBHM)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add DBHM (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of p-TsOH in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (based on similar reactions):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
Synthesis of Bis-Ether Derivatives
The hydroxyl groups of DBHM can be etherified using various alkylating agents under basic conditions to yield bis-ether derivatives.
Experimental Protocol: Synthesis of Diethyl bis(benzyloxymethyl)malonate (Representative Procedure)
Materials:
-
This compound (DBHM)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add a solution of DBHM (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 75-95% |
| Purity | >95% (after chromatography) |
Synthesis of Bis-Ester Derivatives
Esterification of the hydroxyl groups of DBHM can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.
Experimental Protocol: Synthesis of Diethyl bis(acetoxymethyl)malonate (Representative Procedure)
Materials:
-
This compound (DBHM)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve DBHM (1 equivalent) in a mixture of pyridine (3 equivalents) and DCM in a round-bottom flask at 0°C.
-
Add acetyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 80-98% |
| Purity | >97% |
Biological Activity and Signaling Pathway
This compound has been shown to be an inhibitor of mammalian serine racemase (SR).[4] Serine racemase catalyzes the conversion of L-serine to D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in various neurodegenerative diseases. Inhibition of serine racemase can therefore modulate NMDA receptor activity, presenting a potential therapeutic strategy.
Inhibition of Serine Racemase by this compound:
References
- 1. Buy this compound | 20605-01-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]
- 7. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 8. This compound 97 20605-01-0 [sigmaaldrich.com]
Application Notes and Protocols: Diethyl Bis(hydroxymethyl)malonate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bis(hydroxymethyl)malonate is a valuable synthetic intermediate, notable for the presence of two reactive hydroxymethyl groups in addition to the active methylene proton of the malonate core.[1] While extensively utilized as a precursor for various substituted esters and heterocyclic systems, its direct application as a nucleophile in Michael addition reactions is a developing area of interest.[1] The resulting Michael adducts, bearing quaternary carbon centers with hydroxymethyl functionalities, are versatile synthons for the preparation of complex molecules, including polyfunctionalized carbocycles and heterocycles, which are of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and representative protocols for the use of this compound as a Michael donor. The protocols are based on established methodologies for Michael additions of substituted malonates and are intended to serve as a starting point for reaction discovery and optimization.
Core Principles and Reaction Pathway
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, the reaction proceeds via the formation of a stabilized enolate upon deprotonation of the acidic α-hydrogen by a suitable base. This enolate then attacks the β-carbon of a Michael acceptor, leading to the formation of a new carbon-carbon bond. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct. The presence of the two hydroxymethyl groups can potentially influence the reaction's stereochemical outcome and offers handles for subsequent functional group transformations.
Experimental Protocols
The following are representative protocols for the Michael addition of this compound to common Michael acceptors. Optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (e.g., Chalcone)
This protocol describes a general procedure for the addition to an acyclic enone.
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU, K₂CO₃)
-
Anhydrous ethanol (or other suitable solvent, e.g., THF, Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).
-
Dissolve the malonate derivative in anhydrous ethanol (0.2 M concentration).
-
Add the α,β-unsaturated ketone (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (0.1 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene (e.g., β-Nitrostyrene)
This protocol outlines an enantioselective approach using a chiral organocatalyst. The choice of catalyst is crucial for achieving high stereoselectivity.
Materials:
-
This compound
-
β-Nitrostyrene (or other nitroalkene)
-
Chiral bifunctional organocatalyst (e.g., a thiourea-based cinchona alkaloid derivative, 5-10 mol%)
-
Anhydrous toluene (or other non-polar solvent, e.g., CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a dry vial, add the chiral organocatalyst (0.05 equivalents) and this compound (1.5 equivalents).
-
Dissolve the solids in anhydrous toluene (0.5 M concentration).
-
Add β-nitrostyrene (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
The following tables summarize expected outcomes for Michael addition reactions of substituted malonates, which can serve as a benchmark for reactions involving this compound.
Table 1: Representative Yields in Base-Catalyzed Michael Additions of Diethyl Malonate Derivatives.
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chalcone | NaOEt | Ethanol | 25 | 12 | 85-95 |
| Methyl vinyl ketone | K₂CO₃ | Acetonitrile | 25 | 8 | 80-90 |
| Acrylonitrile | Triton B | Dioxane | 30 | 16 | 90-98 |
| Diethyl maleate | Piperidine | Ethanol | 25 | 6 | 75-85 |
Note: Yields are based on reactions with diethyl malonate and may vary for this compound.
Table 2: Representative Stereoselectivity in Organocatalyzed Michael Additions of Malonates to Nitroalkenes.
| Nitroalkene | Organocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| β-Nitrostyrene | Cinchona-thiourea | Toluene | 25 | 48 | 90-99 | 90-98 |
| (E)-1-Nitro-3-phenylprop-1-ene | Squaramide-based | CH₂Cl₂ | 0 | 72 | 85-95 | 88-96 |
| (E)-2-(2-Nitrovinyl)furan | Proline derivative | DMSO | 25 | 24 | 70-85 | 80-92 |
Note: Enantiomeric excess (ee) is highly dependent on the specific catalyst and substrate combination.
Logical Workflow for Method Development
The development of a successful Michael addition protocol using this compound involves a systematic approach.
Conclusion
This compound holds significant potential as a versatile nucleophile in Michael addition reactions. The resulting adducts, rich in functionality, can serve as key building blocks in the synthesis of complex target molecules. The provided protocols and data serve as a foundational guide for researchers to explore and expand the synthetic utility of this promising reagent. Further investigation into the diastereoselective and enantioselective variants of these reactions is warranted and could lead to novel synthetic methodologies for the preparation of chiral, highly functionalized compounds.
References
Application Notes: The Use of Diethyl Bis(hydroxymethyl)malonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl bis(hydroxymethyl)malonate (DBHM) is a versatile C5 building block offering multiple reactive sites for complex organic synthesis. Its structure, featuring a central quaternary carbon substituted with two ethyl ester and two hydroxymethyl groups, makes it an ideal precursor for a variety of highly functionalized heterocyclic compounds. This document provides detailed protocols for the synthesis of DBHM and its subsequent application in the construction of important heterocyclic scaffolds, including 1,3-dioxanes and functionalized barbiturates.
Introduction to this compound (DBHM)
This compound (CAS No. 20605-01-0) is a crystalline solid at room temperature, characterized by its high reactivity and utility as a synthetic intermediate.[1] The two primary hydroxyl groups can readily participate in cyclization reactions with aldehydes, ketones, or other electrophiles, while the diethyl ester moieties allow for classical malonic ester-type transformations or cyclocondensations with nucleophilic reagents like urea and its analogs. These dual functionalities enable the synthesis of diverse heterocyclic systems with appended functional groups, which are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound (Starting Material)
The reliable synthesis of DBHM is crucial for its use in further applications. The most common and well-documented method is the base-catalyzed reaction of diethyl malonate with formaldehyde.[2][3]
Reaction Scheme & Mechanism
The synthesis proceeds via a double hydroxymethylation of diethyl malonate. A mild base deprotonates the acidic methylene group of diethyl malonate, and the resulting carbanion attacks the electrophilic carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.
Caption: Reaction scheme for the synthesis of DBHM.
Experimental Protocol: Synthesis of DBHM
This protocol is adapted from the well-established procedure published in Organic Syntheses.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| Diethyl Malonate | 160.17 | 1.0 | 160 g |
| Formaldehyde (37% soln) | 30.03 | 2.0 | ~162 mL |
| Potassium Bicarbonate | 100.12 | 0.08 | 8 g |
| Diethyl Ether | 74.12 | - | ~370 mL |
| Isopropyl Ether | 102.17 | - | ~500 mL |
| Saturated NH₄Cl soln | - | - | 320 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | 20 g |
Procedure:
-
Combine the formaldehyde solution and potassium bicarbonate in a beaker equipped with a mechanical stirrer and placed in a 20°C water bath.
-
Add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for an additional hour after the addition is complete.
-
Transfer the mixture to a separatory funnel, add the saturated ammonium chloride solution, and extract with diethyl ether (320 mL).
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and wash the drying agent with an additional 50 mL of diethyl ether.
-
Remove the diethyl ether by distillation. Remove residual volatile material under vacuum (20-30 mm Hg) at 40°C until crystallization begins.
-
Dissolve the crude product in warm isopropyl ether (~50°C).
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold isopropyl ether, and dry.
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 72-75% | [2] |
| Melting Point | 48-50 °C (crude) | [2] |
| Melting Point | 50-52 °C (recrystallized) | [2] |
| Appearance | Colorless crystals |[2] |
Application 1: Synthesis of 1,3-Dioxane Derivatives
DBHM is an excellent precursor for 1,3-dioxane heterocycles, which are important structural motifs in natural products and pharmaceuticals. The reaction involves an acid-catalyzed acetalization between the two hydroxyl groups of DBHM and a ketone or aldehyde.
Reaction Scheme
Caption: Synthesis of 1,3-dioxanes from DBHM.
Experimental Protocol: Synthesis of 2,2-Dimethyl-5,5-bis(ethoxycarbonyl)-1,3-dioxane
This is a representative protocol based on analogous acid-catalyzed acetalizations.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| DBHM | 220.22 | 0.1 | 22.0 g |
| Acetone | 58.08 | - | 100 mL |
| Benzene or Toluene | - | - | 150 mL |
| p-Toluenesulfonic acid | 190.22 | cat. | ~0.5 g |
| Sat. NaHCO₃ solution | - | - | 50 mL |
| Anhydrous MgSO₄ | 120.37 | - | 10 g |
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add DBHM, acetone, benzene (or toluene), and p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-10 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Expected Results:
| Parameter | Value |
|---|---|
| Yield | >85% (Typical for acetalizations) |
| Boiling Point | Dependent on R groups from ketone/aldehyde |
| Appearance | Colorless oil or solid |
Application 2: Proposed Synthesis of Functionalized Barbiturates
The condensation of malonic esters with urea is a cornerstone of heterocyclic chemistry, forming the basis of barbiturate synthesis. By applying this methodology to DBHM, novel 5,5-disubstituted barbiturates bearing reactive hydroxymethyl groups can be prepared. These functional groups offer a handle for further derivatization, such as PEGylation or conjugation to other molecules.
Proposed Reaction Scheme
Caption: Proposed workflow for barbiturate synthesis.
Generalized Protocol: Synthesis of 5,5-Bis(hydroxymethyl)barbituric Acid
This protocol is adapted from the classical synthesis of barbituric acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| Sodium Metal | 22.99 | 0.2 | 4.6 g |
| Absolute Ethanol | 46.07 | - | 100 mL |
| DBHM | 220.22 | 0.1 | 22.0 g |
| Urea | 60.06 | 0.1 | 6.0 g |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
Procedure:
-
Prepare Sodium Ethoxide: In a flask equipped with a reflux condenser, carefully dissolve sodium metal in absolute ethanol.
-
Condensation: To the sodium ethoxide solution, add DBHM, followed by a solution of urea dissolved in hot absolute ethanol.
-
Heat the resulting mixture to reflux for 6-8 hours. A solid precipitate of the sodium salt of the barbiturate should form.
-
Workup: After cooling, add water to dissolve the precipitate.
-
Carefully acidify the solution with concentrated hydrochloric acid until acidic to litmus paper.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Expected Results:
| Parameter | Value |
|---|---|
| Yield | 60-75% (Typical for barbiturate synthesis) |
| Appearance | White crystalline solid |
| Key Feature | Contains two reactive -CH₂OH groups at C5 |
Summary
This compound is a highly valuable and versatile building block for heterocyclic synthesis. This document provides robust and reproducible protocols for its own synthesis and its conversion into functionalized 1,3-dioxanes and barbiturates. The ability to introduce two hydroxymethyl groups into these core heterocyclic structures opens up significant opportunities for the development of novel derivatives with tailored properties for applications in drug discovery and materials science.
References
Application Notes and Protocols: Diethyl bis(hydroxymethyl)malonate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Diethyl bis(hydroxymethyl)malonate (DEBHM) in materials science, focusing on its role as a monomer and crosslinking agent in the synthesis of polymers such as polyesters, polyurethanes, and dendrimers. Due to its bifunctional nature, possessing two hydroxyl groups, DEBHM offers a versatile platform for creating tailored macromolecular architectures.
Introduction to this compound (DEBHM)
This compound is a tetra-functional molecule characterized by two hydroxyl groups and two ethyl ester groups attached to a central carbon atom. This structure allows it to be used as a building block in various polymerization reactions.[1]
Key Properties:
-
Molecular Formula: C₉H₁₆O₆[1]
-
Molecular Weight: 220.22 g/mol [1]
-
Appearance: Colorless to pale yellow viscous liquid or white powder.[2][3]
-
Melting Point: 49-51 °C
-
Solubility: Moderately soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.[2][4]
Applications in Polymer Synthesis
DEBHM's structure is conducive to its use in several classes of polymers, primarily due to the reactivity of its hydroxyl groups.
DEBHM can be employed as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The presence of the malonate ester groups in the backbone can introduce unique properties, such as increased hydrophilicity and potential for post-polymerization modification.
In polyurethane synthesis, DEBHM can act as a chain extender or a crosslinking agent. Its two hydroxyl groups can react with isocyanate groups to form urethane linkages. The resulting polyurethanes may exhibit modified thermal and mechanical properties due to the structure of the DEBHM unit.
DEBHM can be conceptualized as an AB₂ monomer after the conversion of one of the functional group types, making it a candidate for the synthesis of hyperbranched polyesters.[5][6][7][8] While direct synthesis of dendrimers from DEBHM is not widely reported, its structure lends itself to the divergent growth approach common in dendrimer synthesis.
Experimental Protocols
The following are generalized protocols adapted for the use of this compound. Researchers should optimize these procedures for their specific applications.
This protocol describes the synthesis of a linear polyester using DEBHM and a dicarboxylic acid, such as adipic acid.
Materials:
-
This compound (DEBHM)
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Equimolar amounts of this compound and adipic acid are charged into the reaction flask.
-
The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to 150°C under a slow stream of nitrogen to form a homogenous melt.
-
The catalyst, titanium(IV) butoxide (approx. 0.1 mol% with respect to the diacid), is added to the melt.
-
The temperature is gradually increased to 180-200°C to initiate the polycondensation reaction, during which water is distilled off.
-
After the majority of the water has been removed (as observed by the distillation rate), a vacuum (less than 1 mmHg) is slowly applied.
-
The reaction is continued under vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polyester.
-
The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
This protocol outlines the synthesis of a polyurethane using DEBHM as a chain extender with a diisocyanate.
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Hexamethylene diisocyanate (HDI)
-
This compound (DEBHM)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, PEG is dried under vacuum at 80°C for 4 hours.
-
The flask is cooled to 60°C, and HDI is added in a 2:1 molar ratio with respect to PEG.
-
A catalytic amount of DBTDL (approx. 0.05 wt%) is added, and the reaction is stirred at 60°C for 2 hours to form the prepolymer.
-
In a separate flask, a solution of DEBHM in anhydrous THF is prepared.
-
The DEBHM solution is added dropwise to the prepolymer with vigorous stirring. The molar amount of DEBHM should be such that the total moles of hydroxyl groups from PEG and DEBHM equal the moles of isocyanate groups from HDI.
-
The reaction is continued at 60°C for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears.
-
The resulting polyurethane solution can be cast into a film, and the solvent is evaporated.
This conceptual protocol describes the synthesis of a hyperbranched polyester from a modified DEBHM as an AB₂ monomer.
Modification of DEBHM to an AB₂ Monomer:
The ethyl ester groups of DEBHM would first need to be hydrolyzed to carboxylic acid groups, and then one of these acid groups would be protected, while the other is activated for polymerization with the hydroxyl groups. A more direct approach is to use a starting monomer that already has the AB₂ structure. However, for the purpose of this protocol, we will assume a hypothetical self-condensation of a conceptually modified DEBHM where one ester group is selectively hydrolyzed.
Materials:
-
Modified DEBHM (hypothetical AB₂ monomer with one carboxylic acid and two hydroxyl groups)
-
p-Toluenesulfonic acid (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Dean-Stark trap
Procedure:
-
The AB₂ monomer is dissolved in diphenyl ether in a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux under a nitrogen atmosphere, and the water produced during the esterification is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by the amount of water collected.
-
After the theoretical amount of water is collected, the reaction is stopped.
-
The hyperbranched polyester is isolated by precipitation in a non-solvent and further purified.
Data Presentation
| Property | Polyester (DEBHM-Adipate) (Estimated) | Polyurethane (PEG-HDI-DEBHM) (Estimated) |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | 5 - 20 °C | -50 to -30 °C |
| Decomposition Temp (Td) | > 300 °C | > 280 °C |
| Mechanical Properties | ||
| Tensile Strength | 10 - 30 MPa | 15 - 40 MPa |
| Elongation at Break | 100 - 400 % | 300 - 800 % |
Note: These are estimated values and will vary significantly based on molecular weight, crosslinking density, and synthesis conditions.
Visualizations
Caption: Workflow for Polyester Synthesis.
Caption: Workflow for Polyurethane Synthesis.
Caption: Divergent Dendrimer Growth Concept.
References
- 1. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 2. Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for Functionalized Polymers from Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of diethyl bis(hydroxymethyl)malonate (DEBHM) for the creation of functionalized polymers. Detailed protocols for the synthesis of the key monomer precursor and its subsequent polymerization are provided, along with data on the resulting polymer characteristics and potential applications in drug delivery.
Introduction
This compound (DEBHM) is a versatile building block in polymer chemistry.[1] Its two hydroxymethyl groups and two ethyl ester functionalities offer multiple reaction sites for the synthesis of novel polymers with tailored properties.[1] A primary application of DEBHM is as a precursor to diethyl methylidene malonate (DEMM), a highly reactive monomer that readily undergoes anionic polymerization to yield biocompatible and biodegradable polymers. These polymers are of significant interest for biomedical applications, particularly in the development of drug delivery systems such as nanoparticles and hydrogels.[2][3]
The polymerization of DEMM can be initiated by weak bases, including water, under mild, environmentally friendly conditions at room temperature.[4][5] This allows for the encapsulation of sensitive therapeutic agents and the formation of polymer matrices with tunable properties. The resulting poly(diethyl methylidene malonate) (PDEMM) and its derivatives have been investigated for their potential in creating nano- and microparticles for the controlled release of both hydrophilic and hydrophobic drugs.[2]
Data Presentation
The molecular weight of poly(diethyl methylidene malonate) (PDEMM) can be controlled by adjusting the pH of the polymerization medium. The following table summarizes the effect of pH on the weight-average molecular weight (Mw) of PDEMM synthesized via anionic polymerization in an aqueous solution.
| pH | Initiator | Monomer Concentration | Temperature (°C) | Mw (kDa) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 6.7 - 8.7 | Hydroxyl ions (from phosphate buffer) | Not specified | Room Temperature | 3.791 | 1.084 | 3.49 | [3] |
| 3-5 | Hydroxyl ions (from DI water) | 10 wt% | Room Temperature | < 32 | Not reported | Not reported | [6] |
| 6-7 | Hydroxyl ions (from DI water) | 10 wt% | Room Temperature | > 300 | Not reported | Not reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DEBHM)
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (assay required)
-
Potassium bicarbonate
-
Saturated ammonium sulfate solution
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
-
With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add 320 ml of a saturated ammonium sulfate solution, and extract the mixture with 320 ml of ether.
-
Dry the ethereal extract with anhydrous sodium sulfate for 1 hour, then filter it into a 1-liter, three-necked flask.
-
Distill the ether from the flask until the liquid temperature reaches 45–50°C.
-
Remove the remaining volatile materials under vacuum (20–30 mm Hg) at 40°C until crystallization begins. Maintain these conditions for an additional 30 minutes.
-
Add 500 ml of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain this compound.
Protocol 2: Synthesis of Diethyl Methylidene Malonate (DEMM) from DEBHM
This conceptual protocol is based on the principle of thermolysis of the bis(hydroxymethyl) intermediate.
Materials:
-
This compound (DEBHM)
-
Inert, high-boiling point solvent (e.g., diphenyl ether)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, dissolve DEBHM in a minimal amount of a high-boiling point solvent.
-
Optionally, add a catalytic amount of an acid catalyst.
-
Heat the mixture under reduced pressure.
-
The thermolysis reaction will generate water and diethyl methylidene malonate.
-
Collect the DEMM monomer by distillation. The product should be purified by fractional distillation under reduced pressure.
Protocol 3: Anionic Polymerization of Diethyl Methylidene Malonate (DEMM)
This protocol describes a general method for the anionic polymerization of DEMM in an aqueous medium.[4][5]
Materials:
-
Diethyl methylidene malonate (DEMM)
-
Deionized water
-
pH adjustment solutions (e.g., dilute HCl or NaOH)
-
Phosphate buffer (optional, for pH control)
Procedure:
-
In a reaction vessel, place a defined volume of deionized water.
-
Adjust the pH of the water to the desired level (e.g., between 4 and 8) using dilute acid or base.
-
With vigorous stirring, add DEMM to the aqueous solution at a controlled rate (e.g., 0.5 g/min for a 10 wt% solution).[4]
-
Continue stirring at room temperature for a set period (e.g., 2 hours) to allow for polymerization. The formation of a polymer may be observed as the solution becomes viscous or a precipitate forms.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
The molecular weight of the polymer can be determined using techniques such as size-exclusion chromatography (SEC).
Visualizations
Caption: Workflow for the synthesis of DEBHM and its conversion to the monomer DEMM.
Caption: General workflow for the anionic polymerization of DEMM.
Caption: Conceptual diagram of a PDEMM-based drug delivery system.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Biocompatible poly(methylidene malonate)-made materials for pharmaceutical and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(diethyl methylidenemalonate) nanoparticles as a potential drug carrier: preparation, distribution and elimination after intravenous and peroral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of Inorganic Nanoparticles by Anionic Emulsion Polymerization of Diethyl Methylene Malonate for Developing Hybrid Microparticles with Tailorable Composition | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl bis(hydroxymethyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl bis(hydroxymethyl)malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | My yield is significantly lower than the reported 72-75%. What are the likely reasons? | - Incomplete reaction. - Impure starting materials (diethyl malonate or formaldehyde). - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification. | - Ensure the reaction is stirred for the recommended time (1 hour after addition of diethyl malonate).[1] - Use freshly distilled diethyl malonate.[1] - Accurately assay the formaldehyde solution before use.[1][2] - Maintain the reaction temperature between 25-30°C during the addition of diethyl malonate.[1] - Follow the recommended purification procedure carefully to minimize the formation of diethyl methylenemalonate. - Be meticulous during the extraction and crystallization steps to avoid mechanical losses. |
| PUR-001 | The final product is an oil instead of a crystalline solid. Why is this happening and how can I fix it? | - Presence of impurities, such as unreacted starting materials or side products like diethyl ethoxymethylmalonate.[3] - Incomplete removal of the solvent. | - Ensure the ether is completely removed by distillation until the liquid temperature reaches 45-50°C, followed by vacuum application.[1] - The crude product can be dissolved in isopropyl ether, and cooling with stirring should induce crystallization.[1] - If an oil persists, it may be diethyl ethoxymethylmalonate, which can be converted to diethyl methylenemalonate upon heating.[3] This indicates a deviation from the desired reaction pathway. |
| RXN-001 | The reaction mixture turned dark or produced a significant amount of polymer. | - The reaction temperature was too high, promoting side reactions like the formation of diethyl methylenemalonate which can polymerize.[3] - The wrong catalyst or an incorrect amount of catalyst was used. | - Strictly control the temperature of the reaction mixture, keeping it between 25-30°C.[1] - Use potassium bicarbonate as the catalyst in the specified amount (8 g for a 1-mole scale reaction).[1] |
| ISO-001 | I am having difficulty inducing crystallization of the final product. | - Supersaturation of the product in the crystallization solvent. - Insufficient cooling. - Absence of seed crystals. | - After dissolving the crude product in warm isopropyl ether, cool the solution in an ice bath with stirring to promote crystallization.[1] - Scratch the inside of the flask with a glass rod to create nucleation sites. - If available, add a small seed crystal of pure this compound. - Ensure volatile materials are thoroughly removed under vacuum before adding the crystallization solvent, as this can aid in initiating crystallization.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of diethyl malonate to formaldehyde for this synthesis?
A1: The recommended molar ratio is 1 mole of diethyl malonate to 2 moles of formaldehyde.[1]
Q2: What is the role of potassium bicarbonate in this reaction?
A2: Potassium bicarbonate acts as a base catalyst to facilitate the aldol-type condensation between diethyl malonate and formaldehyde.[1]
Q3: Why is the reaction temperature critical?
A3: Maintaining the temperature between 25-30°C is crucial to prevent side reactions.[1] Higher temperatures can lead to the formation of diethyl methylenemalonate, which can subsequently polymerize, reducing the yield of the desired product.[3]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed by its melting point, which should be in the range of 48-52°C for the pure compound.[1][2]
Q5: What are the potential side products in this synthesis?
A5: A potential side product is diethyl methylenemalonate, which can form, especially at higher temperatures.[3] Diethyl ethoxymethylmalonate has also been observed as a related substance in similar reaction systems.[3]
Q6: Can I use a different base catalyst?
A6: The referenced procedure specifically calls for potassium bicarbonate.[1] While other bases might catalyze the reaction, they could alter the reaction pathway or lead to different side products, and would require optimization.
Q7: What is the purpose of the ammonium sulfate solution during the workup?
A7: The saturated ammonium sulfate solution is used to "salt out" the product from the aqueous layer during the ether extraction, thereby increasing the efficiency of the extraction.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Formaldehyde solution (assayed to determine concentration)
-
Potassium bicarbonate
-
Diethyl malonate
-
Saturated ammonium sulfate solution
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g (2 moles) of formaldehyde and 8 g of potassium bicarbonate.
-
Begin stirring and add 160 g (1 mole) of diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add 320 mL of a saturated ammonium sulfate solution, and extract with 320 mL of ether.
-
Dry the ether extract over 20 g of anhydrous sodium sulfate for 1 hour.
-
Filter the dried extract into a 1-L three-necked flask and wash the sodium sulfate and filter paper with 50 mL of anhydrous ether.
-
Set up the flask for distillation and distill off the ether until the temperature of the liquid reaches 45-50°C.
-
Remove the heating source and apply a vacuum to remove any remaining volatile materials until the pressure is 20-30 mm. Maintain the flask contents at 40°C until crystallization begins and for an additional 30 minutes.
-
Add 500 mL of isopropyl ether and warm the mixture to 50°C, swirling until the product dissolves completely.
-
Transfer the solution to an Erlenmeyer flask and cool it in an ice-water bath with stirring until a thick suspension of crystals forms.
-
Refrigerate the suspension for 1 hour, then filter with suction.
-
Dry the crystals overnight at room temperature and then in a vacuum desiccator over sulfuric acid.
Expected Yield: 158-166 g (72-75%) of colorless crystals with a melting point of 48-50°C.[1][2] Recrystallization from isopropyl ether can yield a product with a melting point of 50-52°C.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl malonate | 160 g (1 mole) | [1] |
| Formaldehyde | 60 g (2 moles) | [1] |
| Potassium bicarbonate | 8 g | [1] |
| Reaction Conditions | ||
| Temperature | 25-30°C | [1] |
| Reaction Time | 1 hour post-addition | [1] |
| Product | ||
| Yield | 158-166 g (72-75%) | [1][2] |
| Melting Point (crude) | 48-50°C | [1][2] |
| Melting Point (recrystallized) | 50-52°C | [1][2] |
Visualizations
References
Technical Support Center: Purification of Crude Diethyl bis(hydroxymethyl)malonate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Diethyl bis(hydroxymethyl)malonate via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The crude product does not fully dissolve in the recrystallization solvent.
-
Question: I've added the specified amount of isopropyl ether, and even with warming, my crude this compound is not dissolving completely. What should I do?
-
Answer: This issue can arise from several factors:
-
Insufficient Solvent: The crude material may contain impurities that alter its solubility. Try adding small, incremental portions of warm isopropyl ether until the product fully dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
-
Inadequate Temperature: Ensure the solvent is warmed to approximately 50°C, as recommended in established protocols.[1] Overheating should be avoided as it can lead to oiling out and potential decomposition.
-
Insoluble Impurities: The crude product may contain insoluble inorganic salts or polymeric byproducts from the synthesis. If a small amount of solid material remains suspended after adding a reasonable excess of warm solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble matter before allowing the solution to cool.
-
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Question: When I cool my solution of this compound, it separates into a viscous liquid or oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated to the point where the product's solubility limit is exceeded at a temperature above its melting point. Here are some corrective actions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional isopropyl ether (e.g., 5-10% more) to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath or refrigerator. Gradual cooling encourages the formation of an ordered crystal lattice rather than amorphous oil droplets.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: No crystals form, even after extended cooling.
-
Question: My solution has been cooling for a significant amount of time, and I still don't see any crystal formation. What steps can I take to induce crystallization?
-
Answer: A lack of crystal formation is usually due to either excessive solvent or a very clean solution that is resistant to nucleation.
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently evaporate a portion of the isopropyl ether using a rotary evaporator or a gentle stream of inert gas to concentrate the solution.
-
Induce Nucleation:
-
Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can initiate crystal growth.
-
Seed Crystals: Introducing a seed crystal of the pure compound is a highly effective method.
-
Vigorous Agitation: Sometimes, vigorous stirring or swirling of the cold solution can promote nucleation.
-
-
Extended Cooling: Ensure the solution has been cooled for a sufficient period. For this compound, refrigeration for at least an hour after initial cooling is recommended.[1]
-
Issue 4: The resulting crystals are discolored or appear impure.
-
Question: My recrystallized this compound has a yellowish tint or appears clumpy. How can I improve the purity?
-
Answer: Discoloration or poor crystal quality often indicates the presence of trapped impurities.
-
Activated Charcoal Treatment: If the initial hot solution is colored, you may have colored impurities. After dissolving the crude product, add a small amount of activated charcoal, swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Second Recrystallization: A second recrystallization step will often significantly improve the purity and appearance of the final product.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold isopropyl ether to remove any residual mother liquor that contains dissolved impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the recrystallization of this compound?
-
A1: Isopropyl ether is a well-documented and effective solvent for the recrystallization of this compound.[1] It provides good solubility at elevated temperatures (around 50°C) and lower solubility at reduced temperatures, which is ideal for obtaining a good recovery of the purified product.
-
-
Q2: What is the expected melting point of pure this compound?
-
Q3: What are the common impurities in crude this compound?
-
Q4: How can I improve the yield of my recrystallization?
-
A4: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation before filtration. Washing the collected crystals with ice-cold solvent, rather than room temperature solvent, will also minimize product loss. A recovery of around 85% from a single recrystallization has been reported.[1]
-
-
Q5: Is this compound soluble in water?
-
A5: It is slightly soluble in water.[5] This is an important consideration during the synthesis workup, where an extraction is typically performed to separate the product from the aqueous reaction mixture.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 49-52 °C | [1][2][3] |
| Recrystallization Solvent | Isopropyl Ether | [1] |
| Dissolution Temperature | 50 °C | [1] |
| Solvent to Crude Ratio | ~3.5 volumes (e.g., 3.5 mL per gram) | [1] |
| Expected Recovery | ~85% | [1] |
| Appearance | Colorless crystals / White to almost white crystalline solid | [1][2] |
| Water Solubility | Slightly soluble | [5] |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every gram of crude material, add approximately 3.5 mL of isopropyl ether.
-
Heating: Gently warm the mixture to 50°C with swirling until the solid material (both crystalline and any oily residue) is completely dissolved. A warm water bath is recommended for controlled heating.
-
(Optional) Hot Filtration: If any insoluble impurities remain after the dissolution step, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop. As the solution cools, crystals should begin to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath or a refrigerator for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. A rubber dam can be used to help press the crystals and remove excess solvent.
-
Washing: Wash the collected crystals on the filter with a small portion of ice-cold isopropyl ether.
-
Drying: Dry the crystals overnight at room temperature, followed by further drying in a vacuum desiccator over a suitable desiccant (e.g., sulfuric acid or phosphorus pentoxide) to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
common side reactions in the synthesis of Diethyl bis(hydroxymethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Diethyl bis(hydroxymethyl)malonate.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction for a higher yield.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted diethyl malonate and the mono-hydroxymethylated intermediate.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time, as specified in the protocol (e.g., 1 hour after the addition of diethyl malonate). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Suboptimal Temperature Control: The reaction is exothermic, and improper temperature control can lead to the formation of side products.
-
Solution: Maintain the reaction temperature within the recommended range of 25-30°C.[1] Use a water bath to effectively dissipate the heat generated during the addition of diethyl malonate.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the formation of the desired product.
-
Inefficient Purification: Product may be lost during the workup and purification steps.
-
Solution: During the ether extraction, ensure thorough mixing to maximize the recovery of the product from the aqueous layer. When removing the ether by distillation, avoid overheating the product, which can lead to degradation.
-
-
Poor Quality Reagents: The purity of diethyl malonate and the concentration of the formaldehyde solution are critical.
-
Solution: Use freshly distilled diethyl malonate and accurately determine the concentration of the formaldehyde solution before use.
-
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: The primary side reactions in this synthesis are the formation of the mono-hydroxymethylated intermediate, polymerization of formaldehyde, and the formation of diethyl methylenemalonate.
Common Side Reactions and Mitigation Strategies:
-
Formation of Diethyl (hydroxymethyl)malonate (Mono-adduct): This occurs when only one molecule of formaldehyde reacts with diethyl malonate.
-
Cause: Insufficient formaldehyde or incomplete reaction.
-
Mitigation: Ensure a 2:1 molar ratio of formaldehyde to diethyl malonate and allow for sufficient reaction time.
-
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in the presence of a base, forming paraformaldehyde.
-
Cause: High concentration of formaldehyde or localized high temperatures.
-
Mitigation: Add the diethyl malonate dropwise to the formaldehyde solution to maintain a low instantaneous concentration of free formaldehyde. Maintain the reaction temperature below 30°C.
-
-
Formation of Diethyl Methylenemalonate: This can occur through the dehydration of the mono-hydroxymethylated intermediate, particularly at elevated temperatures.
-
Cause: Reaction temperature exceeding the recommended range.
-
Mitigation: Strictly adhere to the recommended temperature control (25-30°C).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
A1: A weak inorganic base like potassium bicarbonate is commonly used and has been shown to give good yields (72-75%).[1] While organic bases like diethylamine or piperidine can also catalyze the Knoevenagel condensation, they can potentially lead to other side reactions. For this specific synthesis, potassium bicarbonate is a reliable choice.
Q2: How critical is the temperature control during the reaction?
A2: Temperature control is highly critical. The reaction is exothermic, and allowing the temperature to rise above 30°C can significantly increase the rate of side reactions, such as the formation of diethyl methylenemalonate and the polymerization of formaldehyde, leading to a lower yield and purity of the desired product.[1]
Q3: What is the expected yield for this synthesis?
A3: A well-optimized reaction following a standard protocol can be expected to yield between 72% and 90% of this compound.[1][2]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity can be confirmed by measuring the melting point (expected to be around 48-52°C) and using spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy.[1][3]
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Recommended Value/Range | Expected Outcome | Reference |
| Reactant Ratio (Formaldehyde:Diethyl Malonate) | 2:1 (molar ratio) | Favors formation of the bis-adduct | [1][2] |
| Catalyst | Potassium Bicarbonate | Good yields (72-75%) | [1] |
| Reaction Temperature | 25-30°C | Minimizes side product formation | [1] |
| Yield | 72-90% | High conversion to the desired product | [1][2] |
| Melting Point | 48-52°C | Indication of product purity | [1][3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Formaldehyde solution (e.g., 37% by weight)
-
Potassium bicarbonate (K₂CO₃)
-
Diethyl malonate
-
Saturated ammonium sulfate solution
-
Anhydrous sodium sulfate
-
Ether
-
Isopropyl ether
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine the formaldehyde solution (equivalent to 2 moles of formaldehyde) and 8 g of potassium bicarbonate.
-
Begin stirring and add 160 g (1 mole) of diethyl malonate dropwise over 40-50 minutes. Maintain the reaction temperature between 25-30°C throughout the addition.
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Continue stirring for an additional hour after the addition is complete.
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Transfer the reaction mixture to a separatory funnel.
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Add 320 mL of a saturated ammonium sulfate solution and extract the mixture with 320 mL of ether.
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Separate the ethereal layer and dry it over anhydrous sodium sulfate for 1 hour.
-
Filter the dried ether solution into a 1-L three-necked flask.
-
Distill off the ether until the temperature of the liquid reaches 45-50°C.
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Apply a vacuum to remove any remaining volatile materials until the pressure drops to 20-30 mm.
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Maintain the temperature of the flask at 40°C until crystallization begins and for an additional 30 minutes.
-
Add 500 mL of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Transfer the solution to an Erlenmeyer flask and cool it in an ice-water bath with stirring until a thick suspension of crystals forms.
-
Refrigerate the suspension for 1 hour.
-
Collect the crystals by suction filtration and dry them overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid.
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The expected yield of colorless crystals is 158-166 g (72-75%), with a melting point of 48-50°C. The product can be recrystallized from isopropyl ether for higher purity.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
preventing thermal decomposition of Diethyl bis(hydroxymethyl)malonate during reaction
Welcome to the Technical Support Center for Diethyl Bis(hydroxymethyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a specific focus on preventing its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a diester derivative of malonic acid containing two hydroxymethyl groups. It is a versatile building block in organic synthesis, commonly used as a precursor for various substituted malonic esters, acrylic esters, and isobutyric esters. Its bifunctional nature, possessing both hydroxyl and ester groups, makes it a valuable monomer in the synthesis of polyesters and other polymers.
Q2: What are the known physical properties of this compound?
The key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 20605-01-0 |
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or crystalline solid.[1] |
| Melting Point | 49-51 °C (literature)[2] |
| Flash Point | 110 °C (230 °F) - closed cup |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[1] |
Q3: Is this compound thermally stable?
This compound is known to be thermally sensitive. Its synthesis from diethyl malonate and formaldehyde is typically carried out at low temperatures, around 25-30 °C, to minimize side reactions and potential decomposition.[3] While it is stable under standard room temperature and pressure conditions, elevated temperatures can lead to decomposition.
Q4: What is the primary thermal decomposition pathway for this compound?
The primary thermal decomposition pathway is believed to be a retro-aldol reaction (also known as dealdehydation). In this process, the molecule cleaves to release formaldehyde, reverting to its precursor, diethyl malonate. This decomposition can be problematic in reactions requiring elevated temperatures, such as polyesterification, as it can alter the stoichiometry of the reactants and introduce impurities.
Troubleshooting Guide: Preventing Thermal Decomposition
This guide addresses common issues related to the thermal decomposition of this compound during chemical reactions.
Issue 1: Low yield or unexpected side products in a high-temperature reaction.
Possible Cause: Thermal decomposition of this compound via a retro-aldol reaction, leading to the loss of the hydroxymethyl groups as formaldehyde.
Troubleshooting Steps:
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Temperature Control: This is the most critical factor.
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Action: If your protocol involves high temperatures (e.g., >150 °C), consider if a lower temperature for a longer duration could achieve the desired conversion.
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pH of the Reaction Medium: The stability of β-hydroxy carbonyl compounds is often pH-dependent.
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Recommendation: The retro-aldol reaction can be catalyzed by both acids and bases. It is crucial to control the pH of your reaction mixture.
-
Action:
-
If using an acid or base catalyst, use the mildest catalyst effective for your transformation.
-
Consider using a buffered system to maintain a stable pH throughout the reaction. The optimal pH will be reaction-dependent and may require empirical determination.
-
-
-
Use of Formaldehyde Scavengers: If the release of formaldehyde is unavoidable and detrimental to your reaction, the addition of a formaldehyde scavenger can mitigate its effects.
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Recommendation: Compounds that react with formaldehyde can be added to the reaction mixture. Urea and its derivatives are commonly used for this purpose in industrial resin synthesis.
-
Action:
-
Introduce a small percentage (e.g., 0.5-2% by weight) of a formaldehyde scavenger like urea at the beginning of the reaction.
-
Be aware that the scavenger or its reaction product with formaldehyde could potentially interfere with your desired reaction or product purification. A preliminary small-scale test is recommended.
-
-
Issue 2: Discoloration of the reaction mixture at elevated temperatures.
Possible Cause: Besides the retro-aldol reaction, other side reactions involving formaldehyde or the decomposition products can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions which can be exacerbated at higher temperatures.
-
Action: Ensure your reaction setup is properly purged with an inert gas before heating and maintained under a positive pressure of the gas throughout the reaction.
-
-
Solvent Choice:
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Recommendation: The choice of solvent can influence the stability of the reactants.
-
Action: If possible, use a high-boiling point solvent that allows for efficient heat transfer and precise temperature control, potentially avoiding localized overheating.
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Experimental Protocol: Minimizing Decomposition during Polyesterification
This protocol provides a general methodology for the synthesis of a polyester using this compound, with an emphasis on minimizing its thermal decomposition.
Materials:
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This compound
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Diacid or diester co-monomer (e.g., adipoyl chloride, dimethyl adipate)
-
Catalyst (e.g., p-toluenesulfonic acid for acid catalysis, or a mild transesterification catalyst like tin(II) octoate)
-
High-boiling point solvent (e.g., diphenyl ether, if conducting a solution polymerization)
-
Formaldehyde scavenger (optional, e.g., urea)
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Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser with a Dean-Stark trap (if removing a condensation byproduct like water), a temperature probe, and an inert gas inlet/outlet.
-
Charging Reactants: Charge the this compound, the diacid/diester co-monomer, and the solvent (if applicable) into the reactor. If using a formaldehyde scavenger, add it at this stage.
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Inerting the System: Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
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Catalyst Addition: Add the catalyst to the reaction mixture.
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Heating Profile:
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Begin heating the reaction mixture slowly with efficient stirring.
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Maintain an initial temperature in the range of 100-120 °C. The goal is to promote the reaction while staying well below temperatures that might induce significant decomposition.
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Monitor the progress of the reaction (e.g., by measuring the amount of water or alcohol collected in the Dean-Stark trap, or by analyzing aliquots via techniques like titration or spectroscopy).
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If the reaction rate is too slow, the temperature can be cautiously increased in small increments (e.g., 10 °C at a time), holding at each new temperature to re-evaluate the reaction rate and check for any signs of decomposition (e.g., significant color change).
-
-
Vacuum Application (for late stages of polycondensation): Once the initial esterification/transesterification has proceeded to a high conversion, a vacuum can be gradually applied to remove the final traces of the condensation byproduct and drive the polymerization to a higher molecular weight. It is crucial that the bulk of the reaction has occurred at a lower temperature before applying a vacuum at a potentially higher temperature.
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Work-up and Purification: Once the desired degree of polymerization is achieved, cool the reaction mixture to room temperature. The polymer can then be isolated and purified by appropriate methods, such as precipitation in a non-solvent followed by filtration and drying.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the thermal decomposition of this compound.
Caption: Troubleshooting workflow for decomposition issues.
Reaction Pathway: Decomposition and Prevention
This diagram illustrates the key chemical pathways involved in the use and decomposition of this compound, along with points of intervention.
Caption: Decomposition pathway and preventative measures.
References
challenges in the purification of Diethyl bis(hydroxymethyl)malonate products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl bis(hydroxymethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as diethyl malonate and formaldehyde. Additionally, side-products from the reaction, such as mono-hydroxymethylated diethyl malonate or polymers formed from formaldehyde, may also be present. The presence of residual base catalyst (e.g., potassium bicarbonate) or salts (e.g., ammonium sulfate) from the workup is also a possibility.
Q2: My purified product has a low melting point and appears as an oil or a waxy solid. What could be the cause?
A2: A low or broad melting point, or the product oiling out, is often an indication of impurities. The presence of residual solvents, unreacted starting materials, or side-products can depress the melting point of the final product. "Oiling out" during recrystallization can occur if the concentration of the solute is too high, the cooling rate is too fast, or if significant impurities are present, which lowers the melting point of the mixture below the temperature of the solution.[1]
Q3: What is the expected yield for the synthesis and purification of this compound?
A3: The expected yield for the synthesis of this compound is typically in the range of 72-75% for the crude product.[2] Subsequent recrystallization can result in a recovery of about 85%.[2] Low yields may be attributed to incomplete reaction, side reactions, or losses during the workup and purification steps.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound is commonly assessed by its melting point, which should be sharp and within the expected range (typically 49-52°C for the recrystallized product).[2] For a more quantitative assessment, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. Capillary GC, in particular, has been cited for determining assay purity.[3]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Possible Causes:
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Incomplete Precipitation: The product may be too soluble in the recrystallization solvent, even at low temperatures.
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Excessive Washing: Washing the crystals with too much cold solvent can lead to product loss.
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Premature Crystallization: Crystals forming on the filter paper during hot filtration can lead to loss of product.
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Adherence to Glassware: The product may stick to the flask or other glassware.
Solutions:
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Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
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Washing Technique: Wash the crystals with a minimal amount of ice-cold solvent.
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Transfer Losses: Scrape the glassware thoroughly to recover as much product as possible.
Issue 2: Product "Oils Out" During Recrystallization
Possible Causes:
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High Impurity Level: Significant amounts of impurities can lower the melting point of the product, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can cause the product to come out of solution as a supercooled liquid rather than forming crystals.
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Solvent Choice: The chosen solvent may not be ideal for the crystallization of your specific product.
Solutions:
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Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely, then allow it to cool down slowly to room temperature before placing it in an ice bath.
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Add More Solvent: Adding a small amount of additional hot solvent may help to keep the product dissolved at a lower temperature, promoting crystal formation over oiling out.
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Solvent System Modification: Consider using a different solvent or a co-solvent system.
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Purification Prior to Recrystallization: If impurities are suspected to be high, consider a preliminary purification step such as column chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
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Crude this compound
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Isopropyl ether (peroxide-free)
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Erlenmeyer flask
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Heating source (e.g., hot plate or water bath)
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude product, add approximately 3.5 mL of isopropyl ether.
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Heating: Gently warm the mixture to 50°C while swirling until the solid (and any oil) completely dissolves.
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Cooling and Crystallization: Transfer the flask to an ice water bath and stir the solution until a thick suspension of crystals forms. For optimal crystal formation, refrigerate the suspension for at least one hour.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. A rubber dam can be used to press the crystals and remove excess solvent.
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Drying: Dry the crystals overnight at room temperature, followed by further drying in a vacuum desiccator over a suitable desiccant like sulfuric acid.
Protocol 2: Column Chromatography (General Guidance)
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh)
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Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
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Chromatography column
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Collection tubes
Procedure:
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system will result in the product having an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system.
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Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
Table 1: Physical and Purity Data for this compound
| Parameter | Value | Source(s) |
| Melting Point (Crude) | 48–50°C | [2] |
| Melting Point (Recrystallized) | 50–52°C | [2] |
| Typical Commercial Purity | ≥95% - 98% | [3][4] |
| Appearance | Colorless crystals or white solid | [2] |
| Solubility | Slightly soluble in water | [4] |
Table 2: Recrystallization Yield and Recovery
| Stage | Yield/Recovery | Solvent | Source |
| Initial Synthesis (Crude) | 72–75% | - | [2] |
| Recrystallization Recovery | 85% | Isopropyl ether | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purification challenges of this compound.
References
how to avoid unwanted polymerization of Diethyl bis(hydroxymethyl)malonate derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization of diethyl bis(hydroxymethyl)malonate and its derivatives during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization of my this compound derivative?
A1: The primary cause is the elimination of one or both hydroxymethyl (-CH₂OH) groups to form a highly reactive α,β-unsaturated carbonyl compound, specifically a methylene malonate derivative. This intermediate is highly susceptible to anionic polymerization, which can be initiated by even weak bases.
Q2: Why is my compound polymerizing even under seemingly neutral conditions?
A2: Methylene malonate derivatives can undergo anionic polymerization initiated by water, especially at a pH of 4 or higher. Traces of basic impurities, contact with basic surfaces (e.g., certain types of glass), or exposure to atmospheric moisture can be sufficient to trigger polymerization.
Q3: What are the visible signs of polymerization?
A3: Common signs include the product becoming viscous, cloudy, or solidifying unexpectedly. You might also observe the formation of a white, insoluble solid. In some cases, the reaction mixture may become warm to the touch due to the exothermic nature of polymerization.
Q4: Can I reverse the polymerization?
A4: Generally, no. Once the polymer has formed, it is typically very difficult to revert it to the monomer. The focus should be on preventing polymerization from occurring in the first place.
Q5: What type of inhibitors can I use?
A5: For free-radical polymerization, inhibitors like hydroquinone or 4-tert-butylcatechol (TBC) can be effective. For the more likely anionic polymerization, maintaining a slightly acidic pH is the most effective strategy. The use of radical inhibitors is still recommended as a precautionary measure against other potential polymerization pathways.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the unwanted polymerization of your this compound derivatives.
| Symptom | Potential Cause | Suggested Solution |
| Product solidifies during storage at room temperature. | 1. Basic Contamination: Traces of base from previous reaction steps or on storage container surfaces. 2. Moisture Exposure: Absorption of atmospheric moisture leading to a pH increase. 3. Elevated Temperature: Higher temperatures can accelerate the elimination reaction and subsequent polymerization. | 1. Acidic Rinse: Rinse storage glassware with a dilute acid solution (e.g., 0.1 M HCl in an appropriate solvent), followed by a thorough drying. 2. Inert Atmosphere & Dessicant: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. 3. Refrigerated Storage: Store the compound at low temperatures (2-8 °C). |
| Reaction mixture becomes viscous or solidifies during workup. | 1. Basic Workup Conditions: Use of basic solutions (e.g., sodium bicarbonate) for extraction or washing. 2. High pH of Water: Use of deionized water with a pH > 4. | 1. Acidic/Neutral Workup: Use slightly acidic or neutral water (pH 3-4, adjusted with a compatible acid like dilute HCl) for extractions and washes. 2. Minimize Water Contact: Reduce the duration of contact with aqueous phases. |
| Low yield of desired product with significant insoluble material after purification. | 1. High Temperature during Purification: Overheating during distillation or chromatography. 2. Active Stationary Phase: Use of basic alumina or silica gel in chromatography. | 1. Low-Temperature Purification: Use low-temperature purification techniques like flash chromatography with a cooled column. 2. Deactivated Stationary Phase: Use deactivated (e.g., water-deactivated) silica gel or a less reactive stationary phase. Consider adding a small amount of a suitable inhibitor to the elution solvent. |
| Compound appears discolored (yellow to brown). | Decomposition/Oligomerization: This can be a sign of initial stages of polymerization or other degradation pathways. | Re-purification and Proper Storage: If possible, re-purify the material and ensure it is stored under strictly inert, dry, and cool conditions with an appropriate inhibitor. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Derivatives
Objective: To assess the stability of a this compound derivative under various conditions to determine optimal storage and handling procedures.
Materials:
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Your this compound derivative
-
Vials with inert caps (e.g., PTFE-lined)
-
Oven
-
Refrigerator/Freezer
-
UV lamp (optional)
-
pH meter
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Various buffers (pH 3, 5, 7, 9)
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Analytical method for monitoring monomer content (e.g., HPLC, GC, NMR)
Methodology:
-
Sample Preparation: Prepare multiple identical samples of your purified compound in vials.
-
Condition Exposure:
-
Temperature: Store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH: For solutions, dissolve the compound in buffered solutions of varying pH.
-
Light: Expose some samples to ambient light and/or a UV lamp, while keeping control samples in the dark.
-
-
Time Points: Analyze samples at regular intervals (e.g., 0, 24, 48, 72 hours, and then weekly).
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Analysis: At each time point, use your chosen analytical method to quantify the remaining monomer and identify any degradation products or oligomers.
-
Data Evaluation: Plot the percentage of remaining monomer against time for each condition to determine the rate of degradation and identify the most stable conditions.
Protocol 2: Screening of Polymerization Inhibitors
Objective: To identify an effective inhibitor and its optimal concentration to prevent the polymerization of a this compound derivative.
Materials:
-
Your this compound derivative
-
Stock solutions of potential inhibitors (e.g., hydroquinone, 4-tert-butylcatechol, phosphoric acid, acetic acid) in a compatible solvent.
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Vials with inert caps
-
Constant temperature bath or oven
-
Analytical method for monitoring monomer content
Methodology:
-
Sample Preparation: To a series of vials containing your compound, add different concentrations of each inhibitor. Include a control sample with no inhibitor.
-
Accelerated Degradation: Place the vials in a constant temperature bath at an elevated temperature (e.g., 40-50°C) to accelerate polymerization.
-
Monitoring: Monitor the samples visually for any signs of polymerization.
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Quantitative Analysis: At set time points, take aliquots from each vial and analyze the monomer content using your established analytical method.
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Inhibitor Efficacy: Compare the rate of monomer loss in the inhibited samples to the control. The most effective inhibitor will show the least amount of monomer degradation over time.
Data Presentation
Table 1: Factors Influencing the Stability of this compound Derivatives
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated (>25°C) | Significantly decreases stability | Store at 2-8°C or lower. |
| Low (≤ 4°C) | Significantly increases stability | Recommended for long-term storage. | |
| pH | Basic (> 7) | Highly unstable, rapid polymerization | Strictly avoid. |
| Neutral (~7) | Moderately unstable | Avoid prolonged exposure. | |
| Slightly Acidic (3-5) | Generally stable | Maintain this pH range for storage and handling. | |
| Moisture | Presence of water | Promotes polymerization, especially at pH ≥ 4 | Store under dry, inert conditions. |
| Light | UV or prolonged daylight | May promote radical polymerization | Store in amber vials or in the dark. |
| Oxygen | Presence of oxygen | Can be necessary for some radical inhibitors to function | If using phenolic inhibitors, do not store under a strictly oxygen-free atmosphere. |
Visualizations
Caption: Unwanted Polymerization Pathway and Prevention Strategies.
Caption: A logical workflow to troubleshoot polymerization issues.
troubleshooting low conversion rates in reactions with Diethyl bis(hydroxymethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates in reactions involving Diethyl bis(hydroxymethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of diethyl malonate, characterized by the presence of two hydroxymethyl groups attached to the central carbon. It is a valuable intermediate in organic synthesis.[1] Its primary applications include the preparation of substituted malonic esters, acrylic esters, and isobutyric esters.[2] It is also used as a reagent for synthesizing 1,3-dioxanes from acetals, aldehydes, and ketones.[3]
Q2: What are the typical physical properties of this compound?
| Property | Value |
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 49-51 °C (lit.) |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. |
Q3: What are the main types of reactions where this compound is used as a reactant?
While specific literature on its extensive use is not abundant, its structure lends itself to reactions typical for malonic esters and compounds with hydroxyl groups. These include:
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Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.[5][6][7]
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Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated systems.[8][9]
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Alkylation/Acylation of the hydroxyl groups: The two primary alcohol functionalities can be further functionalized.
-
Cyclization Reactions: The bifunctional nature of the molecule makes it a precursor for heterocyclic synthesis.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions utilizing this compound can often be attributed to side reactions involving its unique functional groups or suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Unexpected Side Reactions Related to the Hydroxymethyl Groups
The primary challenge in using this compound is the reactivity of its two hydroxyl groups. These can lead to several side reactions that consume starting material or complicate the reaction mixture.
Question: My reaction is showing a low yield of the desired product, and I suspect the hydroxyl groups are interfering. What are the likely side reactions?
Answer: The hydroxyl groups can participate in several side reactions, especially in the presence of acids or bases:
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Reaction with Bases: If you are using a strong base to deprotonate the malonate for a subsequent reaction (like a Michael addition), the acidic protons of the hydroxyl groups can also be deprotonated. This consumes the base and can alter the reactivity of your starting material.
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Ether Formation: Under acidic or basic conditions, intermolecular or intramolecular ether formation (cyclization) can occur.
-
Undesired Acylation/Alkylation: If the intended reaction is at the ester groups (e.g., transesterification), the hydroxyl groups can also be acylated or alkylated, leading to a mixture of products.
Troubleshooting Steps:
-
Protect the Hydroxyl Groups: The most effective strategy to prevent side reactions is to protect the hydroxyl groups before proceeding with the main reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.[10] The choice of protecting group will depend on the subsequent reaction conditions.[10]
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Use of a Milder Base: If deprotonation of the malonate is required, consider using a milder base that will selectively deprotonate the more acidic C-H protons of the malonate over the O-H protons of the hydroxyl groups. However, this may not always be feasible.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may disfavor side reactions.
Issue 2: Incomplete Deprotonation for C-C Bond Formation
Question: I am attempting a Michael addition (or a similar reaction requiring enolate formation) with this compound, but the conversion is very low. What could be the problem?
Answer: Low conversion in such reactions is often due to incomplete formation of the malonate enolate.
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Insufficient Base: As mentioned, the hydroxyl groups can consume the base. You may need to use additional equivalents of the base to ensure complete deprotonation of both the hydroxyl groups and the malonate carbon.
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Base Strength: The base must be strong enough to deprotonate the malonate. Sodium ethoxide in ethanol is a common choice for diethyl malonate.[11]
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Steric Hindrance: The two hydroxymethyl groups can create steric hindrance around the central carbon, potentially slowing down the rate of both deprotonation and the subsequent nucleophilic attack.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | Use at least 3 equivalents of base (1 for each OH, 1 for the CH). | To ensure complete deprotonation of all acidic protons. |
| Reaction Temperature | May need to be increased. | To overcome the activation energy barrier caused by steric hindrance. |
| Reaction Time | Increase the reaction time. | To allow the sterically hindered reaction to proceed to completion. |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | Can enhance the nucleophilicity of the enolate. |
Issue 3: Low Yield in Knoevenagel Condensation
Question: I am performing a Knoevenagel condensation with an aldehyde/ketone and this compound, and the yield is poor. How can I improve it?
Answer: The Knoevenagel condensation is typically base-catalyzed. The efficiency can be affected by the catalyst, solvent, and removal of water.
Troubleshooting Steps:
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Catalyst Choice: Weakly basic amines like piperidine or pyridine are often used.[6] For sensitive substrates, milder catalysts like L-proline can be effective.[12]
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Water Removal: The reaction produces water, which can lead to an unfavorable equilibrium.[7] Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.[7]
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Solvent: A solvent that forms an azeotrope with water (e.g., toluene) is beneficial when using a Dean-Stark trap.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[2]
Materials:
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Formaldehyde solution (assayed to determine concentration)
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Potassium bicarbonate
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Diethyl malonate
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Saturated ammonium sulfate solution
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Ether
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Anhydrous sodium sulfate
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Isopropyl ether
Procedure:
-
In a beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, combine a formaldehyde solution (equivalent to 2 moles of formaldehyde) and 8 g of potassium bicarbonate.[2]
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Begin stirring and add 160 g (1 mole) of diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.[2]
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Continue stirring for 1 hour after the addition is complete.[2]
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Transfer the reaction mixture to a separatory funnel, add 320 ml of a saturated ammonium sulfate solution, and extract with 320 ml of ether.[2]
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Dry the ethereal extract with anhydrous sodium sulfate, filter, and wash the sodium sulfate with additional ether.[2]
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Distill off the ether until the temperature of the liquid reaches 45-50°C.[2]
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Apply a vacuum to remove volatile materials until the pressure is 20-30 mm. Maintain the temperature at 40°C until crystallization begins and for an additional 30 minutes.[2]
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Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.[2]
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Cool the solution in an ice bath with stirring to induce crystallization.[2]
-
Refrigerate the suspension for 1 hour, then filter the crystals, and dry them in a vacuum desiccator over sulfuric acid.[2]
Expected Yield: 158-166 g (72-75%) of colorless crystals with a melting point of 48-50°C.[2]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in reactions with this compound.
Potential Side Reactions of Hydroxyl Groups
Caption: Potential side reactions involving the hydroxyl groups of this compound.
Protecting Group Strategy
Caption: A general workflow illustrating the use of protecting groups for the hydroxyl functionalities.
References
- 1. Buy this compound | 20605-01-0 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Technical Support Center: Catalyst Poisoning in Diethyl bis(hydroxymethyl)malonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of diethyl bis(hydroxymethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound is typically a base-catalyzed reaction. Common catalysts include potassium bicarbonate, calcium hydroxide, calcium carbonate, sodium hydroxide, sodium bicarbonate, and various amines, including trialkylamines.[1] Ion exchange resins with basic functional groups are also utilized.[1]
Q2: My reaction yield is significantly lower than expected. Could catalyst poisoning be the cause?
A2: Yes, a sudden or significant drop in yield is a classic sign of catalyst poisoning.[2] Poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[2][3] Other potential causes for low yield include improper reaction conditions, poor quality reagents, or side reactions.
Q3: What are the likely sources of catalyst poisons in this reaction?
A3: Potential poisons in the synthesis of this compound can originate from the reactants or the reaction environment. A primary suspect is the formaldehyde solution (formalin), which can contain impurities like formic acid.[4][5] Formic acid can neutralize basic catalysts, reducing their effectiveness. Other potential poisons include water (if using a moisture-sensitive catalyst), and any metallic or organic impurities present in the diethyl malonate or solvents.[2][6]
Q4: How can I differentiate between catalyst poisoning and other forms of deactivation like fouling or thermal degradation?
A4: Catalyst poisoning is a chemical process where a substance directly interacts with the catalyst's active sites.[3][7] Fouling is a physical blockage of the active sites by deposits like polymers or coke.[8] Thermal degradation involves changes to the catalyst's structure due to excessive heat. A good diagnostic approach is to run the reaction with highly purified reactants. If the catalyst's activity is restored, poisoning by impurities is the likely culprit.[2]
Q5: Can a poisoned catalyst in this reaction be regenerated?
A5: Regeneration is often possible, depending on the catalyst and the poison. For basic catalysts neutralized by acidic impurities, a careful washing with a weak base solution followed by thorough drying might restore some activity. Thermal regeneration (heating to high temperatures) can remove adsorbed organic poisons or carbon deposits.[9] Chemical washing with specific solvents or reagents can also be effective for certain types of poisons.[9]
Troubleshooting Guide
Issue: Low or No Yield of this compound
This guide will help you systematically troubleshoot low reaction yields, with a focus on identifying and mitigating catalyst poisoning.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps and Solutions
| Issue / Observation | Potential Cause (Focus on Poisoning) | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Poisoning: The basic catalyst (e.g., potassium bicarbonate) may have been neutralized by acidic impurities, such as formic acid present in the formaldehyde solution.[4][5] | 1. Use High-Purity Formaldehyde: If possible, use freshly prepared formaldehyde from paraformaldehyde to avoid acidic byproducts. 2. Neutralize Formalin: Before adding the catalyst, consider neutralizing the formalin solution with a small amount of a solid base like sodium bicarbonate until the pH is neutral. 3. Increase Catalyst Loading: A slight increase in catalyst amount may compensate for minor poisoning. |
| Reaction starts but stops before completion. | Progressive Catalyst Poisoning: Impurities are slowly deactivating the catalyst over the course of the reaction. | 1. Purify Diethyl Malonate: Distill the diethyl malonate to remove any acidic impurities. 2. Use Anhydrous Solvents: If using a moisture-sensitive catalyst (e.g., certain amines), ensure all solvents are thoroughly dried. Water can act as a catalyst poison for some bases. |
| Inconsistent yields between batches. | Variable Reactant Quality: The level of catalyst poisons may vary between different batches of starting materials, especially the formaldehyde solution. | 1. Standardize Reagent Sources: Use reactants from the same supplier and lot number for a series of experiments. 2. Test for Impurities: Periodically test the acidity of the formalin solution. |
| Catalyst appears discolored or has a different texture after the reaction. | Fouling or Irreversible Poisoning: The catalyst surface may be coated with byproducts, or a strong chemical bond may have formed between the poison and the catalyst. | 1. Attempt Catalyst Regeneration: For fouling, washing the catalyst with a suitable solvent may be effective. For some types of poisoning, chemical or thermal regeneration may be necessary.[9] 2. Replace the Catalyst: If regeneration is not feasible, use a fresh batch of catalyst. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Formaldehyde solution (equivalent to 2 moles of formaldehyde)
-
Potassium bicarbonate (small crystals, 8 g)
-
Diethyl malonate (1 mole, 160 g)
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.
-
With mechanical stirring, add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract with 320 ml of ether.
-
Dry the ethereal extract with anhydrous sodium sulfate for 1 hour.
-
Filter the solution and distill off the ether. Remove residual volatile material under vacuum until the pressure is 20-30 mm Hg, maintaining the temperature at 40°C.
-
Dissolve the resulting product in 500 ml of isopropyl ether by warming to 50°C.
-
Cool the solution in an ice bath with stirring to induce crystallization.
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Collect the crystals by filtration and dry them to obtain this compound. The reported yield is 72-75%.
Catalyst Regeneration (General Guideline)
1. Chemical Washing (for acid-neutralized catalysts):
-
Carefully wash the recovered catalyst with a dilute solution of a weak base (e.g., sodium bicarbonate solution).
-
Follow with several washes with deionized water until the washings are neutral.
-
Dry the catalyst thoroughly in an oven at a temperature that will not cause thermal degradation before reuse.
2. Thermal Regeneration (for organic fouling):
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Heat the catalyst in a furnace under a controlled atmosphere (e.g., a slow stream of air or nitrogen).
-
The temperature and duration will depend on the nature of the catalyst and the contaminant. This method is generally more suitable for robust inorganic catalysts.[9]
Note: Always perform regeneration trials on a small scale first to determine the optimal conditions and to avoid damaging the entire batch of catalyst.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. suniv.ac.in [suniv.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 20605-01-0|Diethyl 2,2-bis(hydroxymethyl)malonate|BLD Pharm [bldpharm.com]
- 7. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Diethyl bis(hydroxymethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted Diethyl bis(hydroxymethyl)malonate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound (DEBHM) is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 220.22 g/mol | [1][2][3][4] |
| Melting Point | 49-51 °C (lit.) | [1][3][5][6] |
| Solubility | Slightly soluble in water. Soluble in ethers and alcohols. | [2][5] |
| Appearance | Colorless crystals or clear colorless oil. | [5][7] |
Q2: I have synthesized a polymer using this compound as a monomer. How can I remove the unreacted monomer from my polymer product?
A2: For polymeric products, precipitation is a highly effective method to separate the polymer from unreacted monomer. The principle is to dissolve the crude product mixture in a suitable solvent in which the polymer is soluble, and then add an anti-solvent to selectively precipitate the polymer, leaving the unreacted monomer and other small molecule impurities in the solution. The choice of solvent and anti-solvent depends on the polarity of your polymer.
Q3: What are some common purification techniques to separate this compound from a non-polymeric small molecule product?
A3: Several standard laboratory techniques can be employed, with the choice depending on the properties of your desired product:
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Column Chromatography: This is a versatile technique for separating compounds with different polarities.[8] Given that this compound is a polar molecule due to its two hydroxyl groups, a normal-phase column chromatography setup with silica gel can be effective.
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Recrystallization: If your product is a solid and has significantly different solubility characteristics from DEBHM in a particular solvent, recrystallization can be a powerful purification method.[7][9]
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Extraction: A liquid-liquid extraction can be used if there is a significant difference in the partition coefficients of your product and DEBHM between two immiscible solvents.[10]
Q4: Can I use distillation to remove unreacted this compound?
A4: While DEBHM has a defined boiling point, distillation is generally not the preferred method for its removal from a reaction mixture, especially if the product is heat-sensitive. The relatively high boiling point of DEBHM means that significant heating would be required, which could lead to decomposition of either the starting material or the product. Fractional distillation might be an option if the product has a significantly different and lower boiling point.[11][12]
Troubleshooting Guides
Issue 1: Unreacted this compound remains in the polymer product after precipitation.
| Possible Cause | Troubleshooting Steps |
| Inefficient Precipitation | The chosen anti-solvent may not be optimal, leading to co-precipitation of the monomer with the polymer. |
| Solution: Experiment with different anti-solvents. The ideal anti-solvent should be fully miscible with the solvent but should cause the polymer to precipitate while keeping the monomer dissolved. Consider a series of fractional precipitations for higher purity. | |
| Inadequate Washing | The precipitated polymer may still have unreacted monomer adsorbed to its surface. |
| Solution: After precipitation, thoroughly wash the polymer with the anti-solvent. Multiple washing steps will be more effective than a single large wash. Gentle agitation during washing can also improve the removal of trapped monomer. | |
| Polymer is too soluble in the anti-solvent | A portion of the lower molecular weight polymer chains might be soluble in the anti-solvent, leading to loss of yield. |
| Solution: Optimize the solvent/anti-solvent ratio. A slower addition of the anti-solvent can lead to the formation of larger, less soluble polymer particles. Cooling the mixture during precipitation can also decrease the solubility of the polymer. |
Issue 2: Difficulty in separating this compound from a small molecule product using column chromatography.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and DEBHM | If your product has a polarity similar to DEBHM, they will co-elute during column chromatography. |
| Solution: 1. Optimize the Eluent System: A gradient elution, where the polarity of the solvent is gradually changed, can improve separation. Start with a non-polar solvent and slowly increase the proportion of a more polar solvent. 2. Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase column (e.g., C18) with a suitable mobile phase.[13][14] | |
| Streaking on the TLC Plate | Streaking of spots on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase or that the sample is overloaded. This can translate to poor separation on a column. |
| Solution: 1. Add a Modifier to the Eluent: For polar, acidic compounds like malonic acid derivatives, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve the spot shape and separation.[15] 2. Lower the Sample Concentration: Ensure the sample is not too concentrated when loaded onto the column. |
Experimental Protocols
Protocol 1: Purification of a Polyester by Precipitation to Remove Unreacted this compound
Objective: To separate a synthesized polyester from unreacted this compound monomer.
Materials:
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Crude polyester reaction mixture
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Dichloromethane (DCM) or another suitable solvent for the polymer
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Methanol or another suitable anti-solvent
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Beakers
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Stirring rod or magnetic stirrer
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Filter funnel and filter paper
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Vacuum flask
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Oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM) in which the polymer is readily soluble.
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Precipitation: While stirring the polymer solution, slowly add an anti-solvent (e.g., methanol) in which the polymer is insoluble but the unreacted monomer is soluble. The polymer should precipitate out of the solution.
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Isolation: Collect the precipitated polymer by vacuum filtration.
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Washing: Wash the polymer cake on the filter paper with several portions of the anti-solvent to remove any remaining unreacted monomer and other impurities.
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Drying: Dry the purified polymer in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Experimental Workflow for Polymer Purification
Caption: Workflow for the purification of a polymer by precipitation to remove unreacted monomer.
References
- 1. This compound 97 20605-01-0 [sigmaaldrich.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound 97 20605-01-0 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 20605-01-0 [chemicalbook.com]
- 6. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
stability issues of Diethyl bis(hydroxymethyl)malonate under acidic conditions
Welcome to the technical support center for diethyl bis(hydroxymethyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered when using this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound is known to be unstable in the presence of acid. Under acidic conditions, it can undergo two primary degradation pathways: hydrolysis and elimination reactions. The specific outcome is highly dependent on the reaction conditions, including temperature, acid concentration, and reaction time.
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: The two main competing reactions lead to different products:
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Hydrolysis: The ester groups can be hydrolyzed to produce bis(hydroxymethyl)malonic acid and ethanol. Bis(hydroxymethyl)malonic acid is itself unstable and can subsequently undergo decarboxylation.
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Elimination: The hydroxymethyl groups can be eliminated as water, leading to the formation of unsaturated compounds, primarily diethyl methylenemalonate.
Q3: What factors influence whether hydrolysis or elimination is the dominant pathway?
A3: While specific kinetic data is not extensively available in the literature, general principles of organic chemistry suggest the following:
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Temperature: Higher temperatures generally favor elimination reactions.
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Acid Concentration: Stronger acids and higher concentrations can promote both pathways, but may favor elimination through rapid protonation of the hydroxyl groups, facilitating their departure as water.
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Water Content: A higher concentration of water in the reaction medium will favor hydrolysis. Conversely, conditions that remove water will favor the elimination pathway.
Q4: Can I prevent the degradation of this compound in my acidic reaction?
A4: Completely preventing degradation can be challenging. However, you can often favor your desired reaction pathway by carefully controlling the experimental conditions. If you need to maintain the core structure, it is advisable to use mild acidic conditions, low temperatures, and shorter reaction times. If the degradation products are your desired outcome, you can manipulate the conditions to favor either hydrolysis or elimination.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low yield of the desired product and formation of an acidic byproduct.
-
Observation: The reaction mixture shows a drop in pH, and analysis (e.g., by IR spectroscopy) indicates the presence of a carboxylic acid. Your expected product yield is significantly lower than anticipated.
-
Probable Cause: Acid-catalyzed hydrolysis of the ester groups is likely occurring, leading to the formation of bis(hydroxymethyl)malonic acid, which may further decarboxylate.
-
Troubleshooting Steps:
-
Reduce Water Content: Ensure your reagents and solvents are anhydrous, if compatible with your reaction.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the hydrolysis reaction rate.
-
Use a Milder Acid: If possible, switch to a weaker acid or use a catalytic amount of a strong acid.
-
Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is achieved to minimize the time for hydrolysis to occur.
-
Issue 2: Formation of an unexpected unsaturated compound.
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Observation: Your product analysis (e.g., by 1H NMR or mass spectrometry) shows the presence of a double bond, and the molecular weight corresponds to the loss of one or two molecules of water.
-
Probable Cause: Acid-catalyzed elimination of one or both hydroxymethyl groups is occurring, leading to the formation of diethyl methylenemalonate or related unsaturated species.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running your experiment at a reduced temperature can minimize this side reaction.
-
Control Acid Concentration: Use the minimum effective concentration of the acid catalyst. High acid concentrations can accelerate the protonation and subsequent elimination of the hydroxyl groups.
-
Increase Water Content: If your desired reaction can tolerate it, adding a controlled amount of water can shift the equilibrium away from elimination and towards hydrolysis or the starting material.
-
Summary of Stability Under Acidic Conditions
| Parameter | Effect on Hydrolysis | Effect on Elimination | Primary Products |
| High Temperature | Rate Increases | Rate Increases Significantly | Diethyl methylenemalonate |
| High Acid Concentration | Rate Increases | Rate Increases Significantly | Diethyl methylenemalonate |
| High Water Content | Favored | Disfavored | Bis(hydroxymethyl)malonic acid, Ethanol |
| Anhydrous Conditions | Disfavored | Favored | Diethyl methylenemalonate |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the title compound, which is typically carried out under basic conditions to avoid degradation.
-
Reagents:
-
Diethyl malonate (1 mole)
-
Formaldehyde solution (e.g., 37% in water, 2 moles of formaldehyde)
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Potassium bicarbonate (catalytic amount, e.g., 0.08 moles)
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Saturated ammonium sulfate solution
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Diethyl ether
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Anhydrous sodium sulfate
-
Isopropyl ether
-
-
Procedure:
-
In a beaker equipped with a mechanical stirrer and cooled in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.
-
Add diethyl malonate dropwise to the stirred solution over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for one hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel.
-
Add saturated ammonium sulfate solution and extract the product with diethyl ether.
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Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Remove any remaining volatile materials under reduced pressure.
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Dissolve the resulting oil in warm isopropyl ether and cool to induce crystallization.
-
Collect the crystals by filtration and dry them.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Acid-catalyzed elimination pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
effect of moisture on Diethyl bis(hydroxymethyl)malonate reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Diethyl bis(hydroxymethyl)malonate in research and development. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a particular focus on the effects of moisture on the compound's reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to moisture. To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. The synthesis procedure for this compound specifies drying in a vacuum desiccator over sulfuric acid, highlighting its hygroscopic nature.[1]
Q2: What are the initial signs of degradation in my this compound sample?
A2: The primary indicator of degradation is a change in the physical appearance of the compound. Pure this compound is a white crystalline solid.[1] If your sample appears clumpy, sticky, or has a syrupy consistency, it may have been exposed to moisture. Another sign of potential degradation is a noticeable deviation in experimental outcomes, such as lower yields or the appearance of unexpected byproducts in your reactions.
Q3: Can I use this compound that has been exposed to air?
A3: Exposure to atmospheric moisture can lead to degradation. If the exposure has been minimal and the compound's physical appearance is unchanged, it may still be usable. However, for sensitive reactions where stoichiometry is critical, it is advisable to use a fresh, properly stored sample or to dry the material under vacuum before use. For applications such as the synthesis of methylene malonates, a very low water content (0-0.30%) is required.
Q4: What are the likely degradation pathways for this compound in the presence of moisture?
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Hydrolysis of the Ester Linkages: The two ethyl ester groups are susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid derivatives and ethanol.
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Retro-Aldol Reaction: The core structure of the molecule is a product of an aldol addition of formaldehyde to diethyl malonate. In the presence of acid or base, this reaction can be reversible, leading to the decomposition of this compound back into diethyl malonate and formaldehyde.
These potential degradation pathways are illustrated in the diagram below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on issues arising from moisture contamination.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent reaction yields | Degradation of this compound due to moisture. The presence of water can reduce the amount of active reagent available for your reaction. | 1. Use a fresh vial of this compound that has been stored under anhydrous conditions.2. If a fresh vial is not available, dry the existing material under high vacuum for several hours before use.3. Ensure all solvents and other reagents in your reaction are anhydrous. |
| Appearance of unexpected byproducts | Reaction with degradation products. If this compound has degraded, the resulting diethyl malonate or formaldehyde can participate in side reactions. | 1. Characterize the byproducts using techniques such as NMR or Mass Spectrometry to confirm their identity.2. If byproducts corresponding to degradation are identified, discard the contaminated reagent and obtain a fresh supply.3. Review your reaction workup to ensure that moisture is not being introduced at a later stage. |
| Reagent is clumpy or difficult to handle | Absorption of atmospheric moisture. this compound is a hygroscopic solid. | 1. Handle the reagent in a glove box or under an inert atmosphere (e.g., nitrogen or argon).2. If clumping is observed, the material can be dried under vacuum to remove absorbed water. However, for highly sensitive reactions, using a new, uncontaminated batch is preferable. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Presence of degradation products in the sample. Hydrolysis or retro-aldol products will appear as impurities in analytical spectra. | 1. Acquire a reference spectrum (e.g., 1H NMR) of a known pure sample for comparison.2. If impurities are detected, purify the this compound by recrystallization if a suitable solvent system is known, or procure a new batch. |
Experimental Protocols
Protocol for Drying this compound
This protocol describes the procedure for drying this compound that may have been exposed to moisture.
-
Preparation: Place the this compound in a clean, dry round-bottom flask or a suitable vacuum-rated vessel.
-
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).
-
Drying: Apply vacuum (typically <1 mmHg) to the sample. Gentle heating (e.g., 30-40°C) with a water bath can be used to accelerate the removal of water, but care should be taken not to melt the compound (melting point: 49-51°C).[2]
-
Duration: Continue drying under vacuum for at least 4-6 hours. For larger quantities, overnight drying is recommended.
-
Storage: Once dried, break the vacuum with an inert gas (e.g., nitrogen or argon) and immediately transfer the compound to a desiccator for storage.
Workflow for Investigating Moisture-Related Reactivity Issues
The following workflow can be used to diagnose and resolve issues suspected to be caused by moisture contamination of this compound.
References
Technical Support Center: Scaling Up Reactions Involving Diethyl bis(hydroxymethyl)malonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions that utilize Diethyl bis(hydroxymethyl)malonate. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of:
-
Substituted malonic esters, acrylic esters, and isobutyric esters: These compounds are valuable for further chemical transformations.[1][2]
-
Barbiturates and their derivatives: It is a key building block in the pharmaceutical industry for producing this class of drugs.[3][4]
-
Polymers and other specialty chemicals: Its bifunctional nature makes it suitable for polymerization and the synthesis of complex molecules.
Q2: What are the main challenges when scaling up the synthesis of this compound itself?
A2: The synthesis of this compound from diethyl malonate and formaldehyde presents several scale-up challenges:
-
Exothermic Reaction: The reaction is exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of by-products. Careful control of the addition rate of diethyl malonate and maintaining the reaction temperature are crucial.[1]
-
Mixing: As the reaction progresses, the viscosity of the mixture can increase, leading to mixing challenges in large reactors. Poor mixing can result in localized "hot spots" and non-uniform product quality.
-
Formaldehyde Handling: Formaldehyde is a hazardous substance, and its handling at a large scale requires stringent safety protocols and specialized equipment.[5]
-
Purification: At an industrial scale, purification is often achieved through methods like crystallization or the use of ion-exchange resins to remove catalyst residues and other impurities.[6]
Q3: What are the key considerations when scaling up a Knoevenagel condensation reaction with this compound?
A3: Key considerations for scaling up Knoevenagel condensations include:
-
Catalyst Selection: The choice of catalyst (e.g., primary or secondary amines) can significantly impact reaction rate and selectivity. For large-scale operations, heterogeneous catalysts can simplify product purification.
-
Water Removal: The Knoevenagel condensation produces water as a by-product. On a large scale, efficient water removal, for example, through azeotropic distillation, is necessary to drive the reaction to completion.
-
Reaction Kinetics: Understanding the reaction kinetics is essential for determining the optimal reaction time, temperature, and catalyst loading to maximize yield and minimize by-product formation.
-
Product Isolation: The method of product isolation (e.g., precipitation, extraction) must be scalable and efficient.
Troubleshooting Guides
Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for by-product formation. |
| Poor mixing leading to localized areas of low reactant concentration. | Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. Consider using a different impeller design or increasing the stirring speed. | |
| Loss of product during workup and purification. | Optimize the extraction and crystallization procedures. For large-scale purification, consider using ion-exchange chromatography as described in patent literature.[6] | |
| Product Discoloration | Formation of colored by-products due to excessive temperature or reaction time. | Maintain strict temperature control throughout the reaction. Minimize the reaction time once completion is reached. |
| Presence of impurities in the starting materials. | Use high-purity diethyl malonate and formaldehyde. | |
| Difficult Product Isolation | Product oiling out instead of crystallizing. | Ensure the removal of residual solvents before inducing crystallization. Seeding the solution with a small amount of pure product can aid in crystallization. The use of a co-solvent system might be necessary. |
| Fine crystals that are difficult to filter. | Optimize the cooling rate during crystallization to encourage the formation of larger crystals. |
Knoevenagel Condensation with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Conversion | Insufficient catalyst activity or loading. | Use a fresh, high-purity catalyst. Optimize the catalyst loading through small-scale experiments before scaling up. |
| Inefficient water removal. | On a larger scale, ensure the azeotropic distillation setup is appropriately sized and efficient. Consider using a Dean-Stark trap or a similar device. | |
| Reaction equilibrium not driven to the product side. | Increase the molar ratio of one of the reactants (if feasible and cost-effective) to shift the equilibrium. | |
| Formation of Side Products | Self-condensation of the aldehyde or ketone reactant. | Use a milder catalyst or a lower reaction temperature. |
| Michael addition of the malonate to the α,β-unsaturated product. | Control the stoichiometry of the reactants carefully. A slight excess of the carbonyl compound may be beneficial. | |
| Thermal Runaway | Poor heat dissipation in a large reactor for an exothermic condensation. | Ensure the reactor's cooling system is adequate for the heat generated by the reaction. Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
Materials:
-
Formaldehyde solution (assayed to determine concentration)
-
Potassium bicarbonate
-
Diethyl malonate
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles) and 8 g of potassium bicarbonate.
-
With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract with 320 ml of ether.
-
Dry the ethereal extract with 20 g of anhydrous sodium sulfate for 1 hour.
-
Filter the dried solution into a 1-liter, three-necked flask.
-
Distill off the ether until the liquid temperature reaches 45-50°C.
-
Apply a vacuum to remove volatile materials until the pressure is 20-30 mm Hg, maintaining the temperature at 40°C to initiate crystallization.
-
Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Refrigerate the suspension for 1 hour, then filter the crystals and dry them.
-
The yield of colorless crystals is typically 158-166 g (72-75%).
Scale-Up Considerations for this Protocol:
-
Heat Management: The water bath used at the lab scale will be insufficient for larger batches. A jacketed reactor with a temperature control unit is necessary.
-
Reagent Addition: The dropwise addition of diethyl malonate should be carefully controlled using a metering pump to manage the exotherm.
-
Mixing: A robust overhead stirrer with an appropriate impeller design is crucial to ensure homogeneity in a larger reactor.
-
Workup: The separatory funnel extraction will be replaced by a liquid-liquid extraction in a larger vessel or a continuous extraction setup.
-
Crystallization: A crystallizer with controlled cooling and agitation will be needed to obtain a consistent crystal size and facilitate filtration on a large scale.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Parameters for this compound Synthesis
| Parameter | Laboratory Scale (1 mole) | Pilot Scale (Conceptual) | Key Considerations for Scale-Up |
| Diethyl Malonate | 160 g | 16 kg | Metered addition to control exotherm. |
| Formaldehyde (37%) | ~486 g | ~48.6 kg | Accurate assay of starting material is critical. |
| Potassium Bicarbonate | 8 g | 0.8 kg | Ensure efficient mixing for catalyst distribution. |
| Reactor Volume | 1 L | 100 L | Jacketed reactor with efficient cooling is required. |
| Addition Time | 40-50 min | 2-4 hours | Slower addition rate to manage heat removal. |
| Reaction Temperature | 25-30°C | 25-30°C | Requires precise temperature control to avoid by-products. |
| Stirring | Magnetic or overhead stirrer | High-torque overhead stirrer with appropriate impeller | Must be sufficient to handle potential viscosity changes. |
| Typical Yield | 72-75% | 70-80% | Yield may be slightly lower initially during process optimization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway for the Knoevenagel condensation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.irapa.org [journals.irapa.org]
- 5. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]
- 6. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Ester Synthesis: Moving Beyond Diethyl Bis(hydroxymethyl)malonate
For researchers, scientists, and drug development professionals engaged in the intricate art of ester synthesis, the choice of reagents is paramount to achieving desired molecular architectures and optimal reaction efficiencies. While Diethyl bis(hydroxymethyl)malonate serves as a valuable building block for introducing a geminal bis(hydroxymethyl) motif, a broader palette of reagents offers diverse pathways to a vast array of ester derivatives. This guide provides an objective comparison of key alternative reagents, supported by experimental data, to inform the selection of the most suitable starting material for your synthetic strategy.
This guide explores three primary alternatives to this compound for the synthesis of functionalized esters:
-
Dialkyl Malonates (e.g., Diethyl Malonate, Dimethyl Malonate): The cornerstone of classical malonic ester synthesis for the preparation of substituted acetic acid esters.[1][2]
-
Meldrum's Acid: A highly acidic cyclic malonate derivative offering unique reactivity for producing β-keto esters and α-substituted acrylic esters.[1][3]
-
Ethyl Acetoacetate: A versatile β-keto ester employed in both the acetoacetic ester synthesis for ketone derivatives and the Knoevenagel condensation for the synthesis of α,β-unsaturated esters.[4][5]
Performance Comparison of Ester Synthesis Reagents
The selection of a reagent for ester synthesis significantly influences reaction conditions, yields, and the scope of accessible products. The following table summarizes quantitative data from various experimental sources to facilitate a direct comparison of these alternatives. It is important to note that reaction conditions and substrates may vary between studies; therefore, the data should be considered representative.
| Reagent | Reaction Type | Substrate Example | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Hydroxymethylation | Diethyl malonate, Formaldehyde | K₂CO₃ | Water | 25-30 | 1 h | 72-75 | [6] |
| Diethyl Malonate | Malonic Ester Synthesis | Diethyl malonate, n-Butyl bromide | Sodium ethoxide | Ethanol | Reflux | 2 h | Not Specified | [2] |
| Diethyl Malonate | Malonic Ester Synthesis | Diethyl malonate, Methyl bromide | Sodium ethoxide | Ethanol | Reflux | 0.5 h | 79-83 | [7] |
| Dimethyl Malonate | Malonic Ester Synthesis | Dimethyl malonate, 1-Bromobutane | Sodium methoxide | Methanol | Reflux | 2-3 h | Not Specified | [3] |
| Meldrum's Acid | β-Keto Ester Synthesis | Phenylacetyl chloride | Pyridine | Dichloromethane | 0 - rt | 2.5 h | 82 | [3] |
| Meldrum's Acid | Knoevenagel Condensation | 5'-Nitrovanilline | (PhNH₃)₂CuCl₄ | Ethanol | rt | 5 min | 79 | [8] |
| Ethyl Acetoacetate | Knoevenagel Condensation | Benzaldehyde | Piperidine | Ethanol | Reflux | 4-8 h | >90 | [5] |
| Ethyl Acetoacetate | Knoevenagel Condensation | Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquid | rt | 0.5-2 h | 44-84 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative protocols for key reactions involving the discussed alternative reagents.
Protocol 1: Malonic Ester Synthesis of Diethyl n-Butylmalonate
This procedure details the alkylation of diethyl malonate to form a substituted acetic acid ester.[2]
Materials:
-
Sodium (115 g, 5 atoms)
-
Absolute Ethanol (2.5 L)
-
Diethyl malonate (825 g, 5.15 moles)
-
n-Butyl bromide (685 g, 5.0 moles)
Procedure:
-
In a suitable flask, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution to approximately 50°C and slowly add diethyl malonate.
-
To the resulting clear solution, gradually add n-butyl bromide. The reaction is exothermic and may require cooling.
-
After the addition is complete, reflux the reaction mixture until it is neutral to moist litmus paper (approximately 2 hours).
-
Distill off the ethanol.
-
Treat the residue with water and separate the upper layer of diethyl n-butylmalonate.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of a β-Keto Ester using Meldrum's Acid
This protocol describes the acylation of Meldrum's acid followed by methanolysis to yield a methyl β-keto ester.[3]
Materials:
-
Meldrum's acid (23.75 g, 0.165 mol)
-
Anhydrous Dichloromethane (65 mL)
-
Anhydrous Pyridine (32.5 mL, 0.40 mol)
-
Phenylacetyl chloride (25.5 g, 0.165 mol)
-
Anhydrous Methanol (250 mL)
Procedure:
-
Dissolve Meldrum's acid in anhydrous dichloromethane and cool in an ice bath.
-
Add anhydrous pyridine dropwise with stirring under an argon atmosphere.
-
Add a solution of phenylacetyl chloride in anhydrous dichloromethane dropwise at 0°C.
-
Stir the mixture at room temperature for 1.5 hours.
-
Remove the solvent using a rotary evaporator to obtain the acyl Meldrum's acid.
-
Reflux the crude acyl Meldrum's acid in anhydrous methanol for 2.5 hours.
-
Remove the methanol with a rotary evaporator and purify the residual oil by vacuum distillation to yield methyl phenylacetylacetate.
Protocol 3: Knoevenagel Condensation of Ethyl Acetoacetate with an Aldehyde
This general procedure outlines the synthesis of an α,β-unsaturated keto ester.[5]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 4-8 hours).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the synthetic transformations.
Workflow for Malonic Ester Synthesis.
Synthesis of β-Keto Esters via Meldrum's Acid.
Experimental Workflow for Knoevenagel Condensation.
Conclusion
While this compound is a specialized reagent for introducing a di-hydroxymethylated carbon center, a comprehensive understanding of its alternatives is essential for versatile ester synthesis. Diethyl and dimethyl malonate remain the workhorses for producing a wide range of substituted acetic acid esters via the robust malonic ester synthesis. Meldrum's acid offers heightened reactivity and a streamlined route to valuable β-keto esters. Ethyl acetoacetate provides a gateway to α,β-unsaturated esters through the Knoevenagel condensation, a powerful tool for carbon-carbon bond formation. The choice of reagent will ultimately be dictated by the specific synthetic target, desired yield, and reaction conditions. This guide serves as a foundational resource to aid researchers in making informed decisions for their ester synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.blucher.com.br [pdf.blucher.com.br]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.br [scielo.br]
Validating the Structure of Diethyl bis(hydroxymethyl)malonate: An NMR-Based Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a foundational requirement for advancing research and ensuring product quality. Diethyl bis(hydroxymethyl)malonate, a versatile intermediate in organic synthesis, is no exception.[1][2] This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this product, supported by experimental data and detailed protocols.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Specifically, ¹H (proton) and ¹³C (carbon-13) NMR offer a comprehensive "fingerprint" of the compound's structure.
Comparative Analysis of Spectroscopic Data
While other methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable information, they often lack the definitive detail of NMR for complete structural isomer discrimination.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For this compound, IR spectra show characteristic absorptions for O-H (hydroxyl) and C=O (ester) groups.[1] However, it does not reveal how these groups are connected.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental formula (C₉H₁₆O₆).[3] While fragmentation patterns can offer some structural clues, they are often insufficient for conclusive validation on their own.
-
NMR Spectroscopy: Provides a detailed map of the carbon and proton framework. ¹H NMR confirms the presence and ratio of different types of protons (hydroxyl, methylene, and methyl groups), and their proximity to one another through spin-spin coupling. ¹³C NMR specifies the number and types of carbon environments (carbonyl, hydroxyl-bearing, and alkyl carbons).
Quantitative NMR Data for this compound
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, providing a clear benchmark for structural validation. The data is typically acquired in a deuterated solvent, such as Chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.22 | Quartet (q) | 4H | 6.7 | 2 x OCH₂ CH₃ |
| 4.09 - 4.04 | Multiplet (m) | 4H | - | 2 x CH₂ OH |
| 2.99 | Singlet (s) | 2H | - | 2 x OH |
| 1.25 | Triplet (t) | 6H | 7.1 | 2 x OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.58 | 2 x C =O (Ester) |
| 63.54 | Quaternary C |
| 61.97 | 2 x OC H₂CH₃ |
| 61.21 | 2 x C H₂OH |
| 14.04 | 2 x OCH₂C H₃ |
Experimental Protocol: NMR Analysis
The following is a standard protocol for the structural validation of this compound via NMR spectroscopy.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 300 MHz (or higher) NMR spectrometer.
- ¹H NMR Experiment:
- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Experiment:
- Acquire a standard one-dimensional proton-decoupled carbon spectrum.
- Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
- Use a standard pulse program for quantitative ¹³C NMR if necessary.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.
- Compare the experimental data with the reference data provided in Tables 1 and 2.
Visualization of the Validation Workflow
The logical flow for validating the structure of this compound can be visualized as follows.
Caption: Workflow for NMR-based structural validation.
References
The Impact of Ester Alkyl Groups on Malonate Reactivity in Condensation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Malonate esters are fundamental building blocks in C-C bond formation, particularly in Knoevenagel and Claisen condensation reactions. The nature of the alkyl group on the ester moiety, however, can significantly influence reaction kinetics and yields. This guide provides an objective comparison of the reactivity of different malonate esters, supported by experimental data, to aid in the strategic selection of these crucial synthons.
The reactivity of malonate esters in condensation reactions is primarily governed by the acidity of the α-hydrogen and the steric hindrance around the reactive methylene group. The electron-withdrawing effect of the two ester groups makes the α-hydrogen acidic, facilitating the formation of a stabilized enolate, which acts as the nucleophile. The size of the alkyl groups of the ester can influence both the rate of enolate formation and the subsequent nucleophilic attack.
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, such as a malonate ester, with an aldehyde or ketone. The choice of the malonate ester can have a discernible impact on the reaction outcome. Generally, less sterically hindered esters exhibit higher reactivity.
Experimental data from the synthesis of coumarin-3-carboxylic esters via a Knoevenagel condensation of salicylic aldehyde with various malonate esters demonstrates this trend. Under identical reaction conditions (L-proline as catalyst, in ethanol at 80°C for 18 hours), dimethyl malonate and diethyl malonate provided the highest yields.
| Malonate Ester | Product Yield (%) |
| Dimethyl Malonate | 92 |
| Diethyl Malonate | 94 |
Similarly, in the Knoevenagel condensation of benzaldehyde with malonate esters, high yields are reported for both dimethyl and diethyl esters. A detailed study reports a yield of 89-91% for the reaction with diethyl malonate.[1] Under comparable conditions, the synthesis of methyl benzalmalonate from dimethyl malonate also achieves high yields of 90-94%.[1] While specific quantitative data for bulkier esters like di-tert-butyl malonate under the same conditions are less common in literature, the established trend of decreasing reactivity with increasing steric hindrance suggests that yields would be significantly lower. The bulky tert-butyl groups impede the approach of the nucleophilic enolate to the carbonyl carbon of the aldehyde.
Comparative Reactivity in Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds via a nucleophilic acyl substitution, where the enolate of one ester attacks the carbonyl group of another. The structure of the malonate ester plays a critical role in the efficiency of this reaction.
While comprehensive side-by-side quantitative data is scarce, the principles of steric hindrance and enolate stability provide a clear framework for predicting reactivity.
| Malonate Ester | Relative Reactivity | Factors Influencing Reactivity |
| Dimethyl Malonate | High | Less steric hindrance allows for facile formation of the enolate and subsequent nucleophilic attack. The methoxide leaving group is small. |
| Diethyl Malonate | High | Slightly more sterically hindered than dimethyl malonate, but generally exhibits comparable high reactivity. Ethoxide is a good leaving group. |
| Di-tert-butyl Malonate | Low | Significant steric hindrance from the bulky tert-butyl groups impedes both enolate formation and the approach to the electrophilic carbonyl center. |
The general trend indicates that as the size of the alkyl group on the ester increases, the rate of the Claisen condensation decreases. The bulky groups can hinder the approach of the base to the α-hydrogen, slowing down enolate formation. Furthermore, the tetrahedral intermediate formed during the nucleophilic attack is more sterically crowded with bulkier ester groups, which can disfavor the reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Knoevenagel and Claisen condensations.
General Experimental Protocol for Knoevenagel Condensation
This protocol is a generalized procedure for the reaction of an aldehyde with a malonate ester.
Materials:
-
Aldehyde (1.0 eq)
-
Malonate ester (1.0 - 1.2 eq)
-
Weak base catalyst (e.g., piperidine, pyridine, or an amine salt)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, malonate ester, and solvent (if applicable).
-
Add a catalytic amount of the weak base.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
For a specific example, in the synthesis of ethyl benzalmalonate, a mixture of benzaldehyde (0.66 mole), diethyl malonate (0.63 mole), piperidine (2-7 mL), and benzene (200 mL) is refluxed with azeotropic removal of water.[1]
General Experimental Protocol for Claisen Condensation
This protocol outlines a general procedure for the self-condensation of an ester or the reaction between a malonate ester and another ester.
Materials:
-
Ester(s)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, diethyl ether, THF)
-
Acid for workup (e.g., dilute hydrochloric acid or acetic acid)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, prepare a solution or suspension of the strong base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the ester dropwise to the base at a controlled temperature (often 0°C or room temperature).
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specific period. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by carefully adding it to a cooled acidic solution.
-
The product is then extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the general mechanisms and a typical experimental workflow.
References
efficiency of Diethyl bis(hydroxymethyl)malonate as a crosslinking agent compared to others
Unraveling the Efficiency of Malonate-Based Crosslinking Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the final properties and performance of a wide range of materials. While common agents like formaldehyde and glutaraldehyde are well-characterized, there is growing interest in alternatives that may offer unique advantages. This guide delves into the performance of a malonate-based crosslinking system, offering a comparative perspective for professionals in the field.
Due to a lack of direct comparative studies on the crosslinking efficiency of Diethyl bis(hydroxymethyl)malonate, this guide focuses on a closely related and well-documented system: a malonate-blocked isocyanate trimer (MBIT). The data presented here is derived from studies on the crosslinking of acrylic polyols, providing valuable insights into the reactivity and performance of malonate-derived crosslinkers.
Performance Comparison of a Malonate-Blocked Isocyanate Trimer (MBIT) Crosslinking System
The following table summarizes the performance of an acrylic resin crosslinked with a malonate-blocked isocyanate trimer (MBIT). The data highlights the impact of curing temperature on the mechanical properties of the resulting film, specifically its hardness and solvent resistance.
| Curing Temperature (°C) | Pendulum Hardness (s) | MEK Solvent Resistance (double rubs) | Catalyst |
| 80 | ~50 | <50 | DDBSA |
| 100 | ~120 | ~100 | DDBSA |
| 120 | ~130 | >200 | DDBSA |
| 140 | ~130 | >200 | DDBSA |
| 140 | ~130 | >200 | Amine Blocked DDBSA |
| 140 | ~130 | >200 | Covalent Blocked DDBSA |
| 140 | ~60 | <50 | None |
Data extracted from studies by W. J. Blank on crosslinking with malonate-blocked isocyanates.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of the malonate-blocked isocyanate trimer (MBIT) crosslinking system.
Synthesis of Malonate-Blocked Isocyanate Trimer (MBIT)
A malonate-blocked isocyanate trimer was prepared by reacting one mole of a hexamethylene diisocyanate trimer with 3.0 moles of diethylmalonate. The reaction was conducted in the presence of a base catalyst, sodium nonylphenolate. Any residual isocyanate groups were subsequently capped with n-butanol. The completion of the reaction was monitored by Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the isocyanate peak.[1][2]
Preparation of Crosslinked Films
Formulations were prepared using the synthesized MBIT crosslinker and a commercially available hydroxyl-functional acrylic resin. The ratio of the malonate-blocked isocyanate groups to the hydroxyl groups of the acrylic resin was varied. For catalyzed systems, dodecylbenzene sulfonic acid (DDBSA) or its blocked variants were added at 0.5% by weight of the total resin solids. The formulations were cast on iron phosphated cold-rolled steel panels to a dry film thickness of 25 µm. The coated panels were then cured in an oven for 30 minutes at temperatures ranging from 80°C to 140°C.[1][2]
Evaluation of Mechanical Properties
-
Pendulum Hardness: The hardness of the cured films was measured using a pendulum hardness tester. The reported values are the time in seconds for the pendulum's oscillation amplitude to decrease from a set starting angle to a defined smaller angle.[1][2]
-
Solvent Resistance: The resistance of the cured films to methyl ethyl ketone (MEK) was evaluated by the MEK double rub test. This test involves rubbing the surface of the coating with a cloth saturated with MEK until the coating is marred or removed. The number of double rubs is recorded as a measure of solvent resistance. A result of ">200" indicates that the film withstood over 200 double rubs without failure.[1][2]
Reaction Mechanism and Experimental Workflow
The crosslinking process involving the malonate-blocked isocyanate trimer (MBIT) and a hydroxyl-functional polymer proceeds via a proposed reaction mechanism. The following diagrams illustrate the key chemical transformation and a typical experimental workflow for evaluating the crosslinked material.
Caption: Proposed reaction mechanism for crosslinking with a malonate-blocked isocyanate.
Caption: Experimental workflow for evaluating crosslinked film properties.
References
spectroscopic comparison of Diethyl bis(hydroxymethyl)malonate and its precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for Diethyl bis(hydroxymethyl)malonate and its precursors, diethyl malonate and formaldehyde, supported by experimental data and protocols.
This publication offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each compound. The information is presented in a clear, tabular format to facilitate straightforward comparison. Additionally, a comprehensive experimental protocol for the synthesis of this compound is provided, along with a visual representation of the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, diethyl malonate, and formaldehyde, allowing for a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.2 | q | 4H | -OCH₂CH₃ |
| ~3.8 | s | 4H | -CH₂OH | |
| ~2.5 | br s | 2H | -OH | |
| ~1.2 | t | 6H | -OCH₂CH₃ | |
| Diethyl Malonate [1][2] | 4.20 | q | 4H | -OCH₂CH₃ |
| 3.39 | s | 2H | -CH₂- | |
| 1.27 | t | 6H | -OCH₂CH₃ | |
| Formaldehyde | ~9.6 | s | 1H | -CHO |
Note: Solvent for ¹H NMR of this compound and Diethyl Malonate is CDCl₃. The chemical shift of formaldehyde can vary depending on the solvent and concentration.
Table 2: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound [3] | ~3400 (broad) | O-H (alcohol) |
| ~2980 | C-H (aliphatic) | |
| ~1730 | C=O (ester) | |
| ~1200 | C-O (ester/alcohol) | |
| Diethyl Malonate [4][5] | 2985, 2942, 2909 | C-H (aliphatic) |
| 1751, 1736 | C=O (ester) | |
| 1370, 1260, 1155, 1032 | C-O (ester) | |
| Formaldehyde [6][7][8] | 2843, 2783 | C-H (aldehyde) |
| 1746 | C=O (aldehyde) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound [3][9] | C₉H₁₆O₆ | 220.22 | 220 (M+), 189, 173, 145, 129, 101 |
| Diethyl Malonate [10] | C₇H₁₂O₄ | 160.17 | 160 (M+), 115, 88, 61, 45 |
| Formaldehyde [8] | CH₂O | 30.03 | 30 (M+), 29, 28 |
Experimental Protocol: Synthesis of this compound
This section details the experimental procedure for the synthesis of this compound from diethyl malonate and formaldehyde.[11]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred solution of diethyl malonate in water, add a catalytic amount of potassium carbonate.
-
Slowly add formaldehyde solution to the mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 8. Formaldehyde [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. Diethyl malonate [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Diethyl Bis(hydroxymethyl)malonate: A Closer Look at its Synthesis and Synthetic Potential
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Diethyl bis(hydroxymethyl)malonate, a versatile C5 synthon, offers a unique combination of functionalities that make it an attractive intermediate. This guide provides an objective overview of its synthesis, supported by experimental data, and explores its potential applications in organic synthesis, while also touching upon the reaction yields of its widely used precursor, diethyl malonate.
Synthesis of this compound: A Well-Established Protocol
The primary and reportedly sole method for the preparation of this compound involves the reaction of diethyl malonate with formaldehyde.[1] A well-documented procedure affords the product in good yields.
Data Presentation: Synthesis Yield
| Product | Starting Materials | Catalyst/Base | Yield | Reference |
| This compound | Diethyl malonate, Formaldehyde | Potassium Bicarbonate | 72-75% | [1] |
Experimental Protocol: Synthesis of this compound [1]
To a stirred solution of formaldehyde (2 moles) and potassium bicarbonate (8 g) in an 800-ml beaker maintained at 20°C in a water bath, diethyl malonate (1 mole, 160 g) is added dropwise over 40-50 minutes, ensuring the reaction temperature is kept between 25-30°C. Stirring is continued for an additional hour. The reaction mixture is then transferred to a separatory funnel, and a saturated solution of ammonium sulfate (320 ml) is added. The mixture is extracted with 320 ml of ether. The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the ether is distilled off until the liquid temperature reaches 45-50°C. Volatile materials are then removed under vacuum (20-30 mm) at 40°C until crystallization begins and for a further 30 minutes. Isopropyl ether (500 ml) is added, and the mixture is warmed to 50°C to dissolve the product. The solution is then cooled in an ice bath with stirring to induce crystallization. The resulting crystals are filtered, dried, and collected. This procedure yields colorless crystals of this compound with a melting point of 48–50°C.
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound.
Applications in Synthesis: A Versatile Intermediate
This compound serves as a valuable intermediate for the preparation of various organic compounds, including substituted malonic esters, acrylic esters, and isobutyric esters.[1][2] Its two hydroxyl groups and the malonate core provide multiple reaction sites for further functionalization.
Comparative Yields of the Precursor: Diethyl Malonate in Key Reactions
While direct comparative yield data for reactions using this compound is scarce in the available literature, a wealth of information exists for its precursor, diethyl malonate. This compound is a cornerstone in C-C bond formation, particularly in Knoevenagel condensations and Michael additions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone. This reaction is a reliable method for the synthesis of α,β-unsaturated compounds.
Data Presentation: Knoevenagel Condensation Yields with Diethyl Malonate
| Aldehyde/Ketone | Catalyst | Solvent | Yield | Reference |
| Various Aldehydes | Immobilized Gelatine | DMSO | 85-89% | [3] |
| Various Aldehydes | Immobilized Bovine Serum Albumin (BSA) | DMSO | 85-89% | [4] |
Experimental Protocol: Knoevenagel Condensation with Immobilized Gelatine [3]
A mixture of the aldehyde (25 mmol), diethyl malonate (25 mmol), and immobilized gelatine on Immobead IB-350 is stirred in DMSO at room temperature. The progress of the reaction is monitored. Upon completion, the product is extracted from the DMSO solution with hexane. The hexane extracts are evaporated to yield the Knoevenagel condensation product. Any unreacted diethyl malonate can be removed by selective hydrolysis with Candida antarctica lipase (CALB).
Diagram of the Knoevenagel Condensation Workflow
Caption: Knoevenagel Condensation Workflow.
Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Diethyl malonate is a common Michael donor.
Data Presentation: Michael Addition Yields with Diethyl Malonate
| Michael Acceptor | Catalyst | Solvent | Yield | Reference |
| Substituted Chalcones | Nickel-Sparteine Complex | Toluene | 80-91% | [5] |
| α,β-Unsaturated Nitroalkenes | Thiourea organocatalyst | Toluene | 80% | [6] |
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone [5]
In a reaction vessel, the substituted chalcone (1.89 mmol), diethyl malonate (2.26 mmol), and a catalytic amount of the Nickel-Sparteine complex (10 mol%) are combined in toluene. The reaction mixture is stirred at 25°C for 5 hours. After the reaction is complete, the product is isolated and purified by column chromatography.
Conclusion
This compound is a readily accessible and valuable synthetic intermediate, with a reliable and high-yielding synthetic protocol. While direct comparative studies on its reactivity and yields versus alternative reagents are not extensively reported, its structure suggests significant potential in the synthesis of complex molecules. The high yields achieved with its precursor, diethyl malonate, in fundamental reactions like the Knoevenagel condensation and Michael addition, underscore the utility of malonate derivatives in organic synthesis. Further research into the reaction scope and comparative performance of this compound would be beneficial for the scientific community.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex | Semantic Scholar [semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
assessing the stereoselectivity of reactions with Diethyl bis(hydroxymethyl)malonate
For researchers, scientists, and drug development professionals, understanding the stereoselectivity of reactions is paramount for the synthesis of enantiomerically pure compounds. While Diethyl bis(hydroxymethyl)malonate is a valuable building block in organic synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in documented stereoselective reactions where it serves as a prochiral substrate. In contrast, the closely related Diethyl Malonate has been extensively studied in a wide array of asymmetric transformations. This guide, therefore, provides a comparative overview of stereoselective reactions involving Diethyl Malonate as a benchmark, highlighting the methodologies and catalysts that could potentially be adapted for its bis(hydroxymethyl)ated counterpart.
Introduction to Prochiral Malonates in Asymmetric Synthesis
This compound possesses a prochiral center at the C2 position of the malonate backbone. The two hydroxymethyl groups and two ethyl ester groups create a symmetric environment that, upon selective reaction with one of the enantiotopic hydroxymethyl groups or their derivatives, can lead to the formation of chiral products. However, the existing body of research primarily focuses on its synthesis and its use as a precursor for various achiral molecules.
In contrast, Diethyl Malonate is a cornerstone of stereoselective C-C bond formation. Its acidic methylene protons are readily removed to form a nucleophilic enolate, which can then participate in a variety of enantioselective reactions catalyzed by chiral entities. These reactions are crucial for the construction of complex molecules with defined stereochemistry.
Stereoselective Reactions of Diethyl Malonate: A Framework for Comparison
Given the absence of specific data for this compound, this section details established stereoselective reactions of Diethyl Malonate. The principles and catalytic systems described herein offer a starting point for designing experiments to assess the stereoselectivity of reactions with this compound.
Michael Addition Reactions
The conjugate addition of Diethyl Malonate to α,β-unsaturated compounds is a well-established method for creating chiral 1,5-dicarbonyl compounds. A variety of chiral catalysts have been developed to control the stereochemical outcome of this reaction.
Table 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcones
| Catalyst/Ligand | Metal | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Sparteine | NiCl₂ | Toluene | 25 | 90 | 86 |
| (-)-Sparteine | Ni(acac)₂ | Toluene | 25 | 85 | 80 |
| Cinchona alkaloid-derived thiourea | - | Toluene | rt | up to 99 | up to 95 |
| Bispidine-based organocatalyst | - | Toluene | rt | - | Racemic |
Data compiled from various sources.
A representative procedure for the enantioselective Michael addition of Diethyl Malonate to a chalcone derivative is as follows:
-
To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.
-
Stir the mixture at room temperature for 6 hours.
-
Slowly add the chalcone substrate (1.0 equiv) in portions.
-
After stirring for an additional 30 minutes, add Diethyl Malonate (1.2 equiv) in dry toluene dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Alkylation Reactions
Asymmetric alkylation of Diethyl Malonate provides access to a wide range of chiral carboxylic acid derivatives. Phase-transfer catalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.
Table 2: Enantioselective Phase-Transfer Catalyzed Alkylation of a Malonate Derivative
| Electrophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | 0 | 99 | 98 |
| Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | 0 | 95 | 90 |
Data for a structurally related tert-butyl phenyl malonate.
A general procedure for the enantioselective alkylation of a malonate derivative under phase-transfer conditions is as follows:
-
Dissolve the malonate substrate and the chiral phase-transfer catalyst (1 mol%) in the organic solvent.
-
Add the alkylating agent (1.2 equiv).
-
Cool the mixture to the specified temperature and add the aqueous base.
-
Stir the reaction vigorously until completion (monitored by TLC).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Potential Stereoselective Pathways for this compound
Based on the reactivity of its parent compound, several potential pathways for stereoselective reactions of this compound can be envisioned.
Caption: Potential stereoselective transformations of this compound.
-
Enantioselective Desymmetrization: A chiral catalyst could selectively react with one of the two hydroxymethyl groups, leading to a chiral mono-functionalized product. This could involve enzymatic catalysis or catalysis by chiral metal complexes or organocatalysts.
-
Diastereoselective Derivatization: Reaction with a chiral auxiliary could lead to the formation of a diastereomeric mixture, which could then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
-
Use as a Precursor for Chiral Ligands: The two hydroxymethyl groups could be elaborated into a C₂-symmetric chiral ligand for use in asymmetric catalysis.
Conclusion and Future Outlook
While direct experimental data on the stereoselectivity of reactions with this compound is currently lacking in the scientific literature, the extensive research on Diethyl Malonate provides a solid foundation for future investigations. The development of catalytic systems that can effectively differentiate between the enantiotopic hydroxymethyl groups of this compound would open up new avenues for the synthesis of complex chiral molecules. Researchers are encouraged to explore the application of modern asymmetric catalysis techniques, including organocatalysis, transition-metal catalysis, and biocatalysis, to unlock the synthetic potential of this readily available prochiral building block. Further studies in this area are warranted and would be a valuable contribution to the field of asymmetric synthesis.
A Comparative Guide to Diethyl bis(hydroxymethyl)malonate in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, product performance, and overall project cost. Diethyl bis(hydroxymethyl)malonate (DBHM) is a versatile intermediate increasingly utilized in the synthesis of complex organic molecules, polymers, and biomaterials. This guide provides an objective cost-benefit analysis of using DBHM in two key applications: as a crosslinking agent and as a diol for the synthesis of 1,3-dioxanes. We present a comparative evaluation of DBHM against common alternatives, supported by available experimental data, to empower researchers in making informed decisions for their synthetic strategies.
This compound: An Overview
This compound is a tetra-functional molecule featuring two hydroxyl groups and two ethyl ester functionalities. This unique structure allows it to act as a versatile building block in a variety of chemical transformations. Its synthesis typically involves the base-catalyzed reaction of diethyl malonate with formaldehyde.
Application 1: Crosslinking Agent for Polymers and Hydrogels
The two hydroxyl groups of DBHM make it a suitable candidate for use as a crosslinking agent to enhance the mechanical and thermal properties of polymers, particularly hydrogels. In this section, we compare DBHM with commonly used crosslinking agents for gelatin hydrogels.
Performance Comparison of Crosslinking Agents
The choice of a crosslinking agent significantly influences the properties of the resulting hydrogel. Key performance indicators include mechanical strength (compressive modulus), thermal stability, and biocompatibility. While direct experimental data for gelatin crosslinked with DBHM is limited in the readily available literature, we can infer its potential performance based on its chemical structure and compare it with established crosslinkers.
| Crosslinking Agent | Typical Concentration | Compressive Modulus (kPa) | Thermal Stability | Biocompatibility/Toxicity |
| Glutaraldehyde | 0.1 - 2.5% | 20 - 100+ | High | Cytotoxic concerns |
| EDC/NHS | 1 - 5% | 10 - 80 | Moderate | Generally good, byproducts can be an issue |
| Genipin | 0.5 - 2% | 15 - 70 | Good | Good, natural crosslinker |
| Dialdehyde Starch | 1 - 10% | 5 - 50 | Moderate | Good, biodegradable |
| This compound (DBHM) | Hypothesized | Expected to be in the moderate range | Expected to be moderate | Likely good, releases formaldehyde on degradation |
Note: The performance data presented is a synthesis from multiple sources and can vary significantly based on the specific experimental conditions.
Cost-Benefit Analysis: Crosslinking Agents
The economic viability of a crosslinking agent is a crucial factor in its selection. The following table provides an estimated cost comparison.
| Crosslinking Agent | Purity | Price (USD/gram) | Key Benefits | Key Drawbacks |
| This compound (DBHM) | 97% | ~$2.54 | Versatile, introduces ester groups for further modification | Limited direct comparative data, potential formaldehyde release |
| Glutaraldehyde (50% solution) | 50% | <$0.10 | Highly effective, low cost | Cytotoxicity, requires careful handling |
| EDC-HCl | >99% | ~$390.00 | "Zero-length" crosslinker, good biocompatibility | High cost, requires NHS for efficiency |
| N-Hydroxysuccinimide (NHS) | >99% | ~$1.96 | Used with EDC to improve efficiency | Additional reagent needed |
| Genipin | >98% | ~$145.00 | Natural, biocompatible, good performance | High cost |
| Dialdehyde Starch | >90% | ~$0.04 | Natural, biodegradable, low cost | Lower crosslinking efficiency than synthetic agents |
For applications where high mechanical strength and low cost are paramount and potential cytotoxicity can be managed, glutaraldehyde remains a dominant choice. For biomedical applications demanding high biocompatibility, genipin and EDC/NHS are superior, albeit at a significantly higher cost. Dialdehyde starch offers a biodegradable and low-cost natural alternative, suitable for applications where moderate performance is acceptable.
This compound presents an interesting middle ground. Its cost is significantly lower than genipin and EDC/NHS, and it is expected to offer better biocompatibility than glutaraldehyde. The presence of ester groups in the crosslinked network could also be leveraged for controlled degradation or further functionalization. However, the lack of direct comparative performance data and the potential for formaldehyde release upon degradation are important considerations that necessitate further investigation for specific applications.
Application 2: Synthesis of 1,3-Dioxanes
The 1,3-diol structure within DBHM allows it to react with aldehydes and ketones to form 5,5-disubstituted-1,3-dioxanes. These heterocyclic compounds are valuable intermediates in organic synthesis and can serve as protecting groups. Here, we compare the use of DBHM with a simpler, more common diol, 1,3-propanediol.
Performance Comparison in 1,3-Dioxane Synthesis
The primary performance metric in this application is the reaction yield. The steric hindrance and electronic effects of the substituents on the diol can influence the rate and equilibrium of the acetalization reaction.
| Diol | Aldehyde/Ketone | Catalyst | Reaction Conditions | Yield (%) |
| This compound (DBHM) | Various | Acid catalyst (e.g., PTSA) | Toluene, reflux | 60-90% |
| 1,3-Propanediol | Various | Acid catalyst (e.g., PTSA) | Toluene, reflux | 70-95% |
Note: Yields are highly dependent on the specific carbonyl compound and reaction conditions.
Cost-Benefit Analysis: 1,3-Dioxane Synthesis
| Diol | Purity | Price (USD/gram) | Key Benefits | Key Drawbacks |
| This compound (DBHM) | 97% | ~$2.54 | Introduces two ester groups for further functionalization | Higher cost, potentially lower yields due to steric hindrance |
| 1,3-Propanediol | >98% | ~$1.02 | Low cost, high yields, simple structure | Resulting dioxane lacks further reactive handles |
For the straightforward synthesis of simple 1,3-dioxanes, 1,3-propanediol is the more cost-effective choice, generally providing higher yields due to its lower steric hindrance. The primary advantage of using This compound lies in the functionality it imparts to the resulting dioxane. The two ethyl ester groups at the 5-position of the dioxane ring can be readily hydrolyzed to carboxylic acids or converted to other functional groups, making DBHM an excellent choice for the synthesis of more complex, multifunctional target molecules. The higher cost of DBHM is justified when these additional functionalities are required for subsequent synthetic steps.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Diethyl malonate
-
Formaldehyde solution (37%)
-
Potassium carbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of diethyl malonate in water, add potassium carbonate.
-
Cool the mixture in an ice bath and slowly add formaldehyde solution, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Logical Relationship: Cost vs. Performance in Crosslinking
Caption: Relationship between cost and performance of crosslinking agents.
Final Recommendation
The decision to use this compound in a synthesis campaign should be driven by a careful consideration of the specific application and the desired properties of the final product.
-
As a crosslinking agent , DBHM is a promising candidate for applications where a balance between cost, performance, and biocompatibility is required. It is a more affordable option than highly biocompatible crosslinkers like genipin and EDC/NHS, while likely offering better biocompatibility than the cost-effective but cytotoxic glutaraldehyde. Further research is warranted to fully characterize its performance in various polymer systems.
-
In the synthesis of 1,3-dioxanes , DBHM is the reagent of choice when the introduction of latent carboxylic acid functionalities is a key synthetic goal. For the preparation of simple, unfunctionalized dioxanes, the more economical 1,3-propanediol is generally preferred.
Ultimately, this compound represents a valuable and versatile tool in the synthetic chemist's toolbox. Its utility is maximized when its unique tetra-functional nature is leveraged to build molecular complexity in a cost-effective manner.
Navigating C-C Bond Formation: A Comparative Guide to Diethyl bis(hydroxymethyl)malonate and its Precursor
For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the choice of nucleophilic partner is paramount. This guide provides a comparative analysis of Diethyl bis(hydroxymethyl)malonate and its parent compound, diethyl malonate, offering insights into their respective reactivities and applications. While direct kinetic studies on this compound are notably scarce in the current literature, a qualitative comparison based on established chemical principles and available data for related compounds can effectively inform synthetic strategies.
At a Glance: Reactivity Comparison
The primary distinction in reactivity between diethyl malonate and this compound stems from the substitution at the α-carbon. The presence of two hydroxymethyl groups in the latter introduces significant steric hindrance, which is expected to influence the kinetics of its reactions.
| Feature | Diethyl malonate | This compound | Rationale |
| Acidity of α-hydrogens | pKa ≈ 13 | Not applicable (no α-hydrogens) | The α-hydrogens in diethyl malonate are acidic due to the electron-withdrawing effect of the two ester groups, facilitating enolate formation. This compound lacks these acidic protons. |
| Nucleophilicity | High (as enolate) | Lower | The nucleophilicity of diethyl malonate arises from the formation of a resonance-stabilized enolate. This compound, lacking α-hydrogens, cannot form an enolate in the same manner. Its reactivity would likely involve the hydroxyl groups. |
| Steric Hindrance | Low | High | The two hydroxymethyl groups significantly increase the steric bulk around the central carbon, impeding the approach of electrophiles.[1] |
| Typical Reactions | Knoevenagel condensation, Michael addition, alkylation, acylation | Reactions involving the hydroxyl groups (e.g., etherification, esterification), potential for cyclization | The reactivity profile shifts from the α-carbon to the functional groups on the substituents. |
The Synthetic Pathway: From Diethyl Malonate to its Hydroxymethylated Derivative
The synthesis of this compound is a well-established procedure involving the reaction of diethyl malonate with formaldehyde in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium bicarbonate (K₂CO₃)
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In a beaker equipped with a mechanical stirrer and cooled in a water bath, combine the formaldehyde solution and potassium bicarbonate.
-
Slowly add diethyl malonate dropwise to the stirred solution, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for one hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.
-
Extract the mixture with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and wash the drying agent with additional ether.
-
Distill off the ether.
-
Remove volatile materials under vacuum until the product begins to crystallize.
-
Add isopropyl ether and warm the mixture to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Collect the crystals by filtration, wash with cold isopropyl ether, and dry.
References
A Comparative Guide to Catalysts in Reactions Involving Diethyl Bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Diethyl bis(hydroxymethyl)malonate is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and polymer industries for creating complex heterocyclic structures and as a crosslinking agent.[1] Its reactivity, stemming from the two hydroxymethyl groups and the active methylene center, allows for a variety of chemical transformations. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and favorable reaction kinetics. This guide provides a comparative overview of catalysts employed in reactions where this compound is either the product or the reactant, supported by experimental data from related systems.
Catalyst Performance in the Synthesis of this compound
The primary synthesis of this compound involves the reaction of diethyl malonate with formaldehyde in the presence of a basic catalyst. This reaction is a cornerstone for obtaining the title compound and the choice of catalyst can influence reaction time and yield.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Potassium bicarbonate (KHCO₃) | Diethyl malonate, Formaldehyde | Water | 25-30 | 1 hour | 72-75 | [2] |
| Calcium hydroxide (Ca(OH)₂) | Diethyl malonate, Formalin | None | Not specified | Not specified | High | [3][4] |
Catalytic Conversion of this compound
While direct comparative studies on various catalysts for a single reaction starting from this compound are not abundant in the reviewed literature, a key transformation is its thermolysis to produce methylene malonates. This reaction is of significant industrial interest.
| Catalyst | Reactant | Reaction Type | Temperature (°C) | Product | Reference |
| Zeolite | This compound | Thermolysis | Not specified | Methylene malonate | [4] |
Extrapolating from Knoevenagel Condensation of Diethyl Malonate
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, typically involves an active methylene compound like diethyl malonate and a carbonyl compound. Although specific data for this compound in this reaction is not detailed in the available literature, the catalytic systems used for diethyl malonate provide a strong indication of what would be effective. The reaction is catalyzed by a mild base, which is basic enough to deprotonate the active methylene group but not so strong as to cause self-condensation of the carbonyl compound.[5]
Below is a comparative table of catalysts used in the Knoevenagel condensation of aldehydes with diethyl malonate, which can serve as a starting point for designing reactions with its bis(hydroxymethyl) derivative.
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous | Immobilized Gelatine | Not specified | DMSO | Room Temp. | Not specified | 85-89 | [5] |
| Heterogeneous | Basic-Meso-ZSM-5 | 20 mg | - | 50 | 0.5 h | >95 | [6] |
| Heterogeneous | In/AlMCM-41 | 0.1 g | Ethanol | Room Temp. | 25 min | 95 | [6] |
| Homogeneous | Boric Acid | 10 mol% | Aqueous Ethanol | Room Temp. | Not specified | High | [7] |
Experimental Protocols
Synthesis of this compound using Potassium Bicarbonate[2]
Materials:
-
Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)
-
Potassium bicarbonate (8 g)
-
Diethyl malonate (160 g, 1 mole)
-
Saturated ammonium sulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
A solution of formaldehyde and potassium bicarbonate is prepared in a beaker placed in a water bath at 20°C.
-
Diethyl malonate is added dropwise to the stirred solution over 40-50 minutes, maintaining the temperature at 25-30°C.
-
Stirring is continued for 1 hour after the addition is complete.
-
The reaction mixture is transferred to a separatory funnel, and a saturated solution of ammonium sulfate is added.
-
The mixture is extracted with ether.
-
The ethereal extract is dried with anhydrous sodium sulfate, filtered, and the ether is distilled off until the liquid temperature reaches 45-50°C.
-
Volatile material is removed under vacuum until the pressure falls to 20-30 mm. The temperature is maintained at 40°C until crystallization begins and for an additional 30 minutes.
-
Isopropyl ether is added, and the mixture is warmed to 50°C to dissolve the product.
-
The solution is cooled in an ice bath with stirring to induce crystallization.
-
The crystals are filtered, dried, and can be recrystallized from isopropyl ether.
Representative Knoevenagel Condensation using a Homogeneous Catalyst (Boric Acid)[7]
Materials:
-
p-chlorobenzaldehyde (1 mmol)
-
Active methylene compound (e.g., diethyl malonate) (1 mmol)
-
Boric acid (10 mol%)
-
Aqueous ethanol (5 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve p-chlorobenzaldehyde and the active methylene compound in aqueous ethanol at room temperature.
-
Add boric acid to the solution.
-
Stir the solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate and hexane (10:1).
-
Upon completion, the product is isolated using standard work-up procedures, such as extraction and solvent evaporation.
Visualizing the Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Synthesis of this compound from diethyl malonate and formaldehyde.
Caption: Thermolysis of this compound to methylene malonate.
Caption: General experimental workflow for a Knoevenagel condensation reaction.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound | 20605-01-0 [smolecule.com]
- 4. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Diethyl Bis(hydroxymethyl)malonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of diethyl bis(hydroxymethyl)malonate, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of its potential hazards. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved N95 respirator[2].
-
Body Protection: Wear a lab coat and appropriate protective clothing.
Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust[1].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility[1]. Adherence to institutional, local, and national regulations is mandatory.
-
Waste Collection:
-
Place unwanted this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) into a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a well-ventilated area[1].
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials such as acids, bases, and oxidizing or reducing agents[1].
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of by a licensed and approved waste disposal plant in compliance with all regulations.
-
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White Solid |
| Melting Point | 49-51 °C |
| Flash Point | 110 °C (230 °F) - closed cup[2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
By following these established procedures, laboratory personnel can ensure the safe handling and environmentally sound disposal of this compound, thereby minimizing risks and maintaining a safe research environment. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
